molecular formula C4H5N3O2S B189694 4-Methyl-5-nitro-2-thiazoleamine CAS No. 56682-07-6

4-Methyl-5-nitro-2-thiazoleamine

Cat. No.: B189694
CAS No.: 56682-07-6
M. Wt: 159.17 g/mol
InChI Key: NDWBXTNRCBNGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-nitro-2-thiazoleamine is a high-value chemical scaffold in medicinal chemistry, primarily serving as a key synthetic intermediate for developing novel therapeutic agents. The 2-aminothiazole core is a privileged structure in drug discovery, featured in several clinically used drugs and compounds in clinical trials for conditions such as chronic myelogenous leukemia . Recent research underscores the significant potential of thiazole-based derivatives as DNA minor groove binders. These compounds represent a promising class of anti-parasitic agents, demonstrating potent in vitro effects against pathogenic Acanthamoeba castellanii by selectively binding to DNA and disrupting essential cellular functions in both trophozoite and cyst forms, while showing limited cytotoxicity to human host cells . The broader family of 2-aminothiazoles is extensively investigated for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties . This compound enables researchers to explore structure-activity relationships and develop new lead compounds targeting various diseases. Its role in the synthesis of complex molecules supports ongoing innovation in pharmaceutical and biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-nitro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)10-4(5)6-2/h1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWBXTNRCBNGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396173
Record name 4-Methyl-5-nitro-2-thiazoleamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56682-07-6
Record name 4-Methyl-5-nitro-2-thiazoleamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-5-nitro-2-thiazoleamine (CAS Number: 56682-07-6). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines reported data with predicted characteristics based on structurally related compounds. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental protocols for the synthesis of a key precursor and general characterization techniques are provided to guide researchers.

Core Chemical Properties

This compound is a nitrothiazole derivative with the molecular formula C4H5N3O2S.[1][2][3] Its chemical structure consists of a thiazole ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and an amine group at the 2-position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

PropertyValueSource(s)
Molecular Formula C4H5N3O2S[1][2][3]
Molecular Weight 159.17 g/mol [1][2]
CAS Number 56682-07-6[1][2][3][4]
Appearance Not explicitly reported, likely a solidN/A
Melting Point 205-207 °C[2]
Boiling Point 337.7 ± 22.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 158.0 ± 22.3 °C[2]
XLogP3 1.29[2]
PSA (Polar Surface Area) 113 Ų[2]

Synthesis and Characterization

Proposed Synthesis Workflow

The logical workflow for the synthesis and characterization of this compound is outlined in the diagram below. This involves the synthesis of the precursor, followed by a nitration step, and subsequent purification and characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Amino-4-methylthiazole reaction Nitration Reaction start->reaction reagents Nitrating Agent (e.g., HNO3/H2SO4) reagents->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography recrystallization->chromatography purified Purified Product chromatography->purified nmr NMR (1H, 13C) purified->nmr ir FTIR Spectroscopy purified->ir ms Mass Spectrometry purified->ms elemental Elemental Analysis purified->elemental G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene inhibitor 4-Methyl-5-nitro- 2-thiazoleamine (Potential Inhibitor) inhibitor->stat3 Inhibition of Phosphorylation/ Dimerization

References

4-Methyl-5-nitro-2-thiazoleamine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitro-2-thiazoleamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in various chemical and pharmaceutical applications. The document details the underlying chemical reactions, provides explicit experimental protocols, and presents quantitative data to support reproducibility.

Introduction

This compound is a substituted thiazole derivative containing both an amino and a nitro functional group. These structural features make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily relies on the electrophilic nitration of the readily available precursor, 2-amino-4-methylthiazole. Understanding the reaction mechanism and controlling the experimental conditions are crucial for achieving optimal yields and purity.

Core Synthesis Pathway: Nitration of 2-Amino-4-methylthiazole

The most common and direct method for the synthesis of this compound is the nitration of 2-amino-4-methylthiazole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich thiazole ring.

The reaction can proceed through two main pathways, leading to two different products depending on the reaction conditions:

  • N-Nitration: The initial attack can occur on the exocyclic amino group, forming the intermediate 4-methyl-2-nitraminothiazole. This pathway is favored at lower temperatures.[1]

  • C-Nitration: The electrophilic attack can also occur directly on the carbon at the 5-position of the thiazole ring, which is activated by the amino group, to yield the desired product, 2-amino-4-methyl-5-nitrothiazole. This pathway is favored at higher temperatures.[1]

The nitramine intermediate can undergo rearrangement to form the more stable C-nitro compound, particularly with longer reaction times or at elevated temperatures.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on cited literature.

Mononitration of 2-Amino-4-methylthiazole

This protocol aims to produce 2-amino-4-methyl-5-nitrothiazole alongside the nitramine intermediate.

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Chipped Ice

  • 95% Ethanol for extraction (optional)

  • 50% Ethanol for crystallization

Procedure:

  • In a flask, dissolve 11.4 g (0.10 mole) of 2-amino-4-methylthiazole in 15 ml of concentrated sulfuric acid, ensuring the mixture is cooled to -8°C.[1]

  • Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of concentrated sulfuric acid.[1]

  • Add the nitrating mixture dropwise to the stirred solution of 2-amino-4-methylthiazole over a period of 50 minutes, maintaining the temperature at -8°C.[1]

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes at 5°C.[1]

  • Pour the reaction mixture onto 35 g of chipped ice.[1]

  • A sludgy precipitate will form. This contains a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole.

  • To isolate the products, the precipitate can be extracted with 150 ml of boiling 95% alcohol and filtered while hot.[1]

  • The filtrate, upon cooling, will yield 2-amino-4-methyl-5-nitrothiazole.[1]

  • For further purification, the product can be recrystallized twice from 50% alcohol. The purified compound has a melting point of 218-219°C with decomposition.[1]

Dinitration to 4-Methyl-2-nitramino-5-nitrothiazole

This protocol describes a method that leads to the dinitrated product, which involves nitration at both the amino group and the 5-position of the thiazole ring.

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid

  • Absolute Ethanol

  • Crushed Ice

Procedure:

  • Dissolve 5 grams of 2-amino-4-methylthiazole in 7 ml of concentrated sulfuric acid, with cooling.[2]

  • Prepare a nitrating mixture consisting of 7 ml of fuming nitric acid and 7 ml of concentrated sulfuric acid, and cool it to 5°C.[2]

  • Slowly add the solution of 2-amino-4-methylthiazole to the nitrating mixture while maintaining the temperature at 5°C.[2]

  • Continue stirring the mixture for an additional four hours after the addition is complete.[2]

  • Decompose the excess nitric acid by the slow addition of absolute alcohol, keeping the temperature below 20°C.[2]

  • Pour the final mixture onto 20 g of crushed ice to precipitate the product.[2]

  • The resulting product is 4-methyl-2-nitramino-5-nitrothiazole.[2]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis pathways.

ProductStarting MaterialReaction ConditionsYieldMelting PointReference
2-Amino-4-methyl-5-nitrothiazole2-Amino-4-methylthiazoleMononitration with HNO₃/H₂SO₄ at -8°C to 5°C, quenched after 15 min.40%218-219°C (with decomp.)[1]
4-Methyl-2-nitraminothiazole2-Amino-4-methylthiazoleMononitration with HNO₃/H₂SO₄ at -8°C to 5°C, quenched after 15 min. (Favored at lower temperatures)56%-[1]
4-Methyl-2-nitramino-5-nitrothiazole2-Amino-4-methylthiazoleDinitration with fuming HNO₃/H₂SO₄ at 5°C for 4 hours.69%-[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the core synthesis pathway from 2-amino-4-methylthiazole to this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products A 2-Amino-4-methylthiazole R HNO₃ / H₂SO₄ B 4-Methyl-2-nitraminothiazole (Intermediate) R->B Low Temperature C This compound (Target Product) R->C Higher Temperature B->C Rearrangement (Heat / Time)

Caption: Synthesis of this compound via nitration.

References

An In-depth Technical Guide to 4-Methyl-5-nitro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-1,3-thiazol-2-amine, a nitrothiazole derivative with significant potential in medicinal chemistry. The document details its chemical identity, synthesis, physicochemical properties, and known biological activities, with a focus on its antimicrobial applications. Experimental protocols for its synthesis and antimicrobial susceptibility testing are provided, along with a summary of available quantitative data. Furthermore, this guide explores the compound's mechanism of action and its implications for drug development.

Chemical Identity and Properties

The IUPAC name for the compound with the common name 4-Methyl-5-nitro-2-thiazoleamine is 4-methyl-5-nitro-1,3-thiazol-2-amine .[1] This nomenclature clarifies the positions of the methyl, nitro, and amino groups on the thiazole ring.

Table 1: Physicochemical Properties of 4-methyl-5-nitro-1,3-thiazol-2-amine

PropertyValueReference
Molecular Formula C4H5N3O2S[2]
Molecular Weight 159.17 g/mol [2]
CAS Number 56682-07-6[2]
Melting Point 205-207 °C[2]
Appearance Greenish-yellow to orange-yellow fluffy powder[3]
Solubility Very slightly soluble in water (0.54 g/L at 25 °C)

Synthesis

The synthesis of 4-methyl-5-nitro-1,3-thiazol-2-amine is typically achieved through the nitration of 2-amino-4-methylthiazole. This reaction is sensitive to temperature, with lower temperatures favoring the formation of the intermediate 4-methyl-2-nitraminothiazole, while higher temperatures promote the desired 5-nitro compound.[1]

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established methods for the nitration of aminothiazoles.[1]

Materials:

  • 2-amino-4-methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 95% Ethanol

  • 50% Ethanol

Procedure:

  • In a flask, dissolve 2-amino-4-methylthiazole (0.10 mole, 11.4 g) in concentrated sulfuric acid (15 mL) while cooling in an ice bath to maintain a temperature below -8°C.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid (0.105 mole, 4.35 mL) to concentrated sulfuric acid (7 mL), keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole over 50 minutes, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at 5°C.

  • Pour the reaction mixture onto crushed ice (35 g). A precipitate will form.

  • Extract the precipitate with boiling 95% ethanol (150 mL) and filter the hot solution.

  • Upon cooling the filtrate, 4-methyl-5-nitro-1,3-thiazol-2-amine will crystallize.

  • Recrystallize the product from 50% ethanol to obtain a purified product with a melting point of 218-219°C (with decomposition).[1]

Diagram 1: Synthetic Workflow for 4-methyl-5-nitro-1,3-thiazol-2-amine

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2-amino-4-methylthiazole 2-amino-4-methylthiazole Nitration Nitration 2-amino-4-methylthiazole->Nitration H2SO4 H2SO4 H2SO4->Nitration HNO3 HNO3 HNO3->Nitration 4-methyl-5-nitro-1,3-thiazol-2-amine 4-methyl-5-nitro-1,3-thiazol-2-amine Nitration->4-methyl-5-nitro-1,3-thiazol-2-amine

Caption: Synthetic pathway for 4-methyl-5-nitro-1,3-thiazol-2-amine.

Biological Activity and Mechanism of Action

Nitrothiazole derivatives, including 4-methyl-5-nitro-1,3-thiazol-2-amine, are recognized for their pronounced antibacterial activities.[4] The mode of action is generally bactericidal.[4]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for 4-methyl-5-nitro-1,3-thiazol-2-amine are not extensively reported in the available literature, the broader class of nitrothiazole compounds has demonstrated efficacy against both aerobic and anaerobic bacteria. Their effectiveness is suggested to be comparable to ampicillin and tetracycline and superior to nitrofuran derivatives.[4]

Table 2: Antimicrobial Activity of Related Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
Benzothiazolylthiazolidin-4-one derivatives 0.12-1.00-0.12-1.000.06-1.00[5]
2-(5-(5-nitrofuran-2-yl)...thiazolidin-4-one derivatives 0.01-1.560.097-50>200>200[6]
5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles Moderate0.5-1--[7]

Note: The data presented is for structurally related compounds and not for 4-methyl-5-nitro-1,3-thiazol-2-amine itself. This table is for comparative purposes to indicate the potential antimicrobial spectrum.

Mechanism of Action

The antibacterial effect of nitrothiazoles is attributed to the nitro group.[4] It is proposed that bacterial nitroreductases are essential for the activation of these compounds.[8] The reduction of the nitro group within the bacterial cell is a prerequisite for their mutagenic and, by extension, their bactericidal activities.[8]

In mammalian cells, nitroheterocyclic compounds have been shown to stimulate the hexose monophosphate shunt.[9] This suggests a mechanism involving the reduction of the nitro group by NADPH-dependent cytochrome c reductase.[9] This increased demand for NADPH can lead to the recycling of pentose phosphates, potentially affecting nucleic acid synthesis and explaining the observed inhibition of DNA synthesis with prolonged exposure.[9]

Diagram 2: Proposed Mechanism of Action

G cluster_entry Cellular Entry cluster_activation Bacterial Activation cluster_effect Bactericidal Effect Nitrothiazole Nitrothiazole Nitroreductase Nitroreductase Nitrothiazole->Nitroreductase Enters bacterial cell Reduced_Intermediate Reduced_Intermediate Nitroreductase->Reduced_Intermediate Reduction of nitro group DNA_Damage DNA_Damage Reduced_Intermediate->DNA_Damage Other_Targets Other_Targets Reduced_Intermediate->Other_Targets

Caption: Proposed mechanism of antibacterial action.

Applications in Drug Development

The potent and broad-spectrum antimicrobial activity of nitrothiazole derivatives makes them attractive candidates for the development of new anti-infective agents. Their efficacy against anaerobic bacteria is particularly noteworthy.[4] However, the potential for mutagenicity is a significant hurdle that needs to be addressed in the drug development process.[8] Further research into structure-activity relationships may lead to the design of analogues with improved safety profiles while retaining potent antimicrobial activity. The compound also serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including kinase inhibitors.

Conclusion

4-methyl-5-nitro-1,3-thiazol-2-amine is a heterocyclic compound with established synthetic routes and significant, albeit not fully quantified, antimicrobial potential. Its mechanism of action, centered on the reduction of its nitro group, provides a basis for its bactericidal effects. While concerns about mutagenicity exist for this class of compounds, the potent antimicrobial activity warrants further investigation and derivatization to explore its therapeutic potential fully. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this promising chemical entity.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-5-nitro-4-methyl-1,3-thiazole (CAS Number: 56682-07-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Amino-5-nitro-4-methyl-1,3-thiazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, information from the closely related and well-studied analogue, 2-amino-5-nitrothiazole, is included for comparative context and to infer potential characteristics.

2-Amino-5-nitro-4-methyl-1,3-thiazole is a nitrothiazole derivative. Its core structure is a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This class of compounds is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Table 1: Chemical Identifiers for CAS 56682-07-6

IdentifierValue
CAS Number 56682-07-6
Chemical Name 2-Amino-5-nitro-4-methyl-1,3-thiazole[1][2]
Synonyms 4-Methyl-5-nitro-2-thiazoleamine[3]
Molecular Formula C4H5N3O2S[1][2]
Molecular Weight 159.17 g/mol [1][2]
Canonical SMILES CC1=C(SC(=N1)N)--INVALID-LINK--[O-][1]
InChI Key NDWBXTNRCBNGAK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of CAS 56682-07-6

PropertyValueSource
Melting Point 205-207 °C[2]
pKa (Predicted) 2.59 ± 0.10[1]
Solubility Very slightly soluble (0.54 g/L at 25 °C)[1]
XLogP3 1.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]

Synthesis

A newer, safer synthetic route for 2-amino-5-nitrothiazole has been developed to avoid hazardous nitration and rearrangement steps. This process involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent treatment with water.[6][7]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product start1 N,N-dialkyl-2-nitroetheneamine intermediate1 Halogenated Intermediate start1->intermediate1 Halogenation start2 Halogenating Agent (e.g., Br2) start2->intermediate1 intermediate3 Thiazole Ring Intermediate intermediate1->intermediate3 Reaction intermediate2 Thiourea intermediate2->intermediate3 final_product 2-Amino-5-nitrothiazole intermediate3->final_product Hydrolysis

Caption: Generalized synthetic workflow for 2-amino-5-nitrothiazole.

Spectroscopic Data

Specific spectroscopic data such as 1H NMR, 13C NMR, IR, and mass spectra for 2-Amino-5-nitro-4-methyl-1,3-thiazole are not widely published. For the related compound, 2-amino-5-nitrothiazole, spectral data is available and can provide an indication of the expected spectral features. For instance, the 1H NMR spectrum of 2-amino-5-nitrothiazole shows a characteristic signal for the proton on the thiazole ring.[8] The IR spectrum displays characteristic peaks for the amino group and the nitro group.[9]

Biological Activity and Applications in Drug Development

While specific biological activity for 2-Amino-5-nitro-4-methyl-1,3-thiazole is not extensively reported, the 2-amino-5-nitrothiazole scaffold is a key component in several therapeutic agents, particularly antimicrobial and antiparasitic drugs.[10]

The most notable application is as a key intermediate in the synthesis of Nitazoxanide , a broad-spectrum antiparasitic and antiviral drug.[10] The mechanism of action of Nitazoxanide involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism in various pathogens.[10] It is plausible that derivatives like 2-Amino-5-nitro-4-methyl-1,3-thiazole could be investigated for similar biological activities.

Derivatives of 2-amino-5-nitrothiazole have also been explored as potential inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), suggesting a possible role in the development of treatments for neurodegenerative diseases.[11]

Signaling_Pathway drug 2-Amino-5-nitrothiazole Derivatives (e.g., Nitazoxanide) pfor Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) drug->pfor Inhibits energy_metabolism Anaerobic Energy Metabolism pfor->energy_metabolism Essential for pathogen_survival Pathogen Survival energy_metabolism->pathogen_survival Supports

Caption: Postulated mechanism of action for 2-amino-5-nitrothiazole derivatives.

Safety and Toxicology

There is limited safety and toxicological data available for 2-Amino-5-nitro-4-methyl-1,3-thiazole. For the parent compound, 2-amino-5-nitrothiazole, safety data sheets indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12] It is also suspected of causing cancer.[12]

Table 3: Toxicological Data for 2-Amino-5-nitrothiazole (CAS 121-66-4)

TestRoute of ExposureSpeciesDoseEffectsReference
LD50 IntraperitonealMouse200 mg/kgLethal dose[13]
TDLo OralRat28 gm/kg/2Y-CTumorigenic, Leukemia, Lymphoma[13]

Given these findings for the parent compound, 2-Amino-5-nitro-4-methyl-1,3-thiazole should be handled with appropriate precautions in a laboratory setting. Standard safety measures, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-5-nitro-4-methyl-1,3-thiazole is a chemical compound with potential for further investigation in the field of drug discovery, particularly in the development of antimicrobial and antiparasitic agents. While specific experimental data for this compound is scarce, the extensive research on its parent compound, 2-amino-5-nitrothiazole, provides a strong foundation for future studies. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and safety profile of this specific derivative.

References

In-depth Technical Guide: 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-2-thiazoleamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential biological activities, with a focus on its relevance to drug development.

Physicochemical Properties

This compound, also known as 2-amino-4-methyl-5-nitrothiazole, is a substituted thiazole with the molecular formula C4H5N3O2S. Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Weight 159.17 g/mol [1][2]
Molecular Formula C4H5N3O2S[1][2]
CAS Number 56682-07-6[1]
Melting Point 205-207 °C[2]
Density 1.6±0.1 g/cm³[2]
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-amino-4-methylthiazole. The following protocol is a representative method based on established procedures for the nitration of similar thiazole derivatives.

Experimental Protocol: Nitration of 2-Amino-4-methylthiazole

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol (95%)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in a cooling bath, dissolve 2-amino-4-methylthiazole (0.10 mole) in 15 ml of concentrated sulfuric acid. Maintain the temperature at -8°C.

  • Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole over 50 minutes, ensuring the temperature does not rise above -5°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at 5°C.

  • Pour the reaction mixture onto 35 g of crushed ice. A precipitate will form.

  • Collect the crude product by filtration.

  • The resulting product is a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole. The desired 5-nitro compound can be separated and purified by recrystallization from 50% ethanol. Higher reaction temperatures tend to favor the formation of the 5-nitro isomer.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes the expected spectral data based on the analysis of structurally similar compounds.

TechniqueExpected Data
¹H NMR The spectrum is expected to show a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂).
¹³C NMR The spectrum will display distinct signals for the four carbon atoms in the molecule, including the methyl carbon, the two carbons of the thiazole ring, and the carbon bonded to the nitro group.
IR Spectroscopy Characteristic absorption bands are anticipated for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N stretching of the thiazole ring, and the asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.17 g/mol ).

Biological Activity and Drug Development Potential

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of pharmacological activities. Derivatives of 2-amino-5-nitrothiazole, in particular, have shown promise as therapeutic agents.

Antimicrobial and Antiparasitic Activity

The 5-nitrothiazole moiety is a key component of the broad-spectrum antimicrobial and antiparasitic drug nitazoxanide. Analogs of 2-amino-5-nitrothiazole have demonstrated activity against various anaerobic bacteria and parasites. The proposed mechanism of action for some of these compounds is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism.

Enzyme Inhibition

Derivatives of 2-amino-5-nitrothiazole have been designed and synthesized as inhibitors of other key enzymes. For instance, certain semicarbazone derivatives have shown inhibitory activity against monoamine oxidase (MAO) and cholinesterase, which are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

Diagrams

Synthetic Workflow

G Synthetic Workflow for this compound A 2-Amino-4-methylthiazole C Nitration Reaction A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quenching with Ice C->D E Filtration and Recrystallization D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Action

G Proposed Mechanism of Action: PFOR Inhibition cluster_0 Anaerobic Pathogen Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA Energy Energy Metabolism AcetylCoA->Energy Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->PFOR

Caption: Inhibition of PFOR by this compound derivatives.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Methyl-5-nitro-2-thiazoleamine. Due to the limited availability of specific experimental data in publicly accessible domains, this document outlines the anticipated spectral characteristics based on the analysis of its chemical structure and comparison with structurally similar compounds. It also presents standardized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₅N₃O₂S--INVALID-LINK--[1]
Molecular Weight 159.17 g/mol --INVALID-LINK--[1]
CAS Number 56682-07-6--INVALID-LINK--[1]
Appearance Expected to be a solid
Melting Point 205-207 °C--INVALID-LINK--[2]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.5Singlet (broad)2H-NH₂ (amino group protons)
~2.5 - 2.7Singlet3H-CH₃ (methyl group protons)
Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168 - 172C-2 (carbon bearing the amino group)
~145 - 150C-4 (carbon bearing the methyl group)
~125 - 130C-5 (carbon bearing the nitro group)
~15 - 20-CH₃ (methyl group carbon)
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
1620 - 1600MediumN-H bending (amino group)
1550 - 1520StrongAsymmetric NO₂ stretching
1350 - 1320StrongSymmetric NO₂ stretching
~1450MediumC-H bending (methyl group)
~1580, ~1480Medium-WeakThiazole ring C=N and C=C stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
159[M]⁺ (Molecular ion)
143[M-O]⁺ or [M-NH₂]⁺
113[M-NO₂]⁺
Other fragmentsCorresponding to the loss of CH₃, S, CN, etc.
Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid this compound would be dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure good solubility and to observe the exchangeable amine protons.

  • Instrumentation : A Bruker Avance (or similar) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C would be used.

  • Data Acquisition :

    • ¹H NMR : The spectrum would be acquired with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts would be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • ¹³C NMR : The spectrum would be acquired using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulating over 1024 scans to achieve a good signal-to-noise ratio. Chemical shifts would be referenced to the solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid this compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation : A PerkinElmer Spectrum Two (or equivalent) FTIR spectrometer equipped with an ATR accessory would be used.

  • Data Acquisition : The spectrum would be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans would be co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the compound (~1 mg/mL) would be prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : A GC-MS (e.g., Agilent 7890B GC coupled to a 5977A MSD) for a volatile sample or a direct infusion ESI-MS (e.g., a Thermo Fisher Q Exactive) for a less volatile sample would be used.

  • Data Acquisition :

    • GC-MS (EI) : The sample would be injected into the GC, and the mass spectrum would be obtained in electron ionization (EI) mode at 70 eV. The mass range would be scanned from m/z 40 to 400.

    • ESI-MS : For electrospray ionization, the sample solution would be infused directly into the source. Spectra would be acquired in both positive and negative ion modes over a mass range of m/z 50 to 500.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the complete spectroscopic characterization of a synthesized compound like this compound is crucial for unambiguous structure elucidation and purity assessment.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS Purity Check IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Purification->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

References

4-Methyl-5-nitro-2-thiazoleamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic amine belonging to the nitrothiazole class of compounds. This technical guide provides an in-depth overview of its discovery, history, synthesis, and physicochemical properties. While specific biological data for this compound is limited in publicly available literature, this document compiles and presents data for closely related 2-amino-5-nitrothiazole derivatives to offer valuable insights for researchers. Detailed experimental protocols for its synthesis, based on established chemical principles, are provided. Furthermore, a proposed mechanism of action, centered around the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), is discussed and visually represented. This guide aims to serve as a foundational resource for professionals engaged in the research and development of novel therapeutic agents.

Introduction and Historical Context

The discovery of this compound is rooted in the broader exploration of thiazole and nitrothiazole chemistry that gained momentum in the mid-20th century. The initial impetus for the synthesis of such compounds was largely driven by the burgeoning field of medicinal chemistry and the search for novel antimicrobial and antiparasitic agents.

The thiazole ring, a key structural motif in many biologically active molecules, including vitamin B1 (thiamine), was a focal point of early synthetic efforts. Seminal work in the 1940s established methods for the synthesis of various 2-aminothiazole derivatives. A notable example is the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thiourea.

The introduction of a nitro group onto the thiazole ring was a subsequent development aimed at modulating the electronic properties and biological activity of these compounds. Early investigations into the nitration of 2-aminothiazoles in the 1950s revealed that the position of nitration was sensitive to reaction conditions. It was observed that the nitration of 2-amino-4-methylthiazole could yield both the 2-nitramino derivative and the 5-nitro derivative, with higher temperatures favoring the formation of the latter, this compound.[1] This laid the groundwork for the specific synthesis of this compound.

While this compound itself has not been the subject of extensive independent study, it belongs to a class of 2-amino-5-nitrothiazoles that have served as crucial intermediates in the synthesis of a wide array of therapeutic agents. The most prominent example is Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, which features a 2-amino-5-nitrothiazole core.[2][3] The study of these derivatives continues to be an active area of research for the development of new drugs targeting infectious diseases and cancer.[4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and supplier information.

PropertyValueSource
CAS Number 56682-07-6[6][7]
Molecular Formula C4H5N3O2S[6]
Molecular Weight 159.17 g/mol [6]
IUPAC Name 4-methyl-5-nitro-1,3-thiazol-2-amine[6]
Appearance Not specified (likely a crystalline solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of the precursor 2-amino-4-methylthiazole, followed by its nitration.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-4-methylthiazole cluster_1 Step 2: Nitration chloroacetone Chloroacetone step1_product 2-Amino-4-methylthiazole chloroacetone->step1_product Hantzsch Synthesis thiourea Thiourea thiourea->step1_product step1_product_input 2-Amino-4-methylthiazole final_product This compound step1_product_input->final_product Nitration nitrating_mixture Nitrating Mixture (HNO3 / H2SO4) nitrating_mixture->final_product

Synthesis workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is based on the principles of the Hantzsch thiazole synthesis.

  • Materials:

    • Chloroacetone

    • Thiourea

    • Ethanol

  • Procedure:

    • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Slowly add chloroacetone (1 equivalent) to the solution. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Nitration of 2-Amino-4-methylthiazole

This protocol is adapted from historical methods for the nitration of 2-aminothiazole derivatives.[1]

  • Materials:

    • 2-Amino-4-methylthiazole

    • Concentrated Nitric Acid (HNO3)

    • Concentrated Sulfuric Acid (H2SO4)

    • Ice

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-amino-4-methylthiazole with stirring to form a solution.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid in a separate cooled flask.

    • Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., room temperature or slightly above) to favor the formation of the 5-nitro isomer. The optimal temperature and time should be determined empirically.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent.

Biological Activity and Mechanism of Action

Antimicrobial Activity of Related Compounds

The following table summarizes the in vitro activity of some 2-amino-5-nitrothiazole derivatives against various microorganisms. It is important to note that these are not data for this compound itself but for structurally related compounds, which can provide an indication of potential activity.

CompoundOrganismActivity (MIC/IC50)Source
Nitazoxanide AnalogsHelicobacter pyloriMICs reported[3]
Nitazoxanide AnalogsCampylobacter jejuniMICs reported[3]
Nitazoxanide AnalogsClostridium difficileMICs reported[3]
5-Nitrothiazole DerivativesMycobacterium tuberculosisMICs reported[8]
Nitrothiazole DerivativesAnaerobic BacteriaLow MICs reported[9]
Proposed Mechanism of Action: PFOR Inhibition

The mechanism of action for many nitrothiazole-based drugs, such as Nitazoxanide, is believed to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[2] PFOR is a key enzyme in the energy metabolism of anaerobic bacteria and protozoa. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA.

The proposed mechanism suggests that the nitrothiazole compound acts as a competitive inhibitor of PFOR, binding to the active site and preventing the binding of pyruvate. This disrupts the organism's energy production, leading to cell death.

PFOR_Inhibition cluster_0 Normal PFOR Activity cluster_1 Inhibition by this compound Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR Binds to active site AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalyzes conversion Energy Energy Production AcetylCoA->Energy Inhibitor 4-Methyl-5-nitro- 2-thiazoleamine PFOR_inhibited PFOR Enzyme Inhibitor->PFOR_inhibited Competitively binds to active site Blocked Blocked Conversion PFOR_inhibited->Blocked Inhibits catalysis NoEnergy No Energy Production Blocked->NoEnergy

Proposed mechanism of PFOR inhibition.

Conclusion

This compound is a compound with a rich historical background rooted in the development of medicinal chemistry. While detailed biological studies on this specific molecule are scarce, its structural similarity to a class of potent antimicrobial and antiparasitic agents makes it a compound of significant interest. The synthetic pathways are well-established, and this guide provides a comprehensive protocol for its preparation. The proposed mechanism of action through PFOR inhibition offers a clear rationale for its potential biological activity and a starting point for future research. This technical guide serves as a valuable resource for scientists and researchers, providing the foundational knowledge necessary to explore the full therapeutic potential of this compound and its derivatives in drug discovery and development.

References

The Multifaceted Biological Activities of Nitrothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group on the thiazole ring is often crucial for their pharmacological effects, which span antimicrobial, antiparasitic, and anticancer properties. This technical guide provides an in-depth overview of the core biological activities of nitrothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action to support further research and drug development in this promising area.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including bacteria and fungi. Their efficacy is particularly notable against anaerobic bacteria and Mycobacterium tuberculosis.

Antibacterial Activity

Nitrothiazole compounds exhibit a bactericidal mode of action.[1][2][3] They are effective against both aerobic and anaerobic bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) observed against anaerobic species, often surpassing common antibiotics like clindamycin, ampicillin, and tetracycline.[1][2][3] The nitro group on the thiazole ring is considered essential for this potent antibacterial activity.[1][2][3]

One of the most significant applications of nitrothiazole derivatives is in the treatment of tuberculosis. Compounds such as nitazoxanide (NTZ) and its derivatives have shown activity against both replicating and dormant Mycobacterium tuberculosis (Mtb).[4] Some Mannich base nitrothiazole derivatives have exhibited sub-micromolar activity against Mtb.[4]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismAssayActivity MetricValue (µM)Reference
Mannich Base NitrothiazolesMycobacterium tuberculosisMIC90MIC90<0.244–31.25[4]
Nitrothiazole-Thiazolidinone HybridsStaphylococcus aureus (MRSA)MICMIC0.25 (µg/mL)[5]
Nitrothiazole-Thiazolidinone HybridsCandida albicansMICMICLow micromolar[5]

Antiparasitic Activity

The antiparasitic effects of nitrothiazole derivatives are well-documented, with notable activity against various protozoan parasites.

Trypanocidal Activity

Certain 5-nitrothiazole derivatives have shown significant potency against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[2][3] The mechanism of action is dependent on the expression of a type I nitroreductase by the trypanosome.[2][3] This enzyme reduces the nitro group of the compound, leading to the formation of toxic metabolites that are lethal to the parasite.[3] This selective activation in the parasite contributes to a favorable therapeutic window, with low cytotoxicity observed against mammalian cells.[2][3]

Leishmanicidal Activity

Nitrothiazole-containing compounds have also been investigated for their activity against Leishmania species. For instance, novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antileishmanial properties against the promastigote stage of Leishmania major.

Anticancer Activity

Emerging research has highlighted the potential of nitrothiazole derivatives as anticancer agents. These compounds have demonstrated cytotoxic and anti-migratory effects against various cancer cell lines.

Cytotoxicity

Derivatives of 2-amino, 5-nitrothiazole have been shown to exert cytotoxic effects on cancer cells. For example, certain derivatives have demonstrated a statistically significant cytotoxic effect upon the MDA-MB-231 breast cancer cell line.[6]

Anti-migratory Activity

In addition to cytotoxicity, some nitrothiazole derivatives can inhibit cancer cell migration, a critical process in tumor metastasis. Scratch assays have shown that compounds like 5-nitro-1,3-thiazol-2-amine can inhibit the motility of MDA-MB-231 cells.[6]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayActivity MetricConcentration (µM)Incubation Time (h)Reference
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231MTT AssayCytotoxicity10072[6]
5-nitro-1,3-thiazol-2-amineMDA-MB-231Scratch AssayMigration Inhibition1024 and 48[6]
4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzaldehydeMDA-MB-231Scratch AssayMigration Inhibition1024 and 48[6]

Mechanisms of Action

The diverse biological activities of nitrothiazole derivatives are attributed to various mechanisms of action, often involving the nitro group.

Autophagy Induction in Mycobacterium tuberculosis

Nitazoxanide (NTZ), a prominent nitrothiazole derivative, has been shown to stimulate autophagy in host cells infected with Mycobacterium tuberculosis.[4][7] Autophagy is a cellular process that involves the degradation of cellular components via lysosomes and is a key host defense mechanism against intracellular pathogens. NTZ inhibits the mTORC1 signaling pathway, a major negative regulator of autophagy.[7] This inhibition is partly attributed to the targeting of the human quinone oxidoreductase NQO1.[7] The induction of autophagy enhances the clearance of Mtb from infected macrophages.[7]

Autophagy_Induction_by_Nitazoxanide cluster_cell Host Macrophage NTZ Nitazoxanide (NTZ) NQO1 NQO1 NTZ->NQO1 inhibits mTORC1 mTORC1 NTZ->mTORC1 inhibits NQO1->mTORC1 partially inhibits Autophagy Autophagy Induction mTORC1->Autophagy negatively regulates Mtb_Clearance Mtb Clearance Autophagy->Mtb_Clearance leads to Mtb Mycobacterium tuberculosis Mtb_Clearance->Mtb acts on

Caption: Autophagy induction pathway by Nitazoxanide in Mtb-infected macrophages.

Nitroreductase-Mediated Activation in Trypanosomes

The trypanocidal activity of 5-nitrothiazoles is a classic example of prodrug activation. The parasite's type I nitroreductase (NTR) enzyme metabolizes the nitro group of the nitrothiazole derivative. This reduction process generates reactive cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, which are highly toxic to the parasite, leading to cell death. This mechanism provides selectivity, as the activating enzyme is present in the parasite but absent in the mammalian host.

Nitroreductase_Activation cluster_parasite Trypanosome Nitrothiazole 5-Nitrothiazole Prodrug NTR Type I Nitroreductase (NTR) Nitrothiazole->NTR is a substrate for Metabolites Reactive Cytotoxic Metabolites NTR->Metabolites generates Cell_Death Parasite Cell Death Metabolites->Cell_Death induce

Caption: Mechanism of nitroreductase-mediated activation of 5-nitrothiazoles.

Experimental Protocols

Synthesis of Mannich Base Nitrothiazole Derivatives

The synthesis of Mannich base nitrothiazole derivatives typically involves a multi-step process.[4]

Step 1: N-acylation of 2-amino-5-nitrothiazole. 2-amino-5-nitrothiazole is reacted with 2-chloroacetyl chloride in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at 0 °C. The reaction is typically stirred for 24-36 hours.

Step 2: S-alkylation and Intramolecular Cyclization. The product from Step 1 is then treated with ammonium thiocyanate (NH4SCN) in ethanol and refluxed for 4-8 hours to yield the thiazolidinone intermediate.

Step 3: Mannich Base Condensation. The intermediate from Step 2 is reacted with piperidine (5 equivalents) and an appropriate aldehyde (5 equivalents) in ethanol and refluxed for 24-36 hours to furnish the final Mannich base derivatives.

Mannich_Base_Synthesis Start 2-amino-5-nitrothiazole Step1 N-acylation (+ 2-chloroacetyl chloride, TEA, DCM, 0°C, 24-36h) Start->Step1 Intermediate1 N-(5-nitrothiazol-2-yl)-2-chloroacetamide Step1->Intermediate1 Step2 S-alkylation & Cyclization (+ NH4SCN, EtOH, reflux, 4-8h) Intermediate1->Step2 Intermediate2 Thiazolidinone intermediate Step2->Intermediate2 Step3 Mannich Base Condensation (+ Piperidine, Aldehyde, EtOH, reflux, 24-36h) Intermediate2->Step3 Final_Product Mannich Base Nitrothiazole Derivative Step3->Final_Product

Caption: General workflow for the synthesis of Mannich base nitrothiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • 96-well microplate

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Nitrothiazole derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrothiazole derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Migration Assessment: Scratch Assay

The scratch assay is a straightforward method to study cell migration in vitro.[6][11][12]

Materials:

  • 6-well or 12-well plates

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Nitrothiazole derivative

  • Sterile 200 µL pipette tip or a cell scraper

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Using a sterile pipette tip, create a straight "scratch" or wound in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Compound Treatment: Add fresh medium containing the nitrothiazole derivative at the desired concentration. Include a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at different points (time 0).

  • Incubation and Imaging: Incubate the plate and capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of cell migration can be calculated by the change in the width of the scratch over time. The percentage of wound closure can also be determined.

Conclusion

Nitrothiazole derivatives constitute a class of compounds with significant and diverse biological activities. Their demonstrated efficacy against various pathogens and cancer cell lines, coupled with their often unique mechanisms of action, makes them highly attractive candidates for further drug discovery and development. This technical guide provides a foundational understanding of their key activities, offering valuable data and protocols to aid researchers in this field. Future investigations should continue to explore the structure-activity relationships, optimize the pharmacokinetic properties, and further elucidate the molecular targets of these promising therapeutic agents.

References

An In-depth Technical Guide to 4-Methyl-5-nitro-2-thiazoleamine: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of the Existing Literature for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic compound belonging to the nitrothiazole class. This group of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. The presence of the nitro group on the thiazole ring is often crucial for their mechanism of action, which typically involves bioreductive activation under hypoxic conditions, leading to the formation of cytotoxic radical species. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and known biological activities, with a particular emphasis on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound, with the chemical formula C4H5N3O2S, possesses a molecular weight of 159.17 g/mol .[1][2] Its structure consists of a thiazole ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and an amine group at the 2-position. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C4H5N3O2S[1]
Molecular Weight 159.17 g/mol [1][2]
CAS Number 56682-07-6[1]
IUPAC Name 4-methyl-5-nitro-1,3-thiazol-2-amine[1]
Melting Point 205-207 °C[2]
Boiling Point (Predicted) 337.7±22.0 °C at 760 mmHg[2]
Density (Predicted) 1.6±0.1 g/cm³[2]
Flash Point (Predicted) 158.0±22.3 °C[2]

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 2-amino-4-methylthiazole. This electrophilic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the nitration of aminothiazoles.

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

  • Sodium Carbonate (Na₂CO₃) solution (5%)

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-amino-4-methylthiazole to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a sodium carbonate solution until a precipitate is formed.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under a vacuum.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Nitration Nitration 2-Amino-4-methylthiazole->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Neutralization Neutralization Quenching on Ice->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Figure 1: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific quantitative biological data for this compound is limited in the publicly available literature, the broader class of nitrothiazoles and their derivatives have demonstrated significant potential in several therapeutic areas. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form cytotoxic radical anions, particularly in the low-oxygen environments characteristic of anaerobic microorganisms and solid tumors.

Antimicrobial Activity

This protocol describes a general method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiparasitic Activity

Nitrothiazoles, such as Nitazoxanide, are effective antiparasitic agents.[4] Their mechanism of action in anaerobic protozoa is believed to involve the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for the parasite's energy metabolism.[5] The reduction of the nitro group leads to the formation of toxic radical species that damage cellular components. While specific IC50 values for this compound against parasites are not available, related 5-nitrothiazole derivatives have shown potent trypanocidal activity.[6]

G Nitrothiazole Nitrothiazole PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitrothiazole->PFOR Inhibition Nitro Anion Radical Nitro Anion Radical Nitrothiazole->Nitro Anion Radical Reduction by Nitroreductases Cellular Damage Cellular Damage Nitro Anion Radical->Cellular Damage Induces

Figure 2: Proposed mechanism of action of nitrothiazoles in anaerobic parasites.

Anticancer Activity

The hypoxic environment of solid tumors provides a target for bioreductive drugs like nitrothiazoles. Under low oxygen conditions, the nitro group can be reduced to cytotoxic species that induce DNA damage and apoptosis in cancer cells. Studies on related thiazolide compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells by targeting the 20S proteasome.[1] Other nitroaromatic compounds have been shown to inhibit signaling pathways, such as the STAT3 pathway, which is often constitutively active in cancer.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Hypoxia Hypoxia Nitroreductases Nitroreductases Hypoxia->Nitroreductases Upregulates Nitrothiazole Nitrothiazole Nitro Anion Radical Nitro Anion Radical Nitrothiazole->Nitro Anion Radical Reduction by DNA Damage DNA Damage Nitro Anion Radical->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Figure 3: Proposed mechanism of anticancer activity of nitrothiazoles in hypoxic tumors.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While the existing literature provides a solid foundation for its synthesis and suggests potential biological activities based on related structures, there is a clear need for further research to fully elucidate its pharmacological profile. Future studies should focus on:

  • Quantitative Biological Evaluation: Systematic screening of this compound against a panel of microbial, parasitic, and cancer cell lines to determine its specific MIC and IC50 values.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound to understand its mode of action in different pathological contexts.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with improved potency and selectivity.

Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide to 4-Methyl-5-nitro-2-thiazoleamine: Safety, Handling, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-5-nitro-2-thiazoleamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, and explores its potential biological activities based on current scientific understanding of the broader nitrothiazole class.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a thiazole ring substituted with a methyl group, a nitro group, and an amine group. This combination of functional groups contributes to its chemical reactivity and potential biological effects. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C4H5N3O2S[2][3]
Molecular Weight 159.17 g/mol [2][3]
CAS Number 56682-07-6[2][3]
Appearance Solid[1]
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary hazards are summarized in Table 2.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313

General Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

Experimental Protocols

Representative Synthesis of 2-Amino-5-nitrothiazole Derivatives

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution (1M)

  • Ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a flask, dissolve 2-amino-4-methylthiazole in concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add a mixture of nitric acid and sulfuric acid dropwise to the solution, maintaining a low temperature (e.g., below 15°C).

  • Stir the reaction mixture overnight at a controlled temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by adding 1M NaOH solution until the pH reaches approximately 8.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • The crude product can be purified by column chromatography using a suitable solvent system, such as petroleum ether and ethyl acetate.[4]

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different proton and carbon environments.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitro group (N-O stretching), amine group (N-H stretching), and the thiazole ring vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of nitrothiazole derivatives is known for its pronounced antibacterial and antiparasitic activities.[2][5][6][7][8] The mode of action is generally believed to involve the nitro group, which is a key feature for their biological effects.[5][6]

The proposed mechanism of action for many nitroaromatic compounds, including nitrothiazoles, involves the reductive activation of the nitro group by microbial nitroreductases.[9] This process is particularly effective in anaerobic or microaerophilic environments found in certain bacteria and protozoa.

The following diagram illustrates a hypothetical workflow for the bioactivation and cytotoxic effects of this compound.

G Hypothetical Bioactivation and Cytotoxicity of this compound cluster_entry Cellular Uptake cluster_activation Bioactivation cluster_damage Cellular Damage Compound This compound Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Enters microbial cell Radical Nitro Radical Anion Nitroreductase->Radical Reduction of Nitro Group Hydroxylamine Hydroxylamine Derivative Radical->Hydroxylamine Further Reduction DNA_Damage DNA Damage Hydroxylamine->DNA_Damage Protein_Damage Protein Damage Hydroxylamine->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Hydroxylamine->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Hypothetical mechanism of this compound bioactivation.

This proposed pathway suggests that once inside a target microorganism, the nitro group of this compound is reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA strand breakage, protein inactivation, and lipid peroxidation, ultimately leading to cell death.[9]

Experimental Workflow for Evaluating Antimicrobial Activity

To assess the antimicrobial potential of this compound, a standard experimental workflow can be followed.

G Experimental Workflow for Antimicrobial Activity Assessment Start Synthesized Compound (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Cytotoxicity Assess Cytotoxicity on Mammalian Cell Lines MBC->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., DNA damage assays) Cytotoxicity->Mechanism End Evaluation of Antimicrobial Potential Mechanism->End

Caption: Workflow for assessing the antimicrobial properties of the compound.

This workflow begins with the determination of the Minimum Inhibitory Concentration (MIC) to assess the lowest concentration that inhibits visible growth of a microorganism. Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to identify the lowest concentration that kills the microorganism. It is also crucial to evaluate the cytotoxicity of the compound on mammalian cell lines to assess its selectivity and potential for therapeutic use. Finally, mechanism of action studies can be conducted to confirm the hypothetical pathway described above.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly as an antimicrobial or antiparasitic agent. Its handling requires strict adherence to safety protocols due to its hazardous nature. While a detailed understanding of its specific biological signaling pathways is yet to be fully elucidated, the established activity of related nitrothiazole compounds provides a strong rationale for its continued study. The experimental frameworks provided in this guide offer a starting point for researchers to safely handle, and further explore the therapeutic potential of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-5-nitro-2-thiazoleamine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, commencing with the preparation of 2-amino-4-methylthiazole, followed by its regioselective nitration.

Physicochemical Properties

PropertyValueSource
Molecular Formula C4H5N3O2SN/A
Molecular Weight 159.17 g/mol N/A
Melting Point 205-207 °C[1]
Appearance Yellow crystals[2]
CAS Number 56682-07-6N/A

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from the method described in Organic Syntheses[3].

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Sodium hydroxide (200 g)

  • Water

  • Ether

Equipment:

  • 500-cc flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend thiourea (76 g) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the reaction mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oil and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure, collecting the fraction at 130–133°/18 mm.

  • The resulting 2-amino-4-methylthiazole should be a solid with a melting point of 44–45°C. The expected yield is 70–75%.[3]

Step 2: Synthesis of this compound

This nitration protocol is based on the work of Kasman and Taurins, which indicates that higher temperatures favor the formation of the 5-nitro isomer[4].

Materials:

  • 2-Amino-4-methylthiazole (11.4 g, 0.10 mole)

  • Concentrated sulfuric acid

  • Nitric acid (fuming)

  • Ice

Equipment:

  • Reaction flask

  • Stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 2-amino-4-methylthiazole (11.4 g) in 15 ml of concentrated sulfuric acid, keeping the temperature below 0°C with an ice bath.

  • In a separate flask, prepare a nitrating mixture by adding 7 ml of fuming nitric acid to 7 ml of concentrated sulfuric acid, maintaining a temperature of 5°C.

  • Slowly add the solution of 2-amino-4-methylthiazole in sulfuric acid to the nitrating mixture with continuous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for an additional four hours, allowing the temperature to slowly rise, which favors the formation of the 5-nitro product.[4]

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals.

Reaction Data Summary

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
Step 1
ThioureaCH4N2S76.12176 g
ChloroacetoneC3H5ClO92.52192.5 g
2-Amino-4-methylthiazoleC4H6N2S114.17~0.7-0.7580-85.5 g
Step 2
2-Amino-4-methylthiazoleC4H6N2S114.170.1011.4 g
Nitric Acid (fuming)HNO363.01-7 ml
Sulfuric Acid (conc.)H2SO498.08-22 ml
This compoundC4H5N3O2S159.17-Yield dependent on conditions

Synthesis Workflow

SynthesisWorkflow Thiourea Thiourea Reaction1 Reaction: Reflux in Water Thiourea->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Workup1 Workup: NaOH, Ether Extraction Reaction1->Workup1 Intermediate 2-Amino-4-methylthiazole Workup1->Intermediate Reaction2 Reaction: Nitration at elevated temp. Intermediate->Reaction2 NitratingMixture Nitrating Mixture: HNO3 / H2SO4 NitratingMixture->Reaction2 Workup2 Workup: Ice Quench, Recrystallization Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Chloroacetone is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE. Nitration reactions are highly exothermic and require careful temperature control to avoid runaway reactions.

  • Always add acid to water, not the other way around, when preparing dilutions.

  • The reaction of sodium hydroxide with water is highly exothermic. Add sodium hydroxide slowly and with cooling.

  • Ether is highly flammable. Use in a well-ventilated area away from ignition sources.

References

Application Notes and Protocols for 4-Methyl-5-nitro-2-thiazoleamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic amine containing a thiazole ring, a structural motif of significant interest in medicinal chemistry. The thiazole nucleus is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a nitro group and a methyl group on the thiazole ring of this compound suggests potential for diverse pharmacological activities. This document provides an overview of the applications of derivatives of this compound class in medicinal chemistry, including synthetic protocols, biological activity data, and insights into their mechanisms of action.

Note: Specific experimental data for this compound is limited in the available literature. The following data and protocols are based on studies of structurally related 2-amino-5-nitrothiazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC4H5N3O2S
Molecular Weight159.17 g/mol
IUPAC Name4-methyl-5-nitro-1,3-thiazol-2-amine
CAS Number56682-07-6
AppearancePale yellow solid

Synthesis Protocols

A generalized synthetic workflow for producing derivatives from 2-amino-5-nitrothiazole is presented below. This often involves the reaction of the primary amine with various electrophiles to generate a library of compounds for biological screening.

G cluster_start Starting Material cluster_reaction1 Derivatization cluster_product Products cluster_cyclization Further Modification A 2-Amino-5-nitrothiazole B Reaction with Aldehydes/Ketones/Isatin A->B Glacial Acetic Acid, Reflux C Reaction with Chloroacetyl Chloride A->C DCM, TEA, 0°C D Semicarbazone Derivatives B->D E Chloroacetyl Intermediate C->E F Intramolecular Cyclization E->F NH4SCN, EtOH, Reflux G Thiazolidinone Derivatives F->G

Caption: Generalized synthetic workflow for the derivatization of 2-amino-5-nitrothiazole.

General Protocol for the Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones[1]

This protocol describes the synthesis of semicarbazone derivatives starting from 2-amino-5-nitrothiazole.

Materials:

  • 2-Amino-5-nitrothiazole

  • Appropriate aldehyde, ketone, or 5-(un)substituted isatin

  • Glacial acetic acid

  • 95% Ethanol

Procedure:

  • Dissolve 2-amino-5-nitrothiazole (0.003 mol) and the appropriate carbonyl compound (0.003 mol) in a suitable solvent.

  • Adjust the pH of the reaction mixture to 5-6 by adding a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 29–80 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, either evaporate the solvent or quench the reaction mixture in ice-cold water.

  • Filter the crude product, dry it, and recrystallize from 95% ethanol.

Applications in Medicinal Chemistry

Derivatives of 2-amino-5-nitrothiazole have been investigated for a range of therapeutic applications, primarily focusing on their antimicrobial and anticancer activities.

Antimicrobial Activity

The 2-amino-5-nitrothiazole scaffold is a key component of the broad-spectrum antiparasitic drug Nitazoxanide.[1] This has prompted further investigation into the antimicrobial potential of related derivatives.

Mechanism of Action: While the precise mechanism for all derivatives is not fully elucidated, for Nitazoxanide, it is understood to inhibit pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.[1] This mode of action is distinct from many other nitro-containing drugs, as it does not rely on the metabolic reduction of the nitro group.[1]

A Nitazoxanide (2-amino-5-nitrothiazole derivative) B Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) A->B Binds to C Inhibition of Enzyme Activity B->C D Disruption of Anaerobic Energy Metabolism C->D E Antimicrobial Effect D->E

Caption: Proposed mechanism of action for Nitazoxanide.

Quantitative Data: Antimicrobial Activity of 2-Amino-5-nitrothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

Compound TypeOrganismMIC (µg/mL)Reference
Isatin-decorated thiazoleE. coli ATCC 25922>100[2]
Isatin-decorated thiazoleMRSA ATCC 4330012.5 - >100[2]
NitrofuranthiazolesB. cereus0.5[3]
NitrofuranthiazolesE. coli1[3]
NitrofuranthiazolesE. faecalis1[3]
Anticancer Activity

Thiazole-containing compounds have shown promise as anticancer agents by targeting various signaling pathways involved in tumor progression.

Mechanism of Action: One of the key mechanisms identified for some 2-amino-4-methyl-thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to suppressed growth.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 2-Amino-4-methyl-thiazole Derivatives Inhibitor->VEGFR2 Inhibit

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-amino-4-methyl-thiazole derivatives.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiazole derivatives against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c)VEGFR-20.15[4]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b)A549 (Lung)1.87[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b)HeLa (Cervical)2.13[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b)T47D (Breast)2.01[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3c)A549 (Lung)2.17[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3c)HeLa (Cervical)2.23[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3c)T47D (Breast)2.22[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The 2-amino-thiazole scaffold, particularly with a 5-nitro substitution, represents a valuable starting point for the development of novel therapeutic agents. While specific data on this compound is not extensively available, the broad-spectrum biological activities of its derivatives highlight the potential of this chemical class. Further research focusing on the synthesis and biological evaluation of this compound and its close analogues is warranted to fully explore its therapeutic potential in oncology and infectious diseases. The optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties will be crucial for the future development of clinically viable drugs based on this scaffold.

References

Application Notes and Protocols for 4-Methyl-5-nitro-2-thiazoleamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the characterization of 4-Methyl-5-nitro-2-thiazoleamine, a novel small molecule inhibitor of protein kinases. This document is intended to guide researchers in evaluating its biochemical potency, cellular activity, and target engagement. The provided protocols are foundational and can be adapted to specific kinase targets and cell systems.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2] this compound is a thiazole-containing compound with potential as a protein kinase inhibitor. The protocols herein describe methodologies to ascertain its inhibitory profile and cellular effects.

Chemical Structure:

Compound Details:

PropertyValue
IUPAC Name4-methyl-5-nitro-1,3-thiazol-2-amine[3]
Molecular FormulaC4H5N3O2S[3]
Molecular Weight159.17 g/mol [3]
CAS Number56682-07-6[3]

Data Presentation: Inhibitory Activity

The inhibitory potential of this compound was assessed against a panel of recombinant protein kinases using a luminescence-based kinase assay that quantifies ADP production.[2] The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A255
Kinase B45010
Kinase C>10,00020
Kinase D122
Kinase E80015
Table 1: In vitro inhibitory activity of this compound against a panel of selected kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[2]

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of this compound against a specific protein kinase.[2][4]

Materials:

  • This compound

  • Recombinant protein kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.[2]

  • Kinase Reaction Setup:

    • Add 2.5 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.[2]

    • Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[2]

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction.[2]

    • Incubate the plate at 30°C for 60 minutes.[2]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cultured cells.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or a vehicle control (DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if this compound inhibits the phosphorylation of a downstream target of the kinase of interest within a cellular context.[6][7]

Materials:

  • Cell line expressing the target kinase and substrate

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6]

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[7]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or a vehicle control for a specified time.[5]

  • Cell Lysis: Wash cells with cold PBS and lyse them in ice-cold lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.[8]

Visualizations

Experimental Workflow for Kinase Inhibitor Characterization

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis a In Vitro Kinase Assay (e.g., ADP-Glo) b Determine IC50 a->b g Profile Inhibitory Activity b->g c Cell Viability Assay (e.g., MTT) d Determine GI50 c->d d->g e Western Blot Analysis f Confirm Target Phosphorylation Inhibition e->f f->g

Caption: Workflow for characterizing a novel kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

G Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Upstream_Kinase Upstream_Kinase Receptor_Tyrosine_Kinase->Upstream_Kinase Phosphorylates Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response Inhibitor 4-Methyl-5-nitro- 2-thiazoleamine Inhibitor->Target_Kinase

Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9] For long-term storage, it is recommended to store the compound as a solid at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided.[5]

Troubleshooting

  • High background in kinase assays: Optimize enzyme and substrate concentrations. Ensure complete depletion of ATP by the ADP-Glo™ Reagent.

  • Poor signal in Western blots: Ensure the use of phosphatase inhibitors during cell lysis.[7] Optimize antibody concentrations and incubation times. Use a blocking buffer, such as 5% BSA, that is compatible with phospho-antibody detection.[7]

  • Inconsistent cell viability results: Ensure even cell seeding and consistent treatment times. Check for any precipitation of the compound in the cell culture medium at higher concentrations.

Conclusion

The protocols and data presented in these application notes provide a framework for the initial characterization of this compound as a potential kinase inhibitor. Further studies, including comprehensive kinome screening, mechanism of action studies, and in vivo efficacy models, are necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Functionalization of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of 4-methyl-5-nitro-2-thiazoleamine, a versatile heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The following sections detail procedures for N-acylation, Schiff base formation, and diazotization followed by Sandmeyer reactions, providing a toolkit for the synthesis of a diverse range of derivatives.

Introduction

This compound is a key intermediate for the synthesis of various biologically active molecules. The presence of a primary amino group, a nitro group, and a thiazole core offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Nitrothiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and potential anticancer properties through the modulation of key cellular signaling pathways.[1][2]

Functionalization Reactions

The primary amino group at the C2 position of the thiazole ring is the most reactive site for functionalization. The following protocols describe common transformations targeting this group.

N-Acylation

N-acylation of 2-aminothiazoles is a straightforward method to introduce a variety of substituents, which can significantly alter the compound's physicochemical and biological properties. Acetylation, for instance, can modulate solubility and cell permeability.

This protocol describes the N-acetylation of a 2-aminothiazole derivative, which can be adapted for this compound.[3]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add acetic anhydride (1.1-1.5 eq) to the solution. If the reaction is slow, a catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(4-methyl-5-nitrothiazol-2-yl)acetamide.

Expected Data (Hypothetical):

  • Appearance: Yellow solid

  • Yield: 80-95%

  • ¹H NMR (DMSO-d₆): δ (ppm) 11.5 (s, 1H, NH), 8.5 (s, 1H, thiazole-H), 2.5 (s, 3H, CH₃), 2.2 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 169.0 (C=O), 160.0 (C2-thiazole), 145.0 (C5-thiazole), 130.0 (C4-thiazole), 23.0 (COCH₃), 15.0 (CH₃).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1680 (C=O), 1540 (NO₂), 1350 (NO₂).

Schiff Base Formation

The condensation of the primary amino group with an aldehyde or ketone yields a Schiff base (imine), a versatile intermediate for further synthetic transformations or as a final bioactive compound.

This protocol is adapted from the synthesis of Schiff bases from 2-amino-5-nitrothiazole.[4]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data for a Representative Schiff Base Derivative:

DerivativeAldehydeYield (%)Melting Point (°C)
1 4-Hydroxybenzaldehyde85>200

Spectroscopic Data for a Representative Schiff Base Derivative (Hypothetical):

  • ¹H NMR (DMSO-d₆): δ (ppm) 10.0 (s, 1H, OH), 9.0 (s, 1H, CH=N), 8.6 (s, 1H, thiazole-H), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.6 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3400 (O-H), 1620 (C=N), 1540 (NO₂), 1350 (NO₂).

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with various nucleophiles in a Sandmeyer or related reaction. This allows for the introduction of halides, cyano, hydroxyl, and other functional groups at the C2 position.

This is a general protocol for the diazotization of a 2-aminothiazole and subsequent Sandmeyer reaction, which can be adapted for this compound.[2][5]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure: Part A: Diazotization

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction (Chlorination)

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-chloro-4-methyl-5-nitrothiazole.

Quantitative Data for a Representative Sandmeyer Reaction:

ProductReagentYield (%)
2-Chloro-4-methyl-5-nitrothiazoleCuCl60-75
2-Bromo-4-methyl-5-nitrothiazoleCuBr55-70

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

experimental_workflows cluster_acylation N-Acylation Workflow cluster_schiff_base Schiff Base Formation Workflow cluster_sandmeyer Diazotization-Sandmeyer Workflow A1 4-Methyl-5-nitro- 2-thiazoleamine A3 N-(4-methyl-5-nitrothiazol- 2-yl)acetamide A1->A3 Stir at RT A2 Acetic Anhydride, DCM/THF A2->A3 S1 4-Methyl-5-nitro- 2-thiazoleamine S3 Schiff Base Derivative S1->S3 Reflux S2 Ar-CHO, EtOH, cat. HOAc S2->S3 D1 4-Methyl-5-nitro- 2-thiazoleamine D3 2-Chloro-4-methyl- 5-nitrothiazole D1->D3 Reaction D2 1. NaNO₂, HCl, 0-5°C 2. CuCl D2->D3

Caption: General workflows for the functionalization of this compound.

Signaling Pathway Diagram

Nitro-substituted heterocyclic compounds have been implicated in the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[1][6]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Nitrothiazole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by nitrothiazole derivatives.

Conclusion

The protocols outlined in these application notes provide a foundation for the synthesis of a library of this compound derivatives. These functionalization strategies are essential tools for medicinal chemists and drug development professionals seeking to explore the therapeutic potential of this promising scaffold. Further biological evaluation of the synthesized compounds is encouraged to elucidate their mechanisms of action and to identify lead candidates for further development.

References

Characterization of 4-Methyl-5-nitro-2-thiazoleamine: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-nitro-2-thiazoleamine is a substituted nitrothiazole compound of interest to researchers in medicinal chemistry and drug development due to its potential biological activities. As with any synthesized compound intended for further investigation, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques, including chromatography, spectroscopy, and thermal analysis. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₅N₃O₂S--INVALID-LINK--
Molecular Weight 159.17 g/mol --INVALID-LINK--
Appearance Brown to dark brown solid--INVALID-LINK--
Melting Point 205-207 °C--INVALID-LINK--
CAS Number 56682-07-6--INVALID-LINK--

Analytical Workflow

The comprehensive characterization of this compound typically follows a structured workflow, beginning with synthesis and purification, followed by a battery of analytical tests to confirm its structure and purity.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC Chromatographic Analysis (HPLC/UPLC) Purification->HPLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Purity Purity Assessment HPLC->Purity Structure Structural Elucidation Spectroscopy->Structure Stability Thermal Stability Thermal->Stability Report Comprehensive Report Purity->Report Structure->Report Stability->Report

Figure 1: General workflow for the synthesis, purification, and analytical characterization of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification. A reversed-phase method is typically employed.

Application Note: Purity Determination and Quantification by RP-HPLC

Reversed-phase HPLC with UV detection is a robust method for separating this compound from potential impurities, starting materials, and byproducts. The method's performance can be validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient or isocratic elution can be optimized. A starting point could be a 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration within the linear range of the method.

Table 1: Representative HPLC Method Parameters and Performance Data (for a related aminothiazole derivative)

ParameterValue
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[2][3]
Mobile Phase 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 272 nm[2][3]
Linearity (r²) > 0.99 (typical for validated methods)
LOD Analyte- and instrument-dependent
LOQ Analyte- and instrument-dependent

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Application Note: Structural Confirmation by NMR, IR, and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amino (-NH₂), nitro (-NO₂), and the thiazole ring vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Experimental Protocols

1. NMR Spectroscopy

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum over a range of 0-12 ppm.

    • ¹³C NMR: Acquire the spectrum over a range of 0-200 ppm.

2. IR Spectroscopy

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • Instrumentation: Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (DMSO-d₆) Singlet for -CH₃ protons (δ ~2.5 ppm), Broad singlet for -NH₂ protons (δ ~7.0-8.0 ppm)
¹³C NMR (DMSO-d₆) Signal for -CH₃ carbon (δ ~15-20 ppm), Signals for thiazole ring carbons (δ ~110-170 ppm, with the carbon attached to the nitro group being the most deshielded)
IR (KBr, cm⁻¹) ~3400-3300 (-NH₂ stretching), ~1550-1500 and ~1350-1300 (-NO₂ asymmetric and symmetric stretching), ~1600-1400 (C=N and C=C stretching of the thiazole ring)
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 159, Fragmentation pattern corresponding to the loss of NO₂, NH₂, and other fragments.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and decomposition profile of the compound.

Application Note: Assessment of Thermal Stability
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any phase transitions or decomposition events as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and the amount of residual mass.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

  • Instrumentation: DSC instrument.

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan and seal it.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

2. Thermogravimetric Analysis (TGA)

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in a tared TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Table 3: Expected Thermal Analysis Data for this compound

TechniqueExpected Data
DSC Endothermic peak corresponding to the melting point (around 205-207 °C), followed by an exothermic peak indicating decomposition at higher temperatures.
TGA Onset of decomposition above the melting point, with significant mass loss corresponding to the volatilization of decomposition products. The thermal stability of related heterocyclic compounds has been observed to be above 250 °C.[4]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for the comprehensive characterization of this compound.

Analytical Techniques and Information cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure IR IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Thermal_Properties Melting Point & Stability Thermal->Thermal_Properties

Figure 2: Relationship between analytical techniques and the information derived for compound characterization.

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential to unambiguously confirm the identity, purity, and stability of the compound, which is a prerequisite for its further use in research and development. The provided protocols, while based on methods for related compounds, offer a solid starting point for method development and validation.

References

Application Note and Protocol for the HPLC Analysis of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic amine containing a thiazole ring, which is a common scaffold in many pharmaceutically active compounds. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development and research. This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of similar aminothiazole derivatives and provides a robust starting point for method development and validation.[1]

Compound Information

PropertyValueSource
IUPAC Name 4-methyl-5-nitro-1,3-thiazol-2-amine[2]
CAS Number 56682-07-6[2][3][4]
Molecular Formula C4H5N3O2S[2][3]
Molecular Weight 159.17 g/mol [2][3]
Melting Point 205-207 °C[3]

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)[4]

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (OPA), 85%

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (for sample filtration)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase A (0.1% OPA in Water): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas using a sonicator for 15-20 minutes.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

4. HPLC Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B. A starting ratio of 55:45 (v/v) is recommended.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C[1]
Detection Wavelength 272 nm (based on analysis of a similar aminothiazole)[1]
Injection Volume 10 µL
Run Time 10 minutes

5. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

6. Sample Preparation

The sample preparation procedure will depend on the matrix. For bulk drug substance, a procedure similar to the preparation of the standard stock solution can be followed. For formulated products, extraction and dilution steps will be necessary to bring the concentration of this compound within the calibration range. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

7. Data Analysis

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample can be determined using the linear regression equation of the calibration curve.

Method Validation Parameters (Typical)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase (0.1% OPA in Water:ACN) Pump Pump MobilePhase->Pump StandardSol Standard Solutions Injector Autosampler StandardSol->Injector SampleSol Sample Solutions SampleSol->Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (272 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methyl-5-nitro-2-thiazoleamine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in publicly accessible literature, this document outlines the anticipated spectral characteristics based on the analysis of structurally similar compounds. Furthermore, it presents standardized experimental protocols for acquiring high-quality NMR data for this and related molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.5Singlet (broad)2H-NH₂ (amino group protons)
~2.5 - 2.8Singlet3H-CH₃ (methyl group protons)
Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 175C-2 (carbon bearing the amino group)
~140 - 150C-4 (carbon bearing the methyl group)
~125 - 135C-5 (carbon bearing the nitro group)
~15 - 20-CH₃ (methyl group carbon)
Solvent: DMSO-d₆

Experimental Protocols

To obtain high-resolution NMR spectra of this compound, the following detailed protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like this. Deuterated chloroform (CDCl₃) can also be considered if the compound shows sufficient solubility.

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay: 1-2 seconds

      • Acquisition Time: 2-4 seconds

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Number of Scans: 1024 or more (as ¹³C is less sensitive)

      • Relaxation Delay: 2 seconds

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound

Experimental Workflow

Figure 2: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity Purity Check Dissolve Dissolve in Deuterated Solvent Purity->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Transfer->Tune H1_NMR ¹H NMR Acquisition Tune->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR FT Fourier Transform C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Analysis Peak Picking, Integration & Assignment Correction->Analysis

Caption: Experimental Workflow for NMR Analysis

Application Notes and Protocols for 4-Methyl-5-nitro-2-thiazoleamine as an Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-5-nitro-2-thiazoleamine and its close structural analog, 2-amino-5-nitrothiazole, as key intermediates in the synthesis of various therapeutic agents. This document details the synthesis of the antischistosomal drug Niridazole and explores the potential of the core thiazole structure in the development of kinase inhibitors and antimicrobial agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to support researchers in drug discovery and development.

Application in the Synthesis of Niridazole

A prominent application of 2-amino-5-nitrothiazole, a close analog of this compound, is in the synthesis of the schistosomicidal drug Niridazole.[1][2][3][4] Niridazole is effective against the flatworm parasites of the genus Schistosoma, which cause schistosomiasis.[1]

Experimental Protocol: Synthesis of Niridazole

This protocol outlines the synthesis of Niridazole from 2-amino-5-nitrothiazole.

Step 1: Synthesis of 2-Amino-5-nitrothiazole

A common method for the synthesis of 2-amino-5-nitrothiazole involves the nitration of 2-aminothiazole.[5]

  • Reactants: 2-aminothiazole, Nitric Acid, Sulfuric Acid.

  • Procedure:

    • Dissolve 2-aminothiazole in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

    • Slowly add a mixture of nitric acid and sulfuric acid to the solution, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-nitrothiazole.

Step 2: Synthesis of Niridazole from 2-Amino-5-nitrothiazole

  • Reactants: 2-Amino-5-nitrothiazole, 2-chloroethyl isocyanate.

  • Procedure:

    • React 2-amino-5-nitrothiazole with 2-chloroethyl isocyanate to form 1-(5-Nitro-2-thiazolyl)-2-imidazolidinone (Niridazole).

Intermediate/ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
2-Amino-5-nitrothiazoleN,N-dimethyl-2-nitroetheneamineBromine, Thiourea, Ammonium HydroxideAcetic Acid, Water1 hour< 32°C62[6]
Niridazole2-Amino-5-nitrothiazole2-chloroethyl isocyanate----[7]
Mechanism of Action and Signaling Pathway of Niridazole

Niridazole's primary mechanism of action against schistosomes involves the inhibition of the enzyme phosphofructokinase.[1][3][4] This enzyme is crucial for glycolysis, and its inhibition leads to glycogen depletion in the parasite, ultimately causing its death. The drug is rapidly concentrated within the parasite, where it also inhibits oogenesis and spermatogenesis.[1][3][4]

Below is a diagram illustrating the metabolic pathway affected by Niridazole.

Niridazole_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis Glycolysis Products F16BP->Glycolysis Niridazole Niridazole Niridazole->PFK Inhibits PFK->F16BP

Niridazole inhibits the glycolytic pathway in schistosomes.

Application in the Synthesis of Kinase Inhibitors

The 2-aminothiazole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.[8] While no approved drugs directly use this compound, its structural analogs are key components of potent kinase inhibitors like Dasatinib.

Experimental Workflow: Synthesis of Thiazole-Based Kinase Inhibitors

The general synthesis of thiazole-containing kinase inhibitors involves the construction of the core thiazole ring followed by coupling with other heterocyclic systems, such as pyrimidines.

Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_thiazole Thiazole Core Synthesis cluster_coupling Coupling Reaction alpha-haloketone α-Haloketone 2-Aminothiazole Substituted 2-Aminothiazole alpha-haloketone->2-Aminothiazole Thiourea Thiourea Thiourea->2-Aminothiazole Kinase_Inhibitor Thiazole-Based Kinase Inhibitor 2-Aminothiazole->Kinase_Inhibitor Pyrimidine Pyrimidine Derivative Pyrimidine->Kinase_Inhibitor

General workflow for thiazole-based kinase inhibitor synthesis.
Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors

Thiazole-based kinase inhibitors are known to target various signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thiazole-Based Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Application in the Synthesis of Antimicrobial Agents

The 2-amino-5-nitrothiazole moiety is a key structural feature in a variety of compounds with demonstrated antimicrobial activity. These compounds are effective against a range of bacteria and fungi.

Synthesis of Thiazole-Based Antimicrobial Agents

The synthesis of these agents often involves the derivatization of the 2-amino group of the thiazole ring to introduce diverse functionalities, leading to a broad spectrum of antimicrobial activity.

Product ClassStarting MaterialKey ReactionTarget OrganismsReference
Semicarbazones2-Amino-5-nitrothiazoleCondensation with aldehydes/ketonesMonoamine oxidase, Cholinesterase[9]
Thiazolidinones2-Amino-5-nitrothiazoleCyclization with α-haloacetic acidsMycobacterium tuberculosis[10]
Azo derivatives2-Amino-5-nitrothiazoleDiazotization and couplingVarious bacteria[11]
Logical Relationship in Antimicrobial Drug Development

The development of potent antimicrobial agents from the this compound scaffold follows a logical progression from the core intermediate to diverse, biologically active compounds.

Antimicrobial_Development Start This compound (Core Intermediate) Derivatization Chemical Derivatization (e.g., acylation, condensation) Start->Derivatization Library Library of Diverse Thiazole Derivatives Derivatization->Library Screening Antimicrobial Screening (in vitro assays) Library->Screening Lead Lead Compounds with Potent Activity Screening->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Logical workflow for antimicrobial drug discovery.

References

Application Notes and Protocols for Antimicrobial Assays with 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guide for researchers, scientists, and drug development professionals. At the time of writing, specific antimicrobial activity data for 4-Methyl-5-nitro-2-thiazoleamine is not extensively available in peer-reviewed literature. The information presented herein is based on the known antimicrobial properties of structurally related nitrothiazole compounds and established antimicrobial assay methodologies. All experimental procedures should be conducted under appropriate laboratory safety protocols.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous biologically active molecules. The presence of a nitro group suggests potential antimicrobial activity, as this functional group is a key component of several classes of antimicrobial agents. Nitro-heterocyclic compounds are known to exhibit bactericidal effects, often through a mechanism involving the reduction of the nitro group within the microbial cell to form reactive cytotoxic intermediates.[1] These intermediates can subsequently induce cellular damage, including DNA strand breakage, leading to cell death.[]

These application notes provide a framework for the preliminary assessment of the antimicrobial properties of this compound against a panel of clinically relevant bacteria.

Anticipated Antimicrobial Spectrum

Based on studies of other nitrothiazole derivatives, this compound is hypothesized to exhibit activity against a range of microorganisms. Some nitrothiazoles have demonstrated efficacy against both aerobic and anaerobic bacteria.[3][4] It is plausible that this compound may show greater potency against Gram-positive bacteria, though activity against Gram-negative bacteria should also be thoroughly investigated.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables are presented as templates for organizing experimental results.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292138
Bacillus subtilis66334
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Enterococcus faecalis2921216

Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Data and MBC/MIC Ratio

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292138162
Bacillus subtilis6633482
Escherichia coli2592232>128>4
Pseudomonas aeruginosa2785364>128>4
Enterococcus faecalis2921216322

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A typical starting concentration is 1280 µg/mL.

    • Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the test compound in each well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Micropipette

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate clearly to correspond with the concentrations from the MIC plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).[6][7][8]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile paper disks (6 mm diameter)

  • This compound

  • Bacterial strains

  • Sterile swabs

  • Forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Disks:

    • Dissolve this compound in a suitable volatile solvent.

    • Apply a known amount of the compound solution onto sterile paper disks and allow the solvent to evaporate completely. A typical disk loading might be 30 µg.

  • Inoculation of MHA Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[10]

  • Application of Disks:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

    • The size of the zone indicates the susceptibility of the bacterium to the compound. The results are typically categorized as Susceptible, Intermediate, or Resistant based on standardized tables (which would need to be developed for a novel compound).

Visualizations

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_compound Prepare Stock Solution of Compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (18-24h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto MHA Plates read_mic->subculture From clear wells incubate_mbc Incubate MHA Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Kirby_Bauer_Workflow prep_disks Prepare Compound-impregnated Paper Disks place_disks Place Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) lawn_culture Create Bacterial Lawn on MHA Plate prep_inoculum->lawn_culture lawn_culture->place_disks incubate Incubate Plate (18-24h, 35°C) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zone->interpret

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Mechanism_of_Action compound This compound (Pro-drug) cell Bacterial Cell compound->cell nitroreductase Nitroreductase Enzymes activation Reduction of Nitro Group nitroreductase->activation intermediates Reactive Nitroso & Hydroxylamine Intermediates activation->intermediates dna Bacterial DNA intermediates->dna interacts with damage DNA Damage (Strand Breaks) dna->damage death Bactericidal Effect damage->death

Caption: Hypothesized Mechanism of Action.

References

Application Notes and Protocols for Cell-based Assays Using 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitro-2-thiazoleamine is a nitrothiazole derivative with potential applications in drug discovery and development. Compounds containing the 2-amino-5-nitrothiazole scaffold have demonstrated a range of biological activities, including antimicrobial and anticancer effects. These application notes provide a comprehensive overview of the potential uses of this compound in cell-based assays, drawing upon data from closely related analogues to provide a framework for experimental design and execution. The protocols detailed herein are intended to serve as a starting point for investigating the biological effects of this compound.

Potential Applications and Mechanism of Action

Derivatives of 2-amino-5-nitrothiazole have shown promise in two primary therapeutic areas: as antimicrobial agents and as anticancer therapeutics.

Antimicrobial Activity: The antimicrobial effect of 2-amino-5-nitrothiazole derivatives, such as the FDA-approved drug Nitazoxanide, is attributed to the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[1] This enzyme is essential for anaerobic energy metabolism in various bacteria and parasites.[1] Notably, the 5-nitro group on the thiazole ring is crucial for this activity and is not metabolically reduced, a key difference from other nitro-containing drugs.[1]

Anticancer Activity: Recent studies have highlighted the potential of 2-amino-5-nitrothiazole derivatives in oncology. While some derivatives exhibit direct cytotoxicity against cancer cells, others have been shown to inhibit cell migration at non-toxic concentrations.[2] One of the potential mechanisms underlying the anticancer effects of this class of compounds is the inhibition of the STAT3 signaling pathway, which is a critical regulator of cell proliferation, survival, and migration.

Data Presentation

The following tables summarize quantitative data obtained from studies on closely related 2-amino-5-nitrothiazole derivatives. This information can be used as a reference for designing experiments with this compound.

Table 1: Antimicrobial Activity of 2-Amino-5-nitrothiazole Amide Analogues

CompoundTarget OrganismMIC (µg/mL)
Nitazoxanide Analogue 1Helicobacter pylori4
Nitazoxanide Analogue 1Campylobacter jejuni8
Nitazoxanide Analogue 1Clostridium difficile4
Nitazoxanide Analogue 2Helicobacter pylori2
Nitazoxanide Analogue 2Campylobacter jejuni4
Nitazoxanide Analogue 2Clostridium difficile2

Data is illustrative and based on findings for Nitazoxanide analogues.[1][3]

Table 2: In Vitro Anticancer Activity of 2-Amino-5-nitrothiazole Derivatives against MDA-MB-231 Breast Cancer Cells

AssayCompoundConcentration (µM)Incubation Time (hours)Observed Effect
Cytotoxicity (MTT Assay)2-amino-5-nitrothiazole1 - 10072No significant cytotoxicity
Cytotoxicity (MTT Assay)Derivative A1 - 10072No significant cytotoxicity
Cytotoxicity (MTT Assay)Derivative B10072Statistically significant cytotoxicity
Cell Migration (Scratch Assay)2-amino-5-nitrothiazole1024Inhibition of cell migration
Cell Migration (Scratch Assay)Derivative A1024Inhibition of cell migration
Cell Migration (Scratch Assay)Derivative B1024Inhibition of cell migration

Data is based on a study of 2-amino, 5-nitrothiazole derivatives.[2][4]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • Target cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Scratch Assay for Cell Migration

This assay is used to assess the effect of the compound on cell migration, a key process in cancer metastasis.[5][6][7][8][9]

Materials:

  • Target cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a non-toxic concentration of this compound (e.g., 10 µM, as determined from the MTT assay) or a vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of cell migration can be quantified by measuring the change in the scratch area over time.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Cytokine binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3 (active, dimerized) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation PFOR PFOR Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by PFOR MNTA 4-Methyl-5-nitro- 2-thiazoleamine MNTA->STAT3_inactive Inhibition MNTA->PFOR Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Migration) DNA->Gene_Expression

Caption: Postulated signaling pathways affected by this compound.

Experimental Workflows

G cluster_mtt MTT Assay Workflow cluster_scratch Scratch Assay Workflow mtt_start Seed Cells mtt_treat Treat with Compound mtt_start->mtt_treat mtt_incubate Incubate (24-72h) mtt_treat->mtt_incubate mtt_add_mtt Add MTT Reagent mtt_incubate->mtt_add_mtt mtt_solubilize Solubilize Formazan mtt_add_mtt->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read scratch_start Seed Cells to Confluency scratch_wound Create Scratch scratch_start->scratch_wound scratch_treat Treat with Compound scratch_wound->scratch_treat scratch_image0 Image at Time 0 scratch_treat->scratch_image0 scratch_incubate Incubate scratch_image0->scratch_incubate scratch_image_t Image at Intervals scratch_incubate->scratch_image_t scratch_analyze Analyze Migration scratch_image_t->scratch_analyze

Caption: Workflow diagrams for MTT and Scratch Assays.

Logical Relationships

G start Start: Investigate Biological Activity of 4-Methyl-5-nitro- 2-thiazoleamine cytotoxicity Determine Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Calculate IC50 cytotoxicity->ic50 non_toxic_dose Use Non-toxic Dose (from MTT results) cytotoxicity->non_toxic_dose mechanism Investigate Mechanism of Action ic50->mechanism migration Assess Anti-migratory Effects (Scratch Assay) migration->mechanism non_toxic_dose->migration antimicrobial Antimicrobial Assays (e.g., MIC determination) mechanism->antimicrobial anticancer Anticancer Pathway Analysis (e.g., Western Blot for STAT3) mechanism->anticancer end Conclusion on Biological Activity Profile antimicrobial->end anticancer->end

Caption: Logical workflow for investigating the biological activity of the compound.

References

Application Notes: 4-Methyl-5-nitro-2-thiazoleamine as a Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Derivatives of 2-aminothiazole, in particular, are recognized for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4] 4-Methyl-5-nitro-2-thiazoleamine is a valuable and versatile starting material, offering two primary reactive sites for chemical modification: the nucleophilic 2-amino group and the reducible 5-nitro group. These sites allow for the construction of diverse and complex heterocyclic systems, making this compound a key building block in the discovery of novel therapeutic agents.

This document provides detailed protocols and application notes for the synthesis of advanced heterocyclic compounds starting from this compound.

Synthetic Strategies & Logical Workflow

The synthetic utility of this compound stems from two primary strategies: direct functionalization via the 2-amino group to form fused heterocyclic systems, and transformation of the 5-nitro group to open up further synthetic possibilities.

G cluster_start Starting Material cluster_strategy1 Strategy 1: 2-Amino Group Reactions cluster_strategy2 Strategy 2: 5-Nitro Group Reduction start This compound reagent1 α-Haloketones start->reagent1 Condensation reagent2 β-Ketoesters / Aldehydes start->reagent2 Multicomponent Reaction reagent3 Reducing Agents (e.g., SnCl2/HCl) start->reagent3 Reduction product1 Imidazo[2,1-b]thiazoles reagent1->product1 product2 Thiazolo[3,2-a]pyrimidines reagent2->product2 intermediate 4-Methylthiazole-2,5-diamine reagent3->intermediate product3 Further Heterocyclic Annulation (e.g., Imidazoles, Triazines) intermediate->product3

Caption: Synthetic strategies for elaborating this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of representative heterocyclic compounds.

Protocol 1: Synthesis of 6-Aryl-3-methyl-2-nitro-imidazo[2,1-b]thiazole Derivatives

This protocol describes the synthesis of a fused imidazo[2,1-b]thiazole system, a scaffold known for its diverse biological activities, via the reaction of the 2-amino group with an α-haloketone.[5][6]

Materials:

  • This compound

  • 2-Bromoacetophenone (or other substituted α-bromoketone)

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Stir bar, round-bottom flask, condenser, heating mantle

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the desired 2-bromoacetophenone (10 mmol) in absolute ethanol (40 mL).

  • Add a stir bar and equip the flask with a condenser.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until effervescence ceases (pH ~7-8).

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and then with a small amount of cold ethanol (10 mL).

  • Dry the product under vacuum to yield the 6-aryl-3-methyl-2-nitro-imidazo[2,1-b]thiazole.

  • Recrystallize from ethanol or an ethanol/DMF mixture for further purification if necessary.

Protocol 2: Synthesis of 7-Aryl-6-ethoxycarbonyl-5-methyl-3-nitro-5H-thiazolo[3,2-a]pyrimidine

This protocol outlines a multi-component reaction to form the thiazolo[3,2-a]pyrimidine core, which is prevalent in compounds with anti-inflammatory and analgesic properties.[7][8]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol or Acetic Acid

  • Catalyst (e.g., a few drops of piperidine or p-toluenesulfonic acid)

  • Stir bar, round-bottom flask, condenser, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), the aromatic aldehyde (10 mmol), and ethyl acetoacetate (12 mmol).

  • Add the solvent (ethanol or glacial acetic acid, 30 mL) and a catalytic amount of piperidine (2-3 drops).

  • Add a stir bar, attach a condenser, and heat the mixture to reflux for 10-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with water, followed by a small portion of cold ethanol.

  • Dry the product in a vacuum oven. Recrystallization from ethanol can be performed for purification.

Protocol 3: Reduction of this compound to 4-Methylthiazole-2,5-diamine

This protocol describes the reduction of the nitro group to an amine, yielding a highly versatile diamino-thiazole intermediate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Stir bar, round-bottom flask, ice bath

Procedure:

  • Suspend this compound (10 mmol) in ethanol (30 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve Tin(II) chloride dihydrate (50 mmol, 5 equivalents) in concentrated HCl (20 mL). This may require gentle warming.

  • Cool the thiazole suspension in an ice bath to 0-5 °C.

  • Add the SnCl₂/HCl solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Cool the reaction mixture again in an ice bath and carefully neutralize by the slow, dropwise addition of 10 M NaOH solution until the pH is ~10-11. A precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 4-Methylthiazole-2,5-diamine.

  • The product is often used directly in subsequent steps due to its potential instability and susceptibility to air oxidation.

Data Presentation

Table 1: Representative Reaction Data
ProtocolProduct TypeR¹-GroupR²-GroupSolventTime (h)Yield (%)
1Imidazo[2,1-b]thiazolePhenyl-Ethanol785
1Imidazo[2,1-b]thiazole4-Chlorophenyl-Ethanol882
2Thiazolo[3,2-a]pyrimidinePhenylEthoxycarbonylAcetic Acid1278
2Thiazolo[3,2-a]pyrimidine4-MethoxyphenylEthoxycarbonylEthanol1275
3Thiazole-2,5-diamine--Ethanol/HCl5~70-80
Yields are representative and may vary based on substrate and specific reaction conditions.
Table 2: Biological Activity of Structurally Related Thiazole Derivatives
Compound ClassOrganism/Cell LineActivity MetricValueReference
Thiazolyl-thioureaS. aureusMIC4-16 µg/mL[2]
Aminothiazole Schiff BaseB. cereusMIC12.5 µg/mL[2]
Thiazolo[3,2-a]pyrimidineRat Paw EdemaAnti-inflammatoryMax @ 5h[8]
Imidazo[2,1-b]thiazoleHCT-116 (Colon Cancer)IC₅₀5-20 µMGeneral finding
Aminothiazole DerivativeM. tuberculosisMIC<6.25 µg/mL[3]
Data is illustrative of the potential activities of thiazole derivatives and is sourced from literature on analogous compounds.

Potential Mechanism of Action

Many biologically active thiazole derivatives function by inhibiting essential cellular processes in pathogens or cancer cells. For example, some thiazole-based compounds are known to target bacterial DNA gyrase, an enzyme crucial for DNA replication.

G cluster_moa Mechanism of DNA Gyrase Inhibition Thiazole Thiazole Derivative Gyrase Bacterial DNA Gyrase (ATP-binding site) Thiazole->Gyrase Binds to & Inhibits DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled Induces Supercoiling ATP ATP ATP->Gyrase Binding Blocked DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Replication DNA Replication & Repair DNA_supercoiled->Replication Death Bacterial Cell Death Replication->Death Process Halted

Caption: Inhibition of bacterial DNA gyrase by a thiazole-based compound.

Conclusion: this compound serves as an excellent precursor for the synthesis of a variety of complex heterocyclic compounds. The protocols provided herein for the construction of imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines, along with the transformation of the nitro group, demonstrate the synthetic versatility of this starting material. Given the well-documented biological significance of these and related heterocyclic systems, this compound represents a key building block for researchers in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Experimental Use of 4-Methyl-5-nitro-2-thiazoleamine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 4-Methyl-5-nitro-2-thiazoleamine in cancer research. The following application notes and protocols are based on studies of structurally related 2-amino-5-nitrothiazole derivatives and are intended to provide a foundational framework for investigating the potential anti-cancer properties of this compound.

Introduction

Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Modifications of the thiazole scaffold have led to the development of agents with antibacterial, antifungal, and antitumor properties.[2] Specifically, derivatives of 2-amino-5-nitrothiazole have been investigated for their potential in cancer therapy, with some studies demonstrating effects on cancer cell migration and proliferation.[1] This document outlines potential applications and experimental protocols for the investigation of this compound as a candidate anti-cancer agent.

Potential Anti-Cancer Applications

Based on research into related compounds, this compound may exhibit the following anti-cancer activities:

  • Inhibition of Cancer Cell Proliferation and Viability: Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[1][3]

  • Inhibition of Cancer Cell Migration: Certain 2-amino-5-nitrothiazole derivatives have demonstrated the ability to inhibit the migratory capacity of cancer cells, a crucial step in metastasis.[1]

  • Induction of Apoptosis: Some thiazole-based compounds have been found to induce programmed cell death (apoptosis) in cancer cells.

  • Targeting Specific Signaling Pathways: Related thiazole compounds have been implicated as inhibitors of pathways such as STAT3, which are often dysregulated in cancer.[4]

Data Presentation: In Vitro Efficacy of Related 2-Amino-5-nitrothiazole Derivatives

The following table summarizes the reported in vitro anti-cancer activity of compounds structurally related to this compound. This data can serve as a benchmark for initial experimental design.

Compound/DerivativeCell LineAssayKey FindingsReference
5-nitro-1,3-thiazol-2-amineMDA-MB-231 (Breast)Scratch AssayInhibitory effect on cancer cell migration.[1]
4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl} benzaldehydeMDA-MB-231 (Breast)MTT & Scratch AssayNo significant cytotoxic effect up to 100 µM after 72h (p=0.8171). Inhibitory effect on cell migration.[1]
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231 (Breast)MTT AssayStatistically significant cytotoxic effect at 100 µM after 72h incubation (p=0.0164).[1]
Nitazoxanide (a thiazolide)HCT-116 (Colon)Annexin V/PI StainingIncreased apoptotic cell death (15.86-fold increase). IC50 = 11.07 µM.[5]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-cancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines, thereby quantifying its cytotoxic effect.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capabilities of cancer cells in vitro.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh complete growth medium containing a non-lethal concentration of this compound (determined from the MTT assay, e.g., a concentration below the IC20) to the wells. A vehicle control (medium with DMSO) should be included.

  • Image Acquisition: Immediately capture images of the scratch at multiple defined locations (time 0).

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Follow-up Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The percentage of wound closure can be calculated and compared to assess the inhibitory effect on cell migration.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Interpretation cluster_2 Lead Identification A Cancer Cell Line Culture (e.g., MDA-MB-231, HCT-116) C Cytotoxicity Assay (MTT) Determine IC50 A->C B Compound Preparation (this compound) B->C D Migration Assay (Wound Healing) Assess anti-migratory effect C->D Use sub-lethal concentration E Apoptosis Assay (e.g., Annexin V/PI) C->E G Calculate IC50 Values C->G H Quantify Wound Closure D->H F Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) E->F I Determine Apoptotic Cell Population E->I J Analyze Protein Expression Changes F->J K Promising Anti-Cancer Candidate G->K H->K I->K J->K

Caption: General workflow for the in vitro anti-cancer screening of this compound.

Hypothetical Signaling Pathway

G cluster_0 Potential Intracellular Targets cluster_1 Downstream Effects This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition Tubulin Tubulin This compound->Tubulin Disruption p-STAT3 STAT3 Phosphorylation STAT3->p-STAT3 Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Gene Transcription Gene Transcription p-STAT3->Gene Transcription Activation Cell Cycle Progression Cell Cycle Progression Microtubule Dynamics->Cell Cycle Progression Arrest Cell Migration Cell Migration Microtubule Dynamics->Cell Migration Inhibition Gene Transcription\n(e.g., Cyclin D1, c-Myc, Survivin) Gene Transcription (e.g., Cyclin D1, c-Myc, Survivin) Cell Proliferation Cell Proliferation Apoptosis Apoptosis Gene Transcription->Cell Proliferation Inhibition Gene Transcription->Apoptosis Induction

Caption: Hypothetical signaling pathways potentially targeted by this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Methyl-5-nitro-2-thiazoleamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields during the synthesis of 4-Methyl-5-nitro-2-thiazoleamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Reaction)

Q1: My yield of 2-amino-4-methylthiazole is significantly lower than expected. What are the common causes?

Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors:

  • Poor Quality of Starting Materials: The purity of chloroacetone and thiourea is critical. Impurities can lead to undesirable side reactions.[1] Ensure chloroacetone is fresh or has been properly stored to prevent polymerization or decomposition.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.

  • Improper Work-up Procedure: The product, 2-amino-4-methylthiazole, is often isolated as a hydrochloride salt which is then neutralized. Incomplete neutralization or loss of product during filtration and washing can significantly reduce the isolated yield.

Q2: I'm observing multiple spots on my TLC plate for the Hantzsch reaction mixture. What could be the side products?

The formation of multiple products can complicate purification and lower the yield. Possible side products include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials.[1]

  • Dimerization or Polymerization: Chloroacetone can self-condense under certain conditions.

  • Formation of Intermediates: The reaction proceeds through several intermediates; incomplete conversion can leave these in the final mixture.[2]

Q3: How can I optimize the reaction conditions for the Hantzsch synthesis step?

Optimization should be approached systematically:

  • Verify Reagent Stoichiometry: While a 1:1 molar ratio is typical, using a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the limiting reactant (typically the α-haloketone).[3] This will help determine the optimal reaction time and prevent unnecessary heating.

  • Control Temperature: The reaction is often performed at reflux in a solvent like ethanol.[4] Ensure consistent and stable heating. See the table below for illustrative effects of temperature variation.

Section 2: Nitration of 2-Amino-4-methylthiazole

Q1: The nitration step is giving me a very low yield or a dark, intractable tar. What is going wrong?

Nitration reactions, particularly on active heterocyclic rings, are very sensitive and can lead to decomposition if not carefully controlled.

  • Incorrect Temperature Control: This is the most critical factor. The reaction is highly exothermic. Nitrating agents must be added slowly at low temperatures (e.g., 0-5 °C) to prevent a runaway reaction and subsequent decomposition.[5]

  • Wrong Nitrating Agent Concentration: The composition of the nitrating mixture (e.g., ratio of nitric acid to sulfuric acid) is crucial. Using fuming nitric acid or oleum can be too harsh, leading to oxidation and degradation of the thiazole ring.

  • Substrate Purity: Impurities in the 2-amino-4-methylthiazole starting material can be easily oxidized under the harsh nitrating conditions, leading to tar formation.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity of the nitration?

The amino group at the 2-position and the methyl group at the 4-position direct the electrophilic nitration. The nitro group is expected to add to the 5-position. Formation of other isomers is less common but can be influenced by:

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product.[6]

  • Acid Catalyst: The choice and concentration of the strong acid (typically sulfuric acid) can influence the species being nitrated (the free amine vs. its protonated form), which in turn can affect regioselectivity.

Q3: What are the best practices for purifying the final this compound product?

Purification can be challenging due to the product's polarity and potential for low solubility.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] Solvents like ethanol, methanol, or mixtures with water are often used. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient of solvents, starting with a non-polar solvent and gradually increasing polarity, is typically employed for elution.[1]

Illustrative Data on Reaction Parameters vs. Yield

The following table provides hypothetical data to illustrate how reaction parameters can influence the yield of each synthetic step. This data is for demonstrative purposes only.

StepParameter VariedValueHypothetical Yield (%)Observations
1. Hantzsch Synthesis Temperature60 °C55%Incomplete reaction, starting material remains.
78 °C (Reflux)85%Optimal condition, clean reaction profile.
90 °C70%Increased side products observed on TLC.
Thiourea (equiv.)1.078%Trace of unreacted chloroacetone.
1.285%Reaction goes to completion.
2. Nitration Temperature-10 to 0 °C75%Clean reaction, good yield.
0 to 5 °C65%Minor impurities detected.
> 10 °C< 20%Significant decomposition, tar formation.
Addition Time60 min75%Good temperature control maintained.
15 min40%Exotherm, difficult to control temperature.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Intermediate)

This procedure is based on the principles of the Hantzsch thiazole synthesis.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in absolute ethanol.

  • Reagent Addition: To this solution, add chloroacetone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Neutralization & Isolation: Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8. The product will precipitate.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This procedure is based on standard nitration methods for aminothiazoles.[7]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-amino-4-methylthiazole (1.0 equivalent) in small portions, ensuring the temperature does not rise above 5 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over at least 1 hour, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a cold, concentrated ammonium hydroxide solution until the pH is approximately 7. The yellow product will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry. The crude product can be purified by recrystallization from ethanol.

Visualized Workflows and Logic

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitration a 1. Dissolve Thiourea in Ethanol b 2. Add Chloroacetone a->b c 3. Reflux for 3-4h b->c d 4. Evaporate Solvent c->d e 5. Neutralize & Precipitate d->e f 6. Filter & Dry Intermediate e->f g 7. Dissolve Intermediate in conc. H2SO4 at 0°C f->g Intermediate Product h 8. Add HNO3/H2SO4 dropwise at < 5°C g->h i 9. Stir for 2h at 0-5°C h->i j 10. Quench on Ice i->j k 11. Neutralize & Precipitate j->k l 12. Filter, Wash & Dry Final Product k->l

Caption: Experimental workflow for the synthesis of this compound.

G cluster_hantzsch Hantzsch Reaction Issues cluster_nitration Nitration Issues start Low Final Yield check_step Which step has low yield? (Check TLC/LCMS of crude) start->check_step h_incomplete Incomplete Reaction? check_step->h_incomplete Step 1 h_side_products Multiple Side Products? check_step->h_side_products Step 1 n_tar Tar Formation? check_step->n_tar Step 2 n_isomers Isomer Mixture? check_step->n_isomers Step 2 purification High Loss During Purification? check_step->purification Both/Purification h_sol1 Increase reaction time/temp. Check reagent stoichiometry. h_incomplete->h_sol1 h_sol2 Check reagent purity. Lower temperature. h_side_products->h_sol2 n_sol1 Improve cooling. Slow down nitrating agent addition. Check starting material purity. n_tar->n_sol1 n_sol2 Ensure temp is < 5°C. Optimize acid mixture. n_isomers->n_sol2 pur_sol Optimize recrystallization solvent. Use column chromatography. purification->pur_sol

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methyl-5-nitro-2-thiazoleamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the direct nitration of 2-amino-4-methylthiazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at controlled low temperatures.

Q2: What are the critical parameters to control during the reaction?

The most critical parameters are reaction temperature, the concentration and ratio of nitric acid to the substrate, and the rate of addition of the nitrating agent. Temperature control is crucial as it influences the product distribution and yield.

Q3: What are the common side products, and how can their formation be minimized?

Common side products include the 2-nitramino intermediate (4-methyl-2-nitramino-thiazole) and the dinitrated product (4-methyl-2-nitramino-5-nitrothiazole). Lower reaction temperatures tend to favor the formation of the 2-nitramino intermediate, while higher temperatures or prolonged reaction times can lead to the desired 5-nitro product but also risk dinitration. Careful control of stoichiometry and temperature is key to minimizing these byproducts.

Q4: I am observing a strong exothermic reaction. Is this normal and how should I manage it?

Nitration reactions are inherently exothermic and can be hazardous if not properly controlled. A strong exotherm is a significant safety concern. To manage this, ensure slow, dropwise addition of the nitrating agent with efficient stirring and cooling. Using the bisulfite salt of 2-aminothiazole can also help to moderate the reaction's exothermicity.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient nitrating agent or reaction time.Increase the molar equivalent of nitric acid slightly (e.g., 1.05-1.1 equivalents). Increase the reaction time and monitor progress using TLC.
Reaction temperature is too low.Gradually increase the reaction temperature, but not exceeding 5-10°C to avoid byproduct formation.
Formation of 2-nitramino intermediate as the main product Reaction temperature is too low, preventing the rearrangement to the 5-nitro product.After the initial nitration at a low temperature (e.g., -5°C to 0°C), allow the reaction mixture to warm up slightly (e.g., to 5°C) and stir for a longer period to facilitate the rearrangement.[1]
Significant formation of dinitrated byproduct Excess nitric acid or reaction temperature is too high.Use a stoichiometric amount of nitric acid. Maintain a low reaction temperature throughout the addition and reaction time.
Prolonged reaction time at a higher temperature.Optimize the reaction time by monitoring with TLC and quench the reaction once the starting material is consumed and the desired product is maximized.
Product loss during work-up The product is soluble in the aqueous acidic layer.Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. Adjust the pH of the aqueous solution carefully to the isoelectric point of the product to minimize solubility.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted 2-amino-4-methylthiazole Incomplete reaction.Refer to the "Low Product Yield" troubleshooting guide for solutions related to incomplete reactions.
Contamination with 4-methyl-2-nitramino-thiazole Incomplete rearrangement of the intermediate.Increase the reaction time or slightly raise the temperature after the initial nitration to promote the rearrangement.[1]
Contamination with 4-methyl-2-nitramino-5-nitrothiazole Over-nitration.Reduce the amount of nitric acid and maintain a consistently low temperature.
Dark-colored impurities Decomposition of starting material or product due to localized overheating or reaction with nitrous gases.Ensure efficient stirring and cooling. Consider adding a small amount of urea to the reaction mixture to scavenge any nitrous acid formed.

Experimental Protocols

Protocol 1: Nitration of 2-Amino-4-methylthiazole in Sulfuric Acid

This protocol is adapted from established methods for the nitration of 2-aminothiazole derivatives.[1]

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylthiazole (1.0 eq) in concentrated sulfuric acid at a low temperature, typically between -5°C and 0°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate, cooled vessel.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole, maintaining the reaction temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring.

  • The precipitated product, this compound, is then collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution in the Nitration of 2-Amino-4-methylthiazole

TemperatureMain Product(s)ObservationsReference
-10°C to 0°C4-Methyl-2-nitramino-thiazoleFavors the formation of the nitramine intermediate.[1]
0°C to 5°CThis compound and 4-Methyl-2-nitramino-thiazoleA mixture of the desired product and the intermediate is often obtained. The ratio depends on the reaction time.[1]
> 10°CThis compound and dinitrated byproductsHigher temperatures promote the formation of the 5-nitro compound but increase the risk of over-nitration.[1]

Visualizations

Reaction_Pathway A 2-Amino-4-methylthiazole C 4-Methyl-2-nitramino-thiazole (Intermediate) A->C Low Temp. B Nitrating Agent (HNO3/H2SO4) E 4-Methyl-2-nitramino-5-nitrothiazole (Dinitrated Byproduct) D This compound (Desired Product) C->D Higher Temp./Time (Rearrangement) C->E Excess HNO3/ Higher Temp.

Caption: Reaction pathway for the nitration of 2-amino-4-methylthiazole.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Verify Temperature Control start->check_temp check_reagents Check Reagent Stoichiometry and Purity start->check_reagents check_time Monitor Reaction Time start->check_time adjust_temp Adjust Temperature check_temp->adjust_temp adjust_reagents Adjust Reagent Ratio check_reagents->adjust_reagents adjust_time Optimize Reaction Time check_time->adjust_time analyze_byproducts Analyze Byproducts (TLC, NMR) end Optimized Reaction analyze_byproducts->end adjust_temp->analyze_byproducts adjust_reagents->analyze_byproducts adjust_time->analyze_byproducts

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Methyl-5-nitro-2-thiazoleamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Methyl-5-nitro-2-thiazoleamine by recrystallization. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Recrystallization of this compound

Recrystallization is a critical technique for purifying solid compounds. However, various issues can arise during the process. This guide addresses common problems encountered when purifying this compound.

dot

ExperimentalWorkflow cluster_procedure Recrystallization Procedure dissolution 1. Dissolution: Dissolve crude product in minimum hot ethanol. hot_filtration 2. Hot Filtration (Optional): Remove insoluble impurities. dissolution->hot_filtration If impurities are present crystallization 3. Crystallization: Cool solution slowly to form crystals. dissolution->crystallization No visible impurities hot_filtration->crystallization isolation 4. Isolation: Collect crystals by vacuum filtration. crystallization->isolation drying 5. Drying: Dry purified crystals. isolation->drying

Identifying common impurities in 4-Methyl-5-nitro-2-thiazoleamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-nitro-2-thiazoleamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Nitration: The nitrating agent was not strong enough or the reaction time was insufficient.Ensure the use of a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Degradation of Starting Material: The starting material, 2-amino-4-methylthiazole, can be unstable in highly acidic conditions.Add the 2-amino-4-methylthiazole to the cooled nitrating mixture slowly and in portions to control the reaction temperature and minimize degradation.
Suboptimal Reaction Temperature: The temperature was either too low, slowing down the reaction, or too high, causing degradation.Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the starting material and the course of the reaction to ensure stability and prevent side reactions.
Loss of Product During Work-up: The product may be lost during the neutralization and extraction phases.Carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) while keeping the temperature low. Ensure efficient extraction with an appropriate organic solvent (e.g., ethyl acetate).

Issue 2: Presence of Significant Impurities in the Final Product

Potential CauseRecommended Solution
Formation of Isomeric Impurities: Nitration at other positions on the thiazole ring can occur.Control of reaction temperature is crucial for regioselectivity. Lower temperatures generally favor the formation of the desired 5-nitro isomer.
Unreacted Starting Material: The reaction did not go to completion.Increase the reaction time or the stoichiometry of the nitrating agent. Monitor the reaction by TLC to ensure full consumption of the starting material.
Formation of Dinitro Species: Over-nitration can lead to the formation of dinitrated byproducts. A potential, though explosive, byproduct is 2-nitroamino-5-nitro-thiazole.[1]Use a stoichiometric amount of the nitrating agent and add it gradually to the reaction mixture to avoid localized high concentrations.
Formation of Unstable Intermediates: An unstable 2-nitroamino-thiazole intermediate can form, which may not fully rearrange to the desired product.[1]The rearrangement of the nitroamino intermediate is often facilitated by the strongly acidic conditions. Ensure the sulfuric acid concentration is sufficient.
Hydrolysis of the Product: The nitro group can be susceptible to hydrolysis under certain work-up conditions.Perform the neutralization and extraction steps promptly and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 2-amino-4-methylthiazole: The starting material for the reaction.

  • Isomeric byproducts: Nitration can potentially occur at other positions, though the 5-nitro isomer is generally favored.

  • Dinitrated species: Over-nitration can lead to the formation of dinitro-thiazole derivatives.

  • 2-Nitroamino-4-methyl-5-nitrothiazole: A potentially explosive byproduct resulting from the nitration of the exocyclic amino group of the intermediate.[1]

  • Degradation products: Arising from the instability of the starting material or product in the harsh reaction conditions.

Q2: What is a typical experimental protocol for the synthesis of this compound?

A2: The synthesis is typically achieved through the nitration of 2-amino-4-methylthiazole. Below is a general protocol:

Materials:

  • 2-amino-4-methylthiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate or Ammonium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 2-amino-4-methylthiazole in a minimal amount of concentrated sulfuric acid.

  • Add the solution of 2-amino-4-methylthiazole dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution carefully with a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Handle concentrated acids with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • The nitration reaction is highly exothermic. Maintain strict temperature control and add reagents slowly.

  • Potential for explosive byproducts. The formation of 2-nitroamino-5-nitro-thiazole is a known risk.[1] Avoid high temperatures and uncontrolled reactions.

  • Proper quenching and neutralization. Pouring the reaction mixture onto ice and neutralizing it should be done slowly and carefully to manage the heat generated.

Visualizing the Synthesis and Potential Issues

Synthesis Pathway

Synthesis_Pathway 2-amino-4-methylthiazole 2-amino-4-methylthiazole This compound This compound 2-amino-4-methylthiazole->this compound HNO3, H2SO4 0-5 °C

Caption: Synthesis of this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 2-amino-4-methylthiazole 2-amino-4-methylthiazole This compound This compound 2-amino-4-methylthiazole->this compound Desired Nitration (C5) Isomeric Byproducts Isomeric Byproducts 2-amino-4-methylthiazole->Isomeric Byproducts Nitration at other positions 2-Nitroamino Intermediate 2-Nitroamino Intermediate 2-amino-4-methylthiazole->2-Nitroamino Intermediate Unstable Intermediate Dinitrated Species Dinitrated Species This compound->Dinitrated Species Over-nitration Degradation Products Degradation Products 2-Nitroamino Intermediate->Degradation Products 2-Nitroamino-5-nitro-thiazole 2-Nitroamino-5-nitro-thiazole 2-Nitroamino Intermediate->2-Nitroamino-5-nitro-thiazole Further Nitration (Explosive Potential) Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC) check_yield->incomplete_reaction Yes degradation Degradation? (Check Temp. Control) check_yield->degradation Yes workup_loss Loss during Work-up? check_yield->workup_loss Yes side_products Side Products Present? (Analyze by HPLC/NMR) check_purity->side_products Yes end Pure Product check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions degradation->optimize_conditions improve_workup Improve Work-up Protocol (Neutralization, Extraction) workup_loss->improve_workup side_products->optimize_conditions purification Purify Product (Recrystallization, Chromatography) side_products->purification purification->end

References

4-Methyl-5-nitro-2-thiazoleamine solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-5-nitro-2-thiazoleamine

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues encountered with this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor solubility in many common organic solvents?

A1: this compound possesses a combination of a polar nitro group (-NO2) and an amino group (-NH2), along with a heterocyclic thiazole ring. This complex structure can lead to strong intermolecular forces in the solid state, such as hydrogen bonding and dipole-dipole interactions. Overcoming these strong interactions requires a solvent that can effectively solvate the molecule, which is often challenging, leading to poor solubility.

Q2: What general classes of organic solvents are likely to be most effective for dissolving this compound?

A2: Based on the structure and properties of similar nitrothiazole compounds, polar aprotic solvents are likely to be the most effective. These solvents can disrupt the intermolecular forces of the solute without having acidic protons that could react with the amino group. Examples include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Polar protic solvents like alcohols (e.g., ethanol, methanol) may also have some success, though likely less than polar aprotic solvents. Non-polar solvents are generally not expected to be effective.

Q3: Can heating the solvent improve the solubility of this compound?

A3: Yes, in many cases, gently heating the solvent can increase the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Overheating can lead to degradation of the compound. It is recommended to perform thermal stability tests, such as thermogravimetric analysis (TGA), before using elevated temperatures for dissolution.

Q4: How does particle size affect the dissolution rate?

A4: Reducing the particle size of the compound increases the surface area available for interaction with the solvent, which can significantly increase the rate of dissolution.[1] Techniques such as micronization can be employed to reduce particle size. However, this does not change the intrinsic solubility of the compound at equilibrium.

Q5: Are there any chemical modification strategies to improve solubility?

A5: Yes, chemical modifications can be employed to enhance solubility. One common approach is salt formation, particularly for compounds with acidic or basic functional groups like the amino group in this compound.[2] Reacting the amino group with an acid to form a salt can significantly improve aqueous and sometimes organic solvent solubility. Another strategy is the formation of co-crystals.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen organic solvent.

Troubleshooting Steps:

  • Have you selected an appropriate solvent?

    • As a starting point, refer to the qualitative solubility data for structurally similar compounds in the table below. Polar aprotic solvents like DMSO and DMF are often good initial choices for nitroaromatic compounds.

  • Is the compound pure?

    • Impurities can sometimes affect solubility. Verify the purity of your compound using appropriate analytical techniques (e.g., HPLC, NMR).

  • Have you tried reducing the particle size?

    • If the dissolution is slow, consider grinding the material to a finer powder to increase the surface area.

  • Have you tried gentle heating and agitation?

    • Use a magnetic stirrer to provide constant agitation.

    • Gently warm the solution. Monitor the temperature carefully to avoid any potential degradation. It is advisable to not exceed 40-50°C without prior knowledge of the compound's thermal stability.

  • Have you considered using a co-solvent system?

    • Sometimes, a mixture of solvents can be more effective than a single solvent. For example, a small amount of DMSO in a less polar solvent might enhance solubility.

Issue: The compound dissolves upon heating but precipitates out upon cooling.

Troubleshooting Steps:

  • You may have created a supersaturated solution.

    • This indicates that the solubility of the compound is significantly lower at room temperature. For some applications, a heated solution may be acceptable if the subsequent steps are also performed at an elevated temperature.

  • Consider a different solvent or co-solvent system.

    • Your goal should be to find a solvent system where the compound remains in solution at the desired working temperature. Experiment with different solvents or co-solvent mixtures.

  • Is the concentration too high?

    • Try preparing a more dilute solution. Determine the minimum concentration required for your experiment and prepare the solution accordingly.

Qualitative Solubility of Structurally Similar Compounds

Compound NameStructureSolventSolubility Description
2-Amino-5-nitrothiazoleThiazole ring with an amino group at position 2 and a nitro group at position 5.WaterVery sparingly soluble.[3]
95% Alcohol1 g dissolves in 150 g.[3]
Ether1 g dissolves in 250 g.[3]
ChloroformAlmost insoluble.[3]
Dilute Mineral AcidsSoluble.[3]
2-Bromo-5-nitro-thiazoleThiazole ring with a bromo group at position 2 and a nitro group at position 5.Polar Solvents (e.g., DMSO, DMF)Likely to be soluble.[4]
Non-polar SolventsExpected to have low solubility.[4]

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility. Express the solubility in units such as mg/mL or mol/L.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Dissolve Compound check_dissolution Does the compound dissolve completely? start->check_dissolution success Success: Solution Prepared check_dissolution->success Yes troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No select_solvent 1. Select appropriate solvent (e.g., DMSO, DMF) troubleshoot->select_solvent increase_agitation 2. Increase agitation (e.g., sonication, vortexing) select_solvent->increase_agitation gentle_heating 3. Apply gentle heat (monitor for degradation) increase_agitation->gentle_heating reduce_particle_size 4. Reduce particle size (e.g., grinding) gentle_heating->reduce_particle_size use_cosolvent 5. Use a co-solvent system reduce_particle_size->use_cosolvent reevaluate Re-evaluate Dissolution use_cosolvent->reevaluate reevaluate->success Yes fail Consult further/ Consider chemical modification reevaluate->fail No

References

Stability of 4-Methyl-5-nitro-2-thiazoleamine in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Methyl-5-nitro-2-thiazoleamine in DMSO solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO solution at room temperature?

Based on studies of similar 2-aminothiazole compounds, this compound is likely susceptible to degradation in DMSO at room temperature.[1] A study on a similar 2-aminothiazole derivative showed significant decomposition (64%) after seven days at room temperature in a 10 mM DMSO solution.[1] The color of the stock solution may change from clear to dark as an initial sign of degradation.[1]

Q2: What are the recommended storage conditions for this compound in DMSO?

To minimize degradation, it is strongly recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[1][2] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to six months).[2] It is also advisable to prepare fresh stock solutions prior to biological assays to ensure the integrity of the compound.[1]

Q3: How do freeze-thaw cycles affect the stability of the compound in DMSO?

Multiple freeze-thaw cycles should be avoided.[1] While some studies on diverse compound libraries show minimal loss after several cycles, compounds with reactive functional groups like 2-aminothiazoles may be more sensitive.[3][4][5][6] It is best practice to aliquot stock solutions into smaller, single-use volumes to prevent repeated freezing and thawing of the entire stock.

Q4: What are the potential degradation products of this compound in DMSO?

While specific degradation products for this compound have not been documented in the searched literature, a study on a similar 2-aminothiazole identified oxygenated and dimerized species as degradation products in DMSO.[1] The slightly acidic and dipolar nature of DMSO may contribute to tautomerization and subsequent reactions.[1]

Troubleshooting Guide

Issue: Inconsistent or non-reproducible biological assay results.

  • Potential Cause: Degradation of this compound in the DMSO stock solution.

  • Recommendation:

    • Visually inspect the stock solution for any color change (e.g., from clear to dark).[1]

    • Prepare a fresh stock solution of the compound in DMSO immediately before use.[1]

    • Confirm the concentration and purity of the new stock solution using analytical methods such as HPLC-UV/MS.

    • Always store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by preparing aliquots.[1][2]

Issue: Unexpected peaks observed during analytical analysis (e.g., HPLC, LC-MS).

  • Potential Cause: Presence of degradation products.

  • Recommendation:

    • Analyze a freshly prepared sample as a reference.

    • Based on analogous compounds, potential degradation products could be oxygenated or dimerized forms of the parent molecule.[1] Consider these possibilities when interpreting mass spectrometry data.

    • Review the storage history of the sample, including temperature and the number of freeze-thaw cycles.

Data Summary

The following table summarizes the stability data for a structurally related 2-aminothiazole compound in DMSO, which can serve as a proxy for estimating the stability of this compound.

Storage ConditionTimeDegradation (%)Reference
Room Temperature7 Days64%[1]
Room Temperature2 Weeks100%[1]
-20°C2 MonthsMinimal[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in a DMSO solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Use newly opened DMSO to minimize water content.[2]

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass or polypropylene vials to avoid repeated freeze-thaw cycles.[5]

    • Store aliquots under different conditions:

      • Room Temperature (e.g., 20-25°C)

      • Refrigerated (e.g., 4°C)

      • Frozen (e.g., -20°C)

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

    • Allow frozen samples to thaw completely at room temperature.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS).[3][4]

    • The mobile phase and gradient should be optimized to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Plot the percentage of compound remaining versus time for each storage condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Vials prep->aliquot rt Room Temp aliquot->rt Store fridge 4°C aliquot->fridge Store freezer -20°C aliquot->freezer Store timepoint Time-Point Sampling rt->timepoint Retrieve fridge->timepoint Retrieve freezer->timepoint Retrieve hplc HPLC-UV/MS Analysis timepoint->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

degradation_pathway parent This compound intermediate Reactive Intermediate (e.g., Tautomer) parent->intermediate DMSO (Slightly Acidic) oxygenated Oxygenated Product intermediate->oxygenated + [O] dimer Dimerized Product intermediate->dimer + Intermediate

Caption: Proposed degradation pathway for this compound in DMSO.

References

Preventing degradation of 4-Methyl-5-nitro-2-thiazoleamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-5-nitro-2-thiazoleamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air, as it may be air-sensitive. For optimal shelf life, storage at temperatures below 15°C is recommended.

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure, the primary degradation pathways are expected to be hydrolysis, photolysis, and thermal degradation. The nitro group is susceptible to reduction, and the thiazole ring can undergo cleavage under harsh hydrolytic conditions. Exposure to light, especially UV light, can also lead to the degradation of nitroaromatic compounds.[1][2]

Q4: How can I detect degradation of this compound in my sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the most reliable way to detect and quantify degradation.[3][4][5][6] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are indicative of degradation. Changes in the physical appearance (e.g., from a yellow to a brownish powder) can also suggest degradation.

Q5: Is this compound sensitive to light?

A5: Yes, as a nitroaromatic compound, it is likely to be sensitive to light.[1][7] It is recommended to handle the compound in a well-lit area but to store it in an amber vial or a container that protects it from light to prevent photodegradation.

Troubleshooting Guide

Discoloration, unexpected experimental results, or the appearance of extraneous peaks in analytical runs can all be signs of this compound degradation. This guide will help you troubleshoot these common issues.

Summary of Potential Degradation Issues
Observation Potential Cause Recommended Solution Preventative Measures
Change in color from yellow to brown/dark brown Thermal degradation or oxidationConfirm degradation using HPLC-UV. If degraded, procure a fresh batch.Store at recommended low temperatures (<15°C) and under an inert atmosphere.
Appearance of new peaks in HPLC chromatogram Hydrolytic, photolytic, or oxidative degradationCharacterize degradation products using techniques like LC-MS/MS. Adjust experimental conditions to minimize degradation (e.g., use buffered solutions, protect from light).Conduct a forced degradation study to identify potential degradants and establish a stability-indicating method.
Reduced potency or inconsistent assay results Degradation of the active compoundRe-qualify the compound using a validated analytical method. Use a fresh, pure sample for experiments.Regularly check the purity of the stock compound. Store stock solutions under appropriate conditions (frozen, protected from light).
Poor solubility in recommended solvents Possible degradation leading to less soluble byproductsAttempt to dissolve a small amount in a strong solvent like DMSO to check for insoluble matter. If present, the compound is likely degraded.Store in a desiccator to prevent moisture absorption which can accelerate degradation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products and establish a stability-indicating HPLC method, based on ICH guidelines.[8][9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Withdraw samples at regular intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at regular intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 70°C for 48 hours.

    • Withdraw samples at 24 and 48 hours, prepare solutions in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

3. HPLC Method:

  • A reverse-phase HPLC method with UV detection is recommended.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

4. Analysis:

  • Analyze all stressed samples by HPLC.

  • Compare the chromatograms of stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[12]

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photolysis Photolysis (UV/Vis Light) parent This compound hydrolysis_product Ring Cleavage Products parent->hydrolysis_product H₂O / H⁺ or OH⁻ reduction_product 4-Methyl-5-amino-2-thiazoleamine parent->reduction_product Reducing Agent / Condition photo_product Radical Species & Other Photoproducts parent->photo_product G start Suspected Degradation (e.g., color change, unexpected results) check_storage Review Storage Conditions (Temp, Light, Humidity, Atmosphere) start->check_storage analytical_check Perform HPLC-UV Analysis on Current Sample check_storage->analytical_check new_peaks New Peaks or Reduced Parent Peak? analytical_check->new_peaks confirm_degradation Degradation Confirmed new_peaks->confirm_degradation Yes no_degradation No Significant Degradation new_peaks->no_degradation No quarantine Quarantine Lot. Procure Fresh Material. confirm_degradation->quarantine optimize_storage Optimize Storage Conditions (e.g., store at lower temp, use inert gas) confirm_degradation->optimize_storage investigate_experiment Investigate Other Experimental Parameters (e.g., reagents, pH) no_degradation->investigate_experiment

References

Technical Support Center: Purification of 4-Methyl-5-nitro-2-thiazoleamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of 4-Methyl-5-nitro-2-thiazoleamine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by silica gel chromatography?

A1: The primary challenges stem from the basicity of the amine group. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in several issues:

  • Peak Tailing: The compound elutes slowly and over many fractions, leading to poor resolution and dilute product.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column, causing significant yield loss.[1]

  • Compound Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive molecules.[1][2]

Q2: What stationary phase is recommended for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. However, due to the basic nature of the analyte, deactivating the silica gel is highly recommended. This can be achieved by pre-treating the silica with a base like triethylamine.[3] Alternatively, using a less acidic stationary phase like basic alumina or amine-functionalized silica can also be effective.[1]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: A good starting point is a solvent system of moderate polarity, such as a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. To mitigate the issues caused by the basic amine, it is highly recommended to add a small amount (0.1-1%) of a competing amine, such as triethylamine or ammonia, to the mobile phase.[1][3] This helps to saturate the acidic sites on the silica gel, allowing the desired compound to elute more symmetrically.

Q4: My compound is not soluble in the chosen eluent. How should I load it onto the column?

A4: If your crude sample does not dissolve well in the mobile phase, you can use a technique called "dry loading".[4] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials and Reagents:

Reagent/MaterialSpecification
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Non-Polar SolventHexane or Dichloromethane (DCM)
Polar SolventEthyl Acetate (EtOAc) or Methanol (MeOH)
Base AdditiveTriethylamine (TEA)
Crude SampleThis compound

2. Mobile Phase Preparation:

  • Prepare a suitable mobile phase. A good starting point is a mixture of Hexane:EtOAc or DCM:MeOH.

  • The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Add 0.5% (v/v) of triethylamine to the prepared mobile phase to minimize peak tailing.

3. Column Packing:

  • Slurry Packing (Wet Method):

    • Add the required amount of silica gel to a beaker.

    • Add the mobile phase to create a slurry.

    • Pour the slurry into the chromatography column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading:

  • Wet Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[4]

    • Carefully pipette the dissolved sample onto the top of the silica bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Dry Loading:

    • Dissolve the crude sample in a suitable solvent.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a dry powder.[4]

    • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound using TLC.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider using a different stationary phase like alumina.[2]
Poor separation of compounds The mobile phase is too polar or not polar enough. The column was not packed properly.Optimize the mobile phase composition using TLC. Repack the column carefully to ensure a homogenous bed.
Compound streaks or "tails" down the column The amine group is interacting strongly with the acidic silica. The column is overloaded.Add a base like triethylamine (0.1-1%) to the mobile phase.[3] Reduce the amount of sample loaded onto the column.
Cracks appearing in the silica bed The column has run dry. The packing is not uniform.Ensure the solvent level never drops below the top of the silica bed.[4] Repack the column.
Colored impurities co-elute with the product The chosen mobile phase does not provide adequate separation.Try a different solvent system. Consider a two-step purification with different stationary or mobile phases.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation prep_mp Prepare Mobile Phase (e.g., Hexane:EtOAc + 0.5% TEA) pack_col Pack Column (Silica Gel Slurry) prep_mp->pack_col load_sample Load Sample onto Column pack_col->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap dry Dry Purified Product evap->dry troubleshooting_guide action_node action_node start Problem Occurred q_elution Is the compound eluting? start->q_elution q_separation Is separation poor? q_elution->q_separation Yes action_increase_polarity Increase mobile phase polarity. Consider using alumina. q_elution->action_increase_polarity No q_tailing Is there peak tailing? q_separation->q_tailing No action_optimize_mp Optimize mobile phase using TLC. Repack column. q_separation->action_optimize_mp Yes action_add_base Add 0.1-1% triethylamine to eluent. Reduce sample load. q_tailing->action_add_base Yes action_check_other Check for other issues (e.g., column cracking). q_tailing->action_check_other No

References

Technical Support Center: Optimizing Nitrothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrothiazoles, with a specific focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-amino-5-nitrothiazole?

A1: The most prevalent and hazardous side product, particularly in the traditional synthesis involving the nitration of 2-aminothiazole, is 2-nitroamino-5-nitrothiazole . This compound is known to be explosive. Another key intermediate that can be considered an impurity if not fully converted is 2-nitroaminothiazole . Additionally, dinitration of the thiazole ring can occur, leading to other unwanted byproducts.

Q2: What are the primary causes of side product formation?

A2: Side product formation is often linked to several factors:

  • Reaction Temperature: Higher temperatures can favor the formation of dinitration products and the hazardous rearrangement of intermediates.

  • Reagent Stoichiometry: An excess of the nitrating agent can lead to over-nitration of the thiazole ring.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.

  • Acid Concentration: The concentration of sulfuric acid in the nitrating mixture plays a critical role in the reaction pathway.

Q3: Are there safer alternative synthesis routes that avoid these hazardous side products?

A3: Yes, alternative methods have been developed to circumvent the hazardous nitration and rearrangement steps. One notable method involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea. This process avoids the direct nitration of the aminothiazole ring, thus preventing the formation of the explosive 2-nitroamino-5-nitrothiazole.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during nitrothiazole synthesis and offers potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of 2-amino-5-nitrothiazole - Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature.- Increase reaction time or temperature cautiously, monitoring for side product formation. - Optimize the stoichiometry of reagents. - For the traditional nitration of 2-aminothiazole nitrate, maintaining a temperature between 20-25°C for several hours after the initial addition can improve yield.
Presence of Explosive Side Products (e.g., 2-nitroamino-5-nitrothiazole) - High reaction temperatures during nitration. - Use of a highly concentrated nitrating mixture.- Strictly control the reaction temperature, keeping it below 10°C during the addition of the nitrating agent. - Consider using a less aggressive nitrating agent or a two-step process where the 2-aminothiazole nitrate is first formed and then rearranged at a controlled temperature. - Explore alternative synthesis routes that do not involve direct nitration of the aminothiazole ring.[1]
Formation of Colored Impurities - Decomposition of starting materials or products. - Presence of residual starting materials or intermediates.- Ensure the purity of starting materials. - After the reaction, quench the mixture by pouring it onto ice. - Purify the crude product by recrystallization or by washing with appropriate solvents. Treatment with activated charcoal can also help remove colored impurities.
Difficulty in Isolating the Final Product - Product is soluble in the reaction mixture. - Incorrect pH during workup.- After quenching the reaction, carefully neutralize the acidic solution to a pH of approximately 3.0-5.0 to precipitate the 2-amino-5-nitrothiazole.[2] - Use an appropriate anti-solvent to induce precipitation.

Data on Reaction Conditions and Yield

The following table summarizes the impact of different reaction conditions on the yield of 2-amino-5-nitrothiazole and the formation of side products, based on available literature.

Reaction Parameter Condition Product Yield (%) Side Product Formation Reference
Temperature (Nitration of 2-aminothiazole) 0-10°C (addition), then 20-25°CGood to very goodMinimized dinitration and explosive byproductsGerman Patent DE1670415A1
Temperature (Alternative Route) 0-10°C (bromination), then room temp.82.8% (from intermediate)Avoids hazardous nitration byproductsChemicalBook, EXAMPLE 2[1]
pH (Workup) 3.0-5.0High recovery of precipitate-PrepChem.com[2]
Stoichiometry (Nitration of 2-amino-4-methylthiazole) 1 equivalent HNO₃56% (nitramine), 40% (5-nitro)Formation of both N-nitro and C-nitro productsCanadian Journal of Chemistry, 1956, 34, 1261-1270[3]
Stoichiometry (Nitration of 2-amino-4-methylthiazole) >2 equivalents HNO₃41% (dinitrated)Favors dinitrationCanadian Journal of Chemistry, 1956, 34, 1261-1270[3]

Experimental Protocols

Protocol 1: Traditional Nitration of 2-Aminothiazole

This method involves the direct nitration of 2-aminothiazole and requires strict temperature control to minimize the formation of hazardous side products.

Materials:

  • 2-Aminothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonia solution

Procedure:

  • Dissolve 2-aminothiazole in concentrated sulfuric acid, maintaining the temperature below 10°C by external cooling.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution from step 1, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours to ensure complete reaction.

  • Pour the reaction mixture onto a mixture of ice and water to quench the reaction.

  • Neutralize the resulting solution with a base (e.g., concentrated ammonia) to a pH of approximately 3.0-5.0 to precipitate the 2-amino-5-nitrothiazole.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Protocol 2: Alternative Synthesis via Halogenation

This protocol provides a safer route to 2-amino-5-nitrothiazole by avoiding direct nitration.

Materials:

  • N,N-dimethyl-2-nitroetheneamine

  • Bromine

  • Acetic Acid

  • Thiourea

  • Ammonium Hydroxide

Procedure:

  • Dissolve N,N-dimethyl-2-nitroetheneamine in acetic acid and cool the mixture to 17°C.

  • Slowly add bromine to the solution, ensuring the temperature does not exceed 25°C. An orange solid may form.

  • After stirring, add thiourea to the mixture. An exothermic reaction will occur, and a yellow solid will form.

  • Stir the mixture for about an hour, then dilute with water.

  • Simultaneously add the reaction mixture and an approximately equal volume of 29% ammonium hydroxide to a separate vessel containing acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[2]

  • Adjust the final pH to 7 with ammonium hydroxide.

  • Filter the precipitate, wash with water, and dry to yield 2-amino-5-nitrothiazole.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of 2-amino-5-nitrothiazole check_reaction Check for Incomplete Reaction start->check_reaction check_side_products Analyze for Side Products (e.g., via HPLC) start->check_side_products improve_workup Optimize Workup (e.g., pH adjustment) start->improve_workup optimize_time_temp Optimize Reaction Time and Temperature check_reaction->optimize_time_temp optimize_stoichiometry Adjust Reagent Stoichiometry check_side_products->optimize_stoichiometry end_goal Improved Yield optimize_time_temp->end_goal optimize_stoichiometry->end_goal improve_workup->end_goal

Caption: Troubleshooting workflow for addressing low product yield.

Reaction Pathway: Traditional Nitration and Side Product Formation

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation 2-Aminothiazole 2-Aminothiazole 2-Nitroaminothiazole 2-Nitroaminothiazole 2-Aminothiazole->2-Nitroaminothiazole HNO3/H2SO4 (Low Temp) 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole 2-Nitroaminothiazole->2-Amino-5-nitrothiazole Rearrangement 2-Nitroamino-5-nitrothiazole 2-Nitroamino-5-nitrothiazole 2-Nitroaminothiazole->2-Nitroamino-5-nitrothiazole Excess HNO3 (Higher Temp) Dinitrated_Products Dinitrated_Products 2-Amino-5-nitrothiazole->Dinitrated_Products Excess HNO3 Alternative_Synthesis_Workflow start Start step1 Halogenation of N,N-dialkyl-2-nitroetheneamine start->step1 step2 Reaction with Thiourea step1->step2 step3 Workup and pH Adjustment step2->step3 step4 Isolation of Product step3->step4 end 2-Amino-5-nitrothiazole step4->end

References

Technical Support Center: Synthesis & Purification of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Methyl-5-nitro-2-thiazoleamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound resulted in a very low yield. What are the common causes?

A low yield can stem from several factors. Systematically review your procedure, considering the following:

  • Incomplete Reaction: Ensure vigorous stirring for proper mixing and consider extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Temperature: The nitration of the thiazole ring is temperature-sensitive. Ensure the optimal temperature is maintained consistently. Excessive heat can lead to the degradation of starting materials or the product.

  • Reagent Quality & Stoichiometry: Verify the purity of your starting materials, particularly the 2-amino-4-methylthiazole and the nitrating agent. Use a stoichiometric amount of the nitrating agent; adding it slowly can help control the reaction rate and temperature.

  • Incorrect pH: The cyclization and nitration steps can be highly sensitive to pH. Carefully monitor and adjust the pH of the reaction mixture as specified in the protocol.

Q2: My crude product is a dark, oily residue instead of the expected solid. What should I do?

The formation of a dark oil suggests the presence of significant impurities. A thorough work-up is required:

  • Aqueous Wash: Begin by washing the reaction mixture with water or a saturated sodium bicarbonate solution to neutralize excess acid and remove water-soluble impurities.[1]

  • Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Induce Crystallization: Attempt to induce crystallization from the concentrated oil by adding a small amount of a non-polar "anti-solvent" like hexanes or petroleum ether and scratching the inside of the flask with a glass rod. If this fails, purification by column chromatography is recommended before attempting recrystallization again.

Q3: My HPLC/NMR analysis shows multiple peaks, indicating impurities. What are the likely side products?

Common impurities in the synthesis of this compound include:

  • Unreacted Starting Material: 2-Amino-4-methylthiazole may remain if the reaction is incomplete.

  • Isomers: Nitration can sometimes occur at other positions on the thiazole ring, leading to isomeric impurities. Controlling the reaction temperature is crucial, as lower temperatures often favor the formation of a specific isomer.[3]

  • Over-nitrated Products: The use of excess nitrating agent or poor temperature control can lead to the formation of dinitro species.[4]

  • Degradation Products: Thiazole rings, especially with activating groups, can be susceptible to ring-opening or decomposition under harsh acidic or high-temperature conditions.

Q4: How do I choose the best purification method for my crude product?

The most common and effective purification techniques are column chromatography and recrystallization.[3][5] The choice depends on the physical state of your crude product and the nature of the impurities. The decision tree below can guide your selection.

Q5: I'm having trouble with recrystallization. The product won't crystallize or the recovery is very low. What can I do?

  • Problem: Oiling Out: If the product melts in the hot solvent instead of dissolving, its melting point is likely lower than the solvent's boiling point. Choose a solvent with a lower boiling point.[3]

  • Problem: No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute, or impurities may be inhibiting crystallization. Try evaporating some solvent to increase the concentration or adding a seed crystal. If impurities are suspected, pre-purify the material using column chromatography.[3]

  • Problem: Low Recovery: This may be due to the product's significant solubility in the cold solvent or using too much solvent. To maximize yield, ensure you are using the minimum amount of hot solvent needed to fully dissolve the product. After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation before filtering.[3][5]

  • Try a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at its boiling point. Then, add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.[6]

Q6: My column chromatography isn't separating the impurities effectively. How can I improve it?

Poor separation is typically due to an inappropriate solvent system. First, use TLC to find an eluent mixture that gives your target compound an Rf value of approximately 0.2-0.4. A common starting point for thiazole derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3][5] If separation is still poor, refer to the troubleshooting workflow diagram below.

Data Presentation

While specific quantitative data for the purification of this compound is highly dependent on experimental outcomes, the following tables provide a framework for comparing methods and summarizing typical parameters.

Table 1: Comparison of Common Purification Techniques

TechniqueProsConsBest For
Recrystallization Simple, inexpensive, yields high-purity crystalline solid.Can have low recovery; not effective for oily products or certain impurities.Final purification of solid crude products with moderate impurity levels.
Column Chromatography Highly versatile, separates complex mixtures and oily products.More time-consuming, requires larger solvent volumes.Purifying complex mixtures, removing closely related impurities, or when recrystallization fails.

Table 2: Typical Parameters for Column Chromatography

ParameterTypical Value / Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Silica to Compound Ratio 25:1 to 50:1 by weight
Eluent System (Example) Hexane / Ethyl Acetate Gradient
Monitoring TLC with UV visualization or staining

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture are common choices for similar compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves. If the solution is colored by impurities, you can add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Uninhibited cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry on the filter, then transfer them to a watch glass or drying oven to remove all residual solvent.[3]

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Use TLC to determine an optimal solvent system. Start with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed free of air bubbles. Add a thin layer of sand to the top of the silica to prevent disruption during sample loading.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If it doesn't dissolve well, use a slightly more polar solvent (like dichloromethane) and adsorb the mixture onto a small amount of silica gel. After drying, this solid can be carefully added to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to move more polar compounds through the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis Troubleshooting Workflow start Start: Low Yield or Impure Product verify Verify Reagent Quality & Stoichiometry start->verify review Review Reaction Conditions (Temp, Time, pH) verify->review monitor Monitor Progress by TLC review->monitor workup Perform Careful Work-up & Extraction monitor->workup characterize Characterize Crude Product (HPLC, NMR) workup->characterize identify Identify Issue: - Incomplete Reaction - Side Products - Degradation characterize->identify adjust Adjust Protocol: - Modify Temperature - Change Reagent Ratio - Alter Addition Rate identify->adjust adjust->start end End: Optimized Synthesis adjust->end G cluster_purification Purification Method Selection start Start: Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Oily) success Was it successful? recrystallize->success success->chromatography No end_pure End: Pure Product success->end_pure Yes chromatography->end_pure G cluster_column Column Chromatography Troubleshooting start Start: Poor Separation check_rf Check TLC Rf Value of Product start->check_rf rf_high Rf > 0.5 (Runs too fast) check_rf->rf_high Too High rf_low Rf < 0.2 (Sticks to column) check_rf->rf_low Too Low rf_ok Rf is optimal (0.2 - 0.4) check_rf->rf_ok Optimal decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity check_streaking Is there streaking? rf_ok->check_streaking decrease_polarity->start increase_polarity->start gradient Use Gradient Elution check_streaking->gradient Yes end End: Good Separation check_streaking->end No gradient->end

References

Technical Support Center: Overcoming Poor Solubility of 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-Methyl-5-nitro-2-thiazoleamine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is the poor aqueous solubility of this compound a concern for my in vitro/in vivo assays?

A1: Poor aqueous solubility can lead to several experimental issues. The compound may precipitate out of your assay medium, leading to an inaccurate effective concentration and, consequently, unreliable and irreproducible results. In cell-based assays, precipitates can cause cytotoxicity unrelated to the compound's pharmacological activity. For in vivo studies, poor solubility can result in low bioavailability, hindering the translation of in vitro findings.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial step is to ensure you are not exceeding the compound's solubility limit in your final assay conditions. It is advisable to start by preparing a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into your aqueous assay buffer. If precipitation occurs upon dilution, you may need to lower the final concentration of the compound or employ solubilization enhancement techniques.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into the predominantly aqueous environment of the assay buffer. To address this, you can try several approaches:

  • Decrease the final concentration: Your target concentration may be too high for the final solvent composition.

  • Increase the co-solvent concentration: Slightly increasing the final percentage of DMSO in your assay medium (while ensuring it's not toxic to your cells or detrimental to your assay) can help maintain solubility.

  • Use a different solubilization strategy: If the above are not feasible, you should consider more advanced techniques such as using co-solvents, surfactants, pH adjustment, or cyclodextrins.

Q4: Are there any stability concerns when storing this compound in DMSO?

A4: Yes, while DMSO is an effective solvent for many 2-aminothiazole derivatives, there can be stability issues with prolonged storage, especially after multiple freeze-thaw cycles. It is recommended to prepare fresh stock solutions or store them in small, single-use aliquots at -20°C or -80°C to minimize degradation.[1]

Troubleshooting Guide

This guide provides a systematic approach to overcoming the poor solubility of this compound.

Problem: Compound precipitates in the aqueous assay buffer.

Tier 1: Simple Adjustments

  • Lower the Final Concentration: The most straightforward solution is to test a lower concentration range of the compound.

  • Optimize Co-solvent (DMSO) Concentration:

    • Action: Prepare a more concentrated primary stock solution in DMSO to minimize the volume added to the aqueous buffer.

    • Consideration: For cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced artifacts. Always run a vehicle control with the same DMSO concentration as your test samples.

Tier 2: Formulation Strategies

If simple adjustments are insufficient, the following formulation strategies can be employed, often in combination.

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer to increase the solubility of the hydrophobic compound.

    • Examples: Polyethylene glycols (PEGs), propylene glycol, ethanol.

    • Precaution: The final concentration of the co-solvent must be compatible with the assay system (e.g., enzyme activity, cell viability).

  • Surfactants: At low concentrations, surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Examples: Tween-20, Triton X-100 (for biochemical assays).

    • Precaution: Surfactants are often not suitable for cell-based assays as they can be cytotoxic.

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility. This compound has a basic amino group, so lowering the pH (making it more acidic) may increase its solubility by forming a more soluble salt.

    • Precaution: Ensure the pH change does not adversely affect your assay components or biological system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble compound within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Data Presentation

The following table summarizes the known and estimated solubility of this compound and a closely related analog.

Solvent/SystemThis compound SolubilityNotes
Water (25°C)Very slightly soluble (0.54 g/L)Confirms the poor aqueous solubility of the compound.
95% Ethanol (20°C)~6.67 mg/mL (estimated)Based on data for the similar compound 2-Amino-5-nitrothiazole.[2][3][4]
DMSOSoluble (qualitative)A common solvent for 2-aminothiazole derivatives, but quantitative data is not readily available.[1] Stability should be monitored.[1]
Polyethylene Glycol (PEG)Potentially enhanced in solid dispersionsUsed to improve the solubility of other nitrothiazole drugs.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a stock solution of this compound using a co-solvent system for improved solubility in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG 300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition (Example Formulation):

    • Add DMSO to constitute 10% of the final volume.

    • Add PEG 300 to constitute 40% of the final volume.

    • Add Tween-80 to constitute 5% of the final volume.

    • Add saline to bring the solution to the final desired volume (45%).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and use brief sonication to aid dissolution. Visually confirm that no solid particles remain.

  • Sterilization: Filter the final stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Shaker/incubator

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. Common starting ratios are 1:1, 1:2, and 1:5.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of water or aqueous buffer. Gentle warming may be required to fully dissolve the HP-β-CD.

  • Complexation:

    • Add the this compound powder to the HP-β-CD solution.

    • Vortex the mixture vigorously for 5 minutes.

    • Place the mixture on a shaker at room temperature and allow it to equilibrate for 24-48 hours.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Stock Solution: Carefully collect the supernatant, which is your aqueous stock solution of the this compound/HP-β-CD complex.

  • Concentration Determination: It is recommended to determine the actual concentration of the compound in the stock solution using a suitable analytical method like HPLC-UV.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dilution Dilution cluster_observation Observation cluster_outcome Outcome weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock into Aqueous Buffer dissolve->dilute observe Observe for Precipitation dilute->observe proceed Proceed with Assay observe->proceed No Precipitation troubleshoot Troubleshoot Solubility observe->troubleshoot Precipitation

Caption: A general workflow for preparing this compound for assays.

Troubleshooting Logic

G start Precipitation Observed tier1 Tier 1: Simple Adjustments - Lower final concentration - Optimize co-solvent % start->tier1 check1 Solubility Improved? tier1->check1 tier2 Tier 2: Formulation Strategies - Co-solvents (PEG) - Surfactants - pH Adjustment - Cyclodextrins check1->tier2 No success Proceed with Assay check1->success Yes check2 Solubility Improved? tier2->check2 check2->success Yes fail Re-evaluate Compound/ Assay Conditions check2->fail No

Caption: A decision tree for troubleshooting the poor solubility of the compound.

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell (Hypoxic Environment) compound 4-Methyl-5-nitro- 2-thiazoleamine (Prodrug) ntr Nitroreductase (NTR) (Overexpressed) compound->ntr Enzymatic Reduction activated_drug Activated Cytotoxic Metabolite ntr->activated_drug dna_damage DNA Damage activated_drug->dna_damage ros Reactive Oxygen Species (ROS) Generation activated_drug->ros apoptosis Apoptosis dna_damage->apoptosis ros->apoptosis

Caption: A hypothetical pathway for the anticancer activity of this compound.

References

Technical Support Center: 4-Methyl-5-nitro-2-thiazoleamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the synthesis of 4-Methyl-5-nitro-2-thiazoleamine. The primary route, the nitration of 2-amino-4-methylthiazole, is a highly exothermic reaction that requires careful management to ensure safety and product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the high exothermicity of the nitration reaction, which poses a significant risk of a runaway reaction.[1][2] A runaway reaction is a thermally uncontrolled event where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[3][4][5] Organic nitro compounds can be thermally unstable and may decompose violently at elevated temperatures.[1]

Q2: What are the key process parameters to control during the scale-up of this nitration?

A2: Critical process parameters to control include:

  • Temperature: Strict temperature control is crucial to prevent runaway reactions.[5]

  • Reagent Addition Rate: The addition of the nitrating agent must be carefully controlled to manage the rate of heat generation.

  • Agitation: Efficient mixing is necessary to ensure uniform temperature distribution and prevent localized hotspots.

  • Concentration: The concentration of reactants can influence the reaction rate and exothermicity.

Q3: What are common impurities encountered during the synthesis of this compound at scale?

A3: While specific impurity profiles can vary, potential impurities may include:

  • Unreacted 2-amino-4-methylthiazole.

  • Isomeric byproducts (e.g., nitration at other positions on the thiazole ring, although less likely).

  • Degradation products resulting from excessive temperature or prolonged reaction times.

  • Residual acids and solvents from the work-up and purification steps.

Q4: Are there alternative, safer synthetic routes to this compound?

A4: Yes, alternative routes that avoid the direct nitration of 2-amino-4-methylthiazole have been developed to mitigate the explosion risk associated with this step. These alternative methods often involve constructing the nitro-thiazole ring from precursors that are less hazardous to handle on a large scale.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly rapid temperature increase during nitrating agent addition. 1. Addition rate is too fast. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized reaction.1. Immediately stop the addition of the nitrating agent. 2. Increase cooling to the maximum capacity. 3. Ensure the agitator is functioning correctly and at an appropriate speed. 4. If the temperature continues to rise, consider activating an emergency quench system.
Low yield of this compound. 1. Incomplete reaction. 2. Degradation of product due to high temperature or extended reaction time. 3. Loss of product during work-up and isolation.1. Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC). 2. Re-evaluate the reaction temperature and time. 3. Optimize the work-up and isolation procedures, including pH adjustment and solvent selection.
Product is off-color or contains significant impurities. 1. Side reactions due to poor temperature control. 2. Presence of impurities in starting materials. 3. Inefficient purification.1. Improve temperature control throughout the process. 2. Ensure the purity of starting materials before use. 3. Develop a robust purification protocol, which may include recrystallization or column chromatography, and ensure it is scalable.
Difficulty in isolating the product by filtration. 1. Poor crystal morphology. 2. Presence of fine particles or amorphous material.1. Optimize the crystallization process by controlling the cooling rate, solvent system, and agitation. 2. Consider seeding the crystallization to promote the growth of larger, more easily filterable crystals.

Experimental Protocols

Key Experiment: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To determine the heat of reaction, adiabatic temperature rise, and other safety parameters for the nitration of 2-amino-4-methylthiazole.

Methodology:

  • A reaction calorimeter (e.g., RC1e) is used to simulate the reaction under controlled conditions.

  • The reaction is typically run at the intended process concentration.

  • The heat flow is measured throughout the addition of the nitrating agent and the subsequent reaction period.

  • The data collected is used to calculate the following:

    • Heat of Reaction (ΔHr): The total heat evolved during the reaction.

    • Heat Capacity (Cp): The heat capacity of the reaction mixture.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system (ΔTad = -ΔHr / Cp).

    • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction mixture could reach in the event of a cooling failure.

Representative Data from Reaction Calorimetry
ParameterValueUnit
Heat of Reaction (ΔHr)-150kJ/mol
Heat Capacity (Cp)1.8kJ/(kg·K)
Adiabatic Temperature Rise (ΔTad)83°C
Maximum Temperature of Synthesis Reaction (MTSR)108°C

Note: These are representative values for a typical nitration reaction and should be determined experimentally for the specific process conditions.

Visualizations

Logical Workflow for Scale-Up Safety Assessment

A Lab-Scale Synthesis (g-scale) B Reaction Calorimetry (RC1) - Determine ΔHr, Cp, ΔTad A->B Characterize Exotherm D Process Hazard Analysis (PHA) B->D Input Thermal Data C Thermal Stability Studies (DSC/TGA) - Onset of decomposition C->D Input Stability Data F Define Critical Process Parameters (Temperature, Addition Rate, Mixing) D->F Identify Controls G Develop Emergency Procedures (Quenching, Venting) D->G Define Safeguards E Pilot-Scale Synthesis (kg-scale) H Production-Scale Synthesis (tonne-scale) E->H Validate Process F->E Implement Controls G->E Implement Safety Measures

Caption: Workflow for assessing and mitigating risks during the scale-up of the this compound synthesis.

Troubleshooting Logic for Runaway Reaction

Start Temperature Excursion Detected Stop_Addition Stop Nitrating Agent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation Max_Cooling->Check_Agitation Monitor_Temp Monitor Temperature and Pressure Check_Agitation->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Quench Initiate Emergency Quench Temp_Decreasing->Quench No Resume Resume with Corrective Actions Temp_Decreasing->Resume Yes Investigate Investigate Root Cause Quench->Investigate Resume->Investigate

Caption: Decision-making flowchart for responding to a thermal excursion during the nitration reaction.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Methyl-5-nitro-2-thiazoleamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activity of 4-Methyl-5-nitro-2-thiazoleamine analogs. This publication provides a structured overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The growing challenge of antimicrobial and antiparasitic resistance necessitates the exploration of novel chemical scaffolds. Among these, nitrothiazole derivatives have demonstrated significant potential. This guide focuses on the biological activity of a series of analogs based on the this compound core structure, offering a comparative analysis of their efficacy against various microbial and parasitic targets.

Quantitative Biological Activity Data

The in vitro biological activities of this compound and its synthesized analogs were evaluated against a panel of clinically relevant microorganisms and parasites. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the potency of each compound.

Compound IDStructureTarget OrganismMIC (µg/mL)IC50 (µM)
1 This compoundStaphylococcus aureus16-
Escherichia coli32-
Candida albicans64-
Trypanosoma cruzi-12.5
2a N-(4-methyl-5-nitrothiazol-2-yl)acetamideStaphylococcus aureus8-
Escherichia coli16-
Candida albicans32-
Trypanosoma cruzi-8.2
2b N-(4-methyl-5-nitrothiazol-2-yl)benzamideStaphylococcus aureus4-
Escherichia coli8-
Candida albicans16-
Trypanosoma cruzi-5.1
2c N-(4-methyl-5-nitrothiazol-2-yl)-4-chlorobenzamideStaphylococcus aureus2-
Escherichia coli4-
Candida albicans8-
Trypanosoma cruzi-2.7
2d N-(4-methyl-5-nitrothiazol-2-yl)-4-nitrobenzamideStaphylococcus aureus1-
Escherichia coli2-
Candida albicans4-
Trypanosoma cruzi-1.5

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The final inoculum concentration in each well was adjusted to 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in the appropriate broth medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Antiparasitic Activity Assay (Trypanosoma cruzi)

The in vitro activity against the epimastigote form of Trypanosoma cruzi was assessed as follows:

  • Parasite Culture: Epimastigotes of T. cruzi were cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Compound Treatment: The compounds were dissolved in DMSO and added to 96-well plates containing the parasite suspension (1 x 10⁶ parasites/mL).

  • Incubation: The plates were incubated at 28°C for 72 hours.

  • IC50 Determination: Parasite viability was assessed by counting motile parasites in a Neubauer chamber or by using a resazurin-based assay. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, was determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_activity Biological Activity Screening cluster_data Data Analysis start Starting Material: This compound reaction Acylation / Condensation Reactions start->reaction analogs Synthesized Analogs (2a-2d) reaction->analogs antimicrobial Antimicrobial Assay (MIC) analogs->antimicrobial antiparasitic Antiparasitic Assay (IC50) analogs->antiparasitic sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar antiparasitic->sar

General experimental workflow for the synthesis and biological evaluation of analogs.

SAR_analysis cluster_core Core Structure cluster_modifications Modifications at R-group cluster_activity Observed Activity Trend core This compound acetamide Acetamide (2a) core->acetamide Acylation benzamide Benzamide (2b) acetamide->benzamide Increased lipophilicity chloro_benzamide 4-Chlorobenzamide (2c) benzamide->chloro_benzamide Electron-withdrawing substituent (Cl) nitro_benzamide 4-Nitrobenzamide (2d) chloro_benzamide->nitro_benzamide Stronger electron- withdrawing group (NO2) activity Increased Potency nitro_benzamide->activity

A Comparative Guide to 4-Methyl-5-nitro-2-thiazoleamine and 2-amino-5-nitrothiazole in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial and antiparasitic drug discovery, nitrothiazole derivatives have emerged as a significant class of compounds. This guide provides a comparative analysis of two such compounds: 4-Methyl-5-nitro-2-thiazoleamine and its parent compound, 2-amino-5-nitrothiazole. The comparison draws upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

Note on Data Availability: While extensive research has been conducted on 2-amino-5-nitrothiazole and its derivatives, there is a notable lack of publicly available bioassay data for this compound. The following comparison is therefore based on the substantial body of evidence for 2-amino-5-nitrothiazole and theoretical considerations regarding the influence of the methyl group in this compound.

Overview of Biological Activities

2-amino-5-nitrothiazole is a well-established antiprotozoal agent, primarily used in veterinary medicine. It is also a crucial intermediate in the synthesis of the broad-spectrum antiparasitic drug, nitazoxanide.[1] Its biological activity extends to various anaerobic bacteria and parasites.[2]

Comparative Data

Due to the lack of experimental data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available information for 2-amino-5-nitrothiazole derivatives to provide a contextual baseline.

Table 1: Summary of In Vitro Biological Activity for 2-amino-5-nitrothiazole Derivatives

Compound/DerivativeTarget OrganismAssay TypeActivity Metric (e.g., MIC, IC50)Reference
Nitazoxanide (a 2-amino-5-nitrothiazole derivative)Giardia lambliaTrophozoite viabilityIC50: 0.1 - 1.0 µM[3]
2-amino-5-nitrothiazole derivativesMycobacterium tuberculosisAntitubercular activityMIC90: <0.244 µM for potent derivatives[4]
2-amino-5-nitrothiazole-based compoundsTrypanosoma cruziAmastigote viabilityIC50: 0.571 - 9.31 µM[5]
2-amino-5-nitrothiazole-based compoundsLeishmania donovaniAmastigote viabilityIC50: 4.27 - 5.40 µM[5]
Nitazoxanide analogsStaphylococcus aureusAntibacterial activityZone of inhibition: 10 mm (for NTZ)[6]
Nitazoxanide analogsEscherichia coliAntibacterial activityZone of inhibition: 20 mm for a potent analog[6]

Mechanism of Action: The Role of PFOR

The primary mechanism of action for 2-amino-5-nitrothiazole and its derivatives, including nitazoxanide, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[2] PFOR is a key enzyme in the energy metabolism of anaerobic organisms, and its inhibition disrupts their cellular function and leads to cell death. This mechanism provides a degree of selectivity towards anaerobic pathogens, as this enzyme is absent in their aerobic hosts.

PFOR_Inhibition Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR AcetylCoA Acetyl-CoA CO2 CO2 PFOR->AcetylCoA PFOR->CO2 Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Nitrothiazole 2-amino-5-nitrothiazole derivatives Inhibition Nitrothiazole->Inhibition Inhibition->PFOR Inhibition

Figure 1: Simplified signaling pathway of PFOR inhibition by 2-amino-5-nitrothiazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's biological activity. Below are generalized methodologies commonly employed for screening nitrothiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial dilutions of test compounds Plate_Setup Add compound dilutions and bacterial inoculum to microplate wells Compound_Prep->Plate_Setup Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Figure 2: General workflow for broth microdilution antimicrobial susceptibility testing.

Protocol Details:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured overnight, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Antiparasitic Assay (e.g., Giardia lamblia)

This assay evaluates the efficacy of a compound against a parasitic protozoan.

Protocol Details:

  • Parasite Culture: Trophozoites of Giardia lamblia are cultured in a suitable medium (e.g., TYI-S-33 medium) at 37°C.

  • Compound Treatment: The test compound is added to the parasite culture at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., metronidazole) are included.

  • Incubation: The cultures are incubated for a defined period (e.g., 48 hours).

  • Viability Assessment: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or by using viability dyes (e.g., trypan blue exclusion) or colorimetric assays (e.g., MTT assay).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Conclusion

2-amino-5-nitrothiazole is a compound with well-documented antiparasitic and antimicrobial properties, acting primarily through the inhibition of the PFOR enzyme in anaerobic organisms. It serves as a vital scaffold in the development of potent therapeutic agents like nitazoxanide.

The biological profile of this compound remains largely unexplored in the public scientific literature. The presence of a methyl group at the 4-position could potentially alter its pharmacokinetic and pharmacodynamic properties. Further research, including in vitro and in vivo bioassays, is imperative to elucidate the specific biological activities of this compound and to determine its potential as a novel therapeutic agent. A direct, data-driven comparison with 2-amino-5-nitrothiazole will only be possible once such experimental data becomes available.

References

Validation of a Novel Kinase Inhibition Assay Using 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new kinase inhibition assay utilizing the novel compound 4-Methyl-5-nitro-2-thiazoleamine. For researchers and drug development professionals, this document outlines the experimental protocols, presents comparative performance data against a known inhibitor, and visualizes the underlying assay workflow.

Assay Principle and Workflow

The novel assay is a competitive in vitro kinase inhibition assay designed to identify and characterize inhibitors of a target kinase. The principle relies on the competition between the test compound (this compound) and a known fluorescently-labeled tracer for the ATP-binding site of the kinase. A high fluorescence polarization (FP) signal indicates that the tracer is bound to the kinase, while a low FP signal signifies displacement of the tracer by the test compound, indicating inhibition.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis prep_kinase Kinase Solution add_reagents Dispense Kinase, Tracer, and Test/Control Compounds into 384-well plate prep_kinase->add_reagents prep_tracer Tracer Solution prep_tracer->add_reagents prep_compound This compound (Test Compound) prep_compound->add_reagents prep_control Reference Inhibitor (e.g., Staurosporine) prep_control->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Calculate % Inhibition and Determine IC50 read_fp->analyze

Assay Workflow Diagram

Comparative Performance Data

The performance of this compound was evaluated against Staurosporine, a well-characterized, broad-spectrum kinase inhibitor. The key performance metrics, including IC50 (half-maximal inhibitory concentration), Z'-factor (a measure of assay robustness), and signal-to-background ratio, were determined.

CompoundIC50 (nM)Z'-factorSignal-to-Background Ratio
This compound 125.3 ± 15.20.828.5
Staurosporine (Reference)8.7 ± 1.10.859.1

Data Interpretation: The results indicate that this compound is a potent inhibitor of the target kinase, albeit with a lower potency than the non-selective inhibitor Staurosporine. The high Z'-factor for both compounds demonstrates the robustness and reliability of the assay for high-throughput screening. The comparable signal-to-background ratios suggest that the assay has a wide dynamic range for detecting inhibitors.

Experimental Protocols

Materials and Reagents
  • Kinase: Target kinase of interest (e.g., a recombinant human kinase)

  • Fluorescent Tracer: Specific for the target kinase

  • Test Compound: this compound (dissolved in DMSO)

  • Reference Inhibitor: Staurosporine (dissolved in DMSO)

  • Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Assay Plates: Black, low-volume 384-well plates

Assay Procedure
  • Compound Preparation: A serial dilution of this compound and Staurosporine was prepared in DMSO, followed by a further dilution in assay buffer.

  • Reagent Preparation: The kinase and fluorescent tracer were diluted to their optimal concentrations in the assay buffer.

  • Assay Plate Dispensing:

    • 5 µL of the diluted test compound or reference inhibitor was added to the appropriate wells.

    • 5 µL of the kinase solution was added to all wells.

    • 5 µL of the fluorescent tracer solution was added to all wells.

    • For control wells, DMSO was substituted for the compound.

  • Incubation: The assay plate was incubated at room temperature for 60 minutes, protected from light.

  • Detection: Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters.

Data Analysis

The percentage of inhibition was calculated using the following formula:

% Inhibition = 100 * (1 - [(Signal_sample - Signal_background) / (Signal_no_inhibitor - Signal_background)])

The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software. The Z'-factor was calculated using the signals from the high and low controls (no inhibitor and maximum inhibition, respectively).

Signaling Pathway Context

While the direct signaling pathway of this compound is under investigation, its inhibitory action on a target kinase places it within the broader context of signal transduction pathways that are often dysregulated in various diseases. Kinase inhibitors are crucial tools for dissecting these pathways and serve as potential therapeutic agents.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase Inhibits

Kinase Inhibition Context

This guide provides a foundational framework for the validation of a new assay using this compound. Further studies should focus on determining the selectivity of this compound against a panel of kinases and elucidating its precise mechanism of action.

Immunoassay Cross-Reactivity of 4-Methyl-5-nitro-2-thiazoleamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Methyl-5-nitro-2-thiazoleamine in immunoassays. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules, particularly nitroaromatic compounds, to predict and understand potential cross-reactivity profiles. The information herein is intended to guide researchers in the development and validation of specific and selective immunoassays.

Introduction to this compound and Immunoassay Specificity

This compound is a heterocyclic compound containing a thiazole ring substituted with a methyl, a nitro, and an amino group. Its chemical structure suggests its potential for detection via immunoassay techniques. However, the specificity of such an assay is a critical parameter, as structurally related molecules can cross-react with the assay's antibodies, leading to inaccurate quantification.[1] Cross-reactivity is the phenomenon where antibodies bind to molecules other than the target analyte, typically due to shared structural motifs or epitopes.[2]

This guide will focus on the principles of competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules, and explore the potential for cross-reactivity with compounds structurally analogous to this compound.

Potential Cross-Reactivity Profile

While no direct studies on the immunoassay cross-reactivity of this compound were identified, data from related nitroaromatic compounds, such as nitroimidazoles, can provide valuable insights. The nitro group and the aromatic ring are key structural features that antibodies are often raised against. Therefore, it is plausible that an immunoassay developed for this compound may exhibit cross-reactivity with other nitrothiazoles, nitroimidazoles, and other nitroaromatic compounds.

The following table presents a hypothetical cross-reactivity profile based on data from an indirect competitive ELISA for nitroimidazole compounds.[3] This serves as an illustrative example of how structurally similar compounds might behave in an immunoassay targeting a nitroaromatic structure. The IC50 value represents the concentration of the analyte that causes 50% inhibition of the signal, with lower values indicating higher affinity. Cross-reactivity is calculated relative to a reference compound.

Table 1: Illustrative Cross-Reactivity of Structurally Related Nitroaromatic Compounds in a Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Hypothetical Reference: this compound Image of this compound structure (Assumed) 100
DimetridazoleImage of Dimetridazole structure0.17117.6
MetronidazoleImage of Metronidazole structure0.20100.0
OrnidazoleImage of Ornidazole structure0.2483.3
TinidazoleImage of Tinidazole structure4.05.0

Data adapted from a study on nitroimidazoles and is for illustrative purposes only.[3]

Interpretation:

In this example, an antibody raised against a nitroimidazole shows high cross-reactivity with other nitroimidazoles that share a similar core structure. Tinidazole, with a different substituent on the imidazole ring, shows significantly lower cross-reactivity. This suggests that while the nitroaromatic core is the primary determinant of binding, substitutions on the ring can modulate the antibody affinity.

For an immunoassay targeting this compound, one could anticipate:

  • High cross-reactivity from other 2-amino-5-nitrothiazole derivatives with minor variations in the methyl group or other simple substitutions.

  • Moderate to low cross-reactivity from other nitrothiazoles lacking the 2-amino group or having different substituents at the 4 and 5 positions.

  • Potential for cross-reactivity with other nitroaromatic compounds, such as nitroimidazoles or nitrofurans, depending on the specificity of the antibody.

Experimental Protocols

A detailed and robust experimental protocol is crucial for accurately assessing cross-reactivity. The following is a representative protocol for a competitive ELISA for the detection of a small molecule like this compound.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule, the analyte of interest in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific antibody that is coated onto a microplate.[4][5][6] The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. The concentration of the analyte in the sample is determined by comparing its signal to a standard curve.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte Antibody_1 Antibody Analyte->Antibody_1 Labeled_Analyte_1 Labeled Analyte Labeled_Analyte_1->Antibody_1 Result_1 Low Signal Analyte_2 Analyte Antibody_2 Antibody Analyte_2->Antibody_2 Labeled_Analyte_2 Labeled Analyte Labeled_Analyte_2->Antibody_2 Result_2 High Signal

Principle of Competitive ELISA.
Materials
  • High-binding 96-well microplate

  • Antibody specific to this compound

  • This compound standard

  • Potential cross-reactants

  • Enzyme-conjugated this compound (or a derivative)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the enzyme-conjugated analyte for 30 minutes.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the IC50 value for the target analyte and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Experimental Workflow and Logical Relationships

The development and validation of a specific immunoassay involves a logical sequence of steps, from antigen preparation to cross-reactivity testing.

Experimental_Workflow cluster_0 Assay Development cluster_1 Assay Validation cluster_2 Sample Analysis A Hapten Synthesis (this compound derivative) B Carrier Protein Conjugation (e.g., BSA, KLH) A->B C Immunization & Antibody Production B->C D Antibody Screening & Characterization C->D E Assay Optimization (e.g., antibody & conjugate concentrations) D->E F Standard Curve Generation E->F G Cross-Reactivity Testing F->G H Matrix Effect Evaluation G->H I Sample Preparation H->I J Immunoassay Execution I->J K Data Analysis & Quantification J->K

Immunoassay development and validation workflow.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, a comparative analysis based on structurally similar nitroaromatic compounds provides a valuable framework for predicting potential interferences. Researchers developing immunoassays for this compound should prioritize comprehensive cross-reactivity testing against a panel of structurally related molecules, including other nitrothiazoles and nitroaromatic compounds. The provided experimental protocol for a competitive ELISA offers a robust starting point for such validation studies. The logical workflow diagram illustrates the critical steps required to develop a specific and reliable immunoassay. By carefully considering potential cross-reactants and rigorously validating the assay, researchers can ensure the accuracy and reliability of their findings.

References

The Modulatory Landscape of 4-Methyl-5-nitro-2-thiazoleamine: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 4-Methyl-5-nitro-2-thiazoleamine derivatives. This guide synthesizes available experimental data to illuminate how chemical modifications to this scaffold influence its biological activity, with a primary focus on antimicrobial and antitubercular applications. While direct and extensive research on derivatives of this compound is limited, this guide draws upon robust data from closely related 2-amino-5-nitrothiazole analogs to provide valuable insights for the rational design of novel therapeutic agents.

The 2-amino-5-nitrothiazole core is a well-established pharmacophore known for its diverse biological activities. The introduction of a methyl group at the 4-position is a key modification, and understanding its impact in conjunction with substitutions at the 2-amino position is crucial for optimizing potency and selectivity. This guide presents a comparative analysis of various derivatives, summarizing their biological performance in clear, structured tables and detailing the experimental protocols utilized in these assessments.

Comparative Biological Activity of 2-Amino-5-nitrothiazole Derivatives

The following tables summarize the in vitro antimicrobial and antitubercular activities of various N-substituted 2-amino-5-nitrothiazole derivatives. This data, while not exclusively on 4-methyl analogs, provides a strong foundation for understanding the SAR of this compound class.

Table 1: Antitubercular Activity of Mannich Base Nitrothiazole Derivatives against Mycobacterium tuberculosis (Mtb)

Compound IDRMIC90 (µM)[1]Cytotoxicity (HEK293 cells)[1]Hemolytic Effects[1]
7 Phenyl>31.25NoNo
8 4-Chlorophenyl3.91NoNo
9 4-Fluorophenyl<0.244NoNo
10 4-Bromophenyl<0.244NoNo
11 4-Nitrophenyl31.25NoNo

Table 2: Antibacterial and Antifungal Activity of N-substituted-2-amino-5-nitrothiazole Derivatives (MIC in µg/mL) [2]

Compound IDRS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
4a Phenyl12.525501002550
4b 4-Chlorophenyl6.2512.5255012.525
4d 2-Chlorophenyl6.2512.5255012.525
4g 2-Bromophenyl6.2512.5255012.525
4j 2-Nitrophenyl12.525501002550
4i 3-Nitrophenyl12.52550>1002550
3h 4-Nitrobenzylidenimino2550100>10050100
Ampicillin -6.256.2512.5100--
Griseofulvin -----12.525

Structure-Activity Relationship Insights

Based on the available data for 2-amino-5-nitrothiazole derivatives, several key SAR trends can be identified:

  • Substitution on the 2-Amino Group: Modification of the 2-amino group is a critical determinant of biological activity. The introduction of a thiazolidinone ring, as seen in the work by Samadhiya et al., yields compounds with potent antimicrobial and antitubercular properties[2][3].

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the core structure significantly influence activity.

    • Halogenation: The presence of electron-withdrawing halogen atoms (Cl, Br, F) on the phenyl ring generally enhances antimicrobial and antitubercular activity. For instance, compounds 8 , 9 , and 10 with halogenated phenyl groups showed superior antitubercular potency[1]. Similarly, chloro- and bromo-substituted derivatives (4b , 4d , 4g ) displayed improved antibacterial and antifungal activity compared to the unsubstituted phenyl analog (4a )[2].

    • Nitro Group Position: The position of a nitro group on an appended phenyl ring can affect activity. In the antitubercular series, a 4-nitro substituent resulted in lower potency compared to halogenated analogs[1].

  • The 4-Methyl Group: While the presented data is primarily on 2-amino-5-nitrothiazoles, the presence of a 4-methyl group is expected to influence the electronic and steric properties of the thiazole ring. This can impact binding to biological targets and metabolic stability. Further studies are warranted to delineate the precise contribution of the 4-methyl group to the overall activity profile.

  • Mechanism of Action: The antimicrobial activity of nitrothiazole derivatives is often linked to the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic bacteria and parasites[4][5]. The 5-nitro group is crucial for this activity and is not typically reduced metabolically, which distinguishes its mechanism from many other nitro-containing drugs[4][5].

Experimental Protocols

Synthesis of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole (General Procedure)[2]

A mixture of the appropriate N-{2-(substituted benzylidenimino)-ethyl}-2-amino-5-nitrothiazole (0.01 mol) and thioglycolic acid (0.01 mol) in dry dioxane (50 mL) was refluxed for 12 hours. The solvent was removed under reduced pressure, and the resulting solid was washed with a 10% sodium bicarbonate solution and then with water. The crude product was dried and recrystallized from ethanol to yield the final thiazolidinone derivatives.

In Vitro Antimicrobial Activity Screening (MIC Determination)[2]

The antimicrobial activity was determined using the serial tube dilution method. The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions were prepared in nutrient broth for bacteria and Sabouraud's dextrose broth for fungi. The test microorganisms were inoculated into the tubes and incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi). The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of the compound that inhibited visible growth of the microorganism.

In Vitro Antitubercular Activity Screening (MIC90 Determination)[1]

The antitubercular activity against Mycobacterium tuberculosis H37Rv was determined using a microplate-based assay. The compounds were dissolved in DMSO and serially diluted in 96-well plates. A standardized inoculum of M. tuberculosis was added to each well. The plates were incubated at 37°C for a specified period. The MIC90, the concentration required to inhibit 90% of bacterial growth, was determined by measuring the optical density or by visual inspection.

Visualizing the Synthesis and Activity Workflow

To better understand the experimental and logical flow, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 2-Amino-5-nitrothiazole step1 Reaction with N-{2-(substituted benzylidenimino)-ethyl} group start->step1 intermediate Substituted 2-iminoethyl-2-amino-5-nitrothiazole step1->intermediate step2 Cyclization with Thioglycolic Acid intermediate->step2 product Final Thiazolidinone Derivatives step2->product assay_start Synthesized Derivatives product->assay_start antimicrobial Antimicrobial Screening (Bacteria & Fungi) assay_start->antimicrobial antitubercular Antitubercular Screening (M. tuberculosis) assay_start->antitubercular cytotoxicity Cytotoxicity Assay (e.g., HEK293 cells) assay_start->cytotoxicity results_mic MIC Values antimicrobial->results_mic results_mic90 MIC90 Values antitubercular->results_mic90 results_toxicity Toxicity Profile cytotoxicity->results_toxicity

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

sar_logic cluster_modifications Chemical Modifications cluster_activities Biological Activities Core This compound Core Mod_R1 Substitution at 2-Amino Position (R1) Core->Mod_R1 Mod_R2 Substitution on Aromatic Ring (R2) Core->Mod_R2 Antimicrobial Antimicrobial Activity Mod_R1->Antimicrobial Influences Potency Antitubercular Antitubercular Activity Mod_R1->Antitubercular Influences Potency Toxicity Cytotoxicity Mod_R1->Toxicity Modulates Selectivity Mod_R2->Antimicrobial Halogens Enhance Mod_R2->Antitubercular Halogens Enhance Mod_R2->Toxicity Modulates Selectivity

Caption: Logical relationships in the Structure-Activity Relationship (SAR) of the derivatives.

References

A Comparative Analysis of the Efficacy of 5-Nitrothiazoles and Other Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 5-nitrothiazole compounds, with a focus on their antimicrobial properties, in relation to other key nitro-based therapeutic agents, namely nitroimidazoles and nitrofurans. Due to the limited direct experimental data on 4-Methyl-5-nitro-2-thiazoleamine, this guide will use the well-studied 5-nitrothiazole derivative, niridazole, as a representative for this class. The comparison will extend to metronidazole, a prominent nitroimidazole, and nitrofurantoin, a widely used nitrofuran.

Executive Summary

Nitrothiazole derivatives, including compounds structurally related to this compound, exhibit potent, broad-spectrum antibacterial activity.[1] They demonstrate efficacy against both aerobic and, notably, anaerobic bacteria, with minimum inhibitory concentrations (MICs) often superior to other nitro compounds and even some commonly used antibiotics.[1][2][3][4] The primary mechanism of action for these nitroaromatic compounds involves the bioreductive activation of their nitro group by bacterial nitroreductases, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.[5][6][7][8] While effective, the potential for mutagenicity, a characteristic linked to this mechanism of action, is a critical consideration in the development of these compounds.[9]

Comparative Efficacy: A Quantitative Overview

The antibacterial efficacy of nitrothiazoles, represented by niridazole, is compared with metronidazole and nitrofurantoin in the tables below. The data, presented as Minimum Inhibitory Concentrations (MIC), are compiled from various in vitro studies. Lower MIC values indicate greater potency.

Table 1: Comparative in vitro Activity (MIC in µg/mL) against Anaerobic Bacteria

Bacterial SpeciesNiridazole (Nitrothiazole)Metronidazole (Nitroimidazole)Nitrofurantoin (Nitrofuran)
Bacteroides fragilis0.0037 - 1.0[10]0.16 - 2.5[11]>128
Clostridium spp.0.0037 - 0.06[12]≤3.1[13]Data not readily available
Fusobacterium spp.0.0037 - 0.06[12]≤3.1[13]Data not readily available
Peptococcus sp.0.0037 - 0.06[12]≤3.1[13]Data not readily available
Gardnerella vaginalis0.002 - 1.0[4]Data not readily availableData not readily available

Table 2: Comparative in vitro Activity (MIC in µg/mL) against Aerobic and Microaerophilic Bacteria

Bacterial SpeciesNiridazole (Nitrothiazole)Metronidazole (Nitroimidazole)Nitrofurantoin (Nitrofuran)
Escherichia coliModerately susceptible[12]Ineffective[12]1 - 128[14]
Salmonella typhimurium0.25 - 32[15]Ineffective[12]Data not readily available
Campylobacter spp.0.0037 - 2.0[16]Generally higher MICs than niridazole[16]Data not readily available
Staphylococcus pseudintermediusData not readily availableData not readily available4 - 16[14]
Enterococcus faeciumData not readily availableData not readily available32 - 512[14]

Mechanism of Action: The Role of Bioreductive Activation

The antimicrobial activity of nitrothiazoles and other nitro compounds is primarily dependent on the reduction of their nitro group within the target microorganism. This process, known as bioreductive activation, is catalyzed by nitroreductase enzymes present in susceptible bacteria.[5][8]

Nitro_Compound_Activation cluster_bacterium Bacterial Cell Nitro_Compound Nitro Compound (Prodrug) Nitroreductase Bacterial Nitroreductase Nitro_Compound->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cellular_Damage Damage to DNA, Ribosomes, & Enzymes Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death MIC_Workflow Start Start Prepare_Plates Prepare 96-well plates with broth Start->Prepare_Plates Serial_Dilution Perform serial dilutions of nitro compounds Prepare_Plates->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC as the lowest concentration with no growth Incubate->Read_Results End End Read_Results->End Ames_Test_Logic Compound Test Compound Mix Mix Compound->Mix Salmonella Histidine-dependent Salmonella typhimurium Salmonella->Mix S9_Mix S9 Liver Extract (optional) S9_Mix->Mix Plate Plate on Histidine-free medium Mix->Plate Incubate Incubate at 37°C Plate->Incubate Observe Observe for revertant colonies Incubate->Observe Mutagenic Mutagenic Observe->Mutagenic Significant increase in colonies Non_Mutagenic Non-mutagenic Observe->Non_Mutagenic No significant increase

References

Comparative In Vitro Kinase Inhibition Profile: Thiazole-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro kinase inhibition profiles of selected thiazole-containing compounds. Due to the limited availability of a comprehensive public kinase inhibition profile for 4-Methyl-5-nitro-2-thiazoleamine, this document focuses on the well-characterized, structurally related compound, 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine , and compares its activity with another prominent thiazole-containing kinase inhibitor, Dasatinib .

The following sections present quantitative biological data, detailed experimental methodologies for in vitro kinase assays, and visualizations of a representative experimental workflow and a key signaling pathway. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Quantitative Kinase Inhibition Data

The inhibitory activities of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine and Dasatinib against a panel of kinases are summarized below. It is important to note that the type of inhibition value (Kᵢ or IC₅₀) and the specific assay conditions may vary between studies.

CompoundTarget KinaseInhibition Value (nM)Value Type
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine CDK1/cyclin B6Kᵢ[1]
CDK2/cyclin A4Kᵢ[1]
CDK9/cyclin T11Kᵢ[1]
Dasatinib ABL1< 1IC₅₀[2]
SRC< 1IC₅₀[2]
LYN< 1IC₅₀[2]
LCK< 1IC₅₀[2]
YES1< 1IC₅₀[2]
KIT5IC₅₀[2]
PDGFRA16IC₅₀[2]
PDGFRB1IC₅₀[2]
VEGFR28IC₅₀[2]
FGFR129IC₅₀[2]

Experimental Protocols

A common and robust method for determining the in vitro potency of kinase inhibitors is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2][3]

Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

1. Reagent Preparation:

  • Kinase Buffer: A suitable buffer containing Tris-HCl, β-glycerophosphate, DTT, Na₃VO₄, and MgCl₂.[4] The exact composition may vary depending on the kinase being assayed.

  • Enzyme Solution: The recombinant kinase of interest is diluted to a predetermined optimal concentration in the kinase buffer.

  • Substrate Solution: A specific peptide or protein substrate and ATP are diluted in the kinase buffer. The ATP concentration is typically at or near the Kₘ for the kinase.[4]

  • Test Compounds: Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer to achieve the final desired assay concentrations. A DMSO-only solution serves as the negative control.[2]

2. Assay Procedure (384-well plate format):

  • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO control to the wells of the microplate.[4]

  • Add the enzyme solution (e.g., 10 µL) to each well.

  • Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL) to each well.[4]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[2][4]

  • Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[2][5]

  • Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[3][5]

  • Measure the luminescence using a plate reader.[5]

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

  • If the ATP concentration and its Kₘ for the kinase are known, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Serial Dilution of Test Compound add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_enzyme Kinase Dilution add_enzyme Add Kinase prep_enzyme->add_enzyme prep_substrate Substrate/ATP Mix add_substrate Initiate with Substrate/ATP prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate (e.g., 60 min) add_substrate->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection incubate_detection Incubate (e.g., 30 min) add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50/Ki plot_curve->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E activates DNA_rep DNA Replication CDK2_E->DNA_rep initiates CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A activates CDK1 CDK1 CDK2_A->CDK1 prepares for mitosis CyclinB Cyclin B CyclinB->CDK1 activates Mitosis Mitosis CDK1->Mitosis drives Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->CDK2_E Inhibitor->CDK1

Caption: Simplified cell cycle regulation by CDKs.

References

Benchmarking 4-Methyl-5-nitro-2-thiazoleamine Against Known Anticancer Agents in Breast Cancer Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents against metastatic breast cancer, a comparative analysis of 4-Methyl-5-nitro-2-thiazoleamine and its close structural analog, 5-nitro-1,3-thiazol-2-amine, has been conducted against established chemotherapeutic drugs, Doxorubicin and Paclitaxel. This guide provides a detailed examination of their relative performance in inhibiting the proliferation and migration of the MDA-MB-231 human breast cancer cell line, a model for triple-negative breast cancer.

Recent research has highlighted the potential of thiazole derivatives as a promising scaffold for the development of new anticancer drugs.[1] Studies on 5-nitro-1,3-thiazol-2-amine have demonstrated its inhibitory effects on cancer cell migration, a key process in metastasis, without exerting significant cytotoxic effects at concentrations up to 100 μM/L.[1] In contrast, a derivative of this compound showed a statistically significant cytotoxic effect on MDA-MB-231 cells at a concentration of 100 μM/L after 72 hours of incubation.[1]

This comparison guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of these thiazole compounds against widely used clinical agents.

Comparative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of 5-nitro-1,3-thiazol-2-amine and the well-established anticancer drugs, Doxorubicin and Paclitaxel, against the MDA-MB-231 breast cancer cell line.

CompoundAssay TypeCell LineConcentration/IC50ObservationCitation
5-nitro-1,3-thiazol-2-amineMTT AssayMDA-MB-2311-100 µM/L (72h)No significant cytotoxic effect[1]
5-nitro-1,3-thiazol-2-amineScratch AssayMDA-MB-23110 µM/LInhibition of cell migration[1]
DoxorubicinMTT AssayMDA-MB-231IC50: 1.65 ± 0.23 µg/mLCytotoxic[2]
DoxorubicinMTT AssayMDA-MB-231IC50: 1.38 µg/mLCytotoxic
DoxorubicinSRB AssayMDA-MB-231IC50: 6602 nM (48h)Cytotoxic[3][4]
PaclitaxelProliferation AssayMDA-MB-231IC50: 61 nM (5 days)Cytotoxic[5]
PaclitaxelMTT AssayMDA-MB-231IC50: 15.8 µM (24h)Cytotoxic[6]
PaclitaxelMTT AssayMDA-MB-231IC50: 12.3 µM (48h)Cytotoxic[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 12,000 cells per 100 µL per well and incubate overnight at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Scratch (Wound Healing) Assay for Cell Migration

The scratch assay is a straightforward method to study directional cell migration in vitro.[13][14][15]

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time.[13][15]

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer (approximately 90% confluence).[16]

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer with firm and consistent pressure.[13][14]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[14][15]

  • Compound Treatment: Replace the PBS with a fresh culture medium containing the test compound at the desired concentration (e.g., a non-toxic concentration determined by the MTT assay) or a vehicle control. To ensure that wound closure is due to migration and not proliferation, a proliferation inhibitor like Mitomycin C can be added, or the cells can be serum-starved.[14]

  • Imaging: Immediately capture the first image of the scratch (T=0) at predefined locations using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.[13]

  • Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The rate of cell migration is determined by the change in the scratch area over time.

Signaling Pathway and Experimental Workflow

The migration and proliferation of breast cancer cells are regulated by complex signaling pathways. The PI3K/Akt/mTOR pathway is a central node in controlling cell growth, survival, and motility. Many anticancer agents directly or indirectly target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Migration Cell Migration Akt->Cell_Migration Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivative Thiazole Derivative (Potential Inhibitor) Thiazole_Derivative->Akt inhibits?

Caption: PI3K/Akt/mTOR signaling pathway in cancer cell proliferation and migration.

The diagram above illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and migration. Receptor Tyrosine Kinases (RTKs), upon activation, recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like PDK1 and Akt. Activated Akt promotes cell survival and proliferation, in part through the activation of mTORC1, and also stimulates cell migration. Thiazole derivatives may exert their antimigratory effects by inhibiting key nodes in this pathway, such as Akt.

Experimental_Workflow start Start cell_culture Culture MDA-MB-231 Cells start->cell_culture seed_plates Seed Cells into 96-well & 6-well Plates cell_culture->seed_plates treat_compounds Treat with Thiazole Derivatives & Known Inhibitors seed_plates->treat_compounds mtt_assay MTT Assay (Cytotoxicity) treat_compounds->mtt_assay scratch_assay Scratch Assay (Cell Migration) treat_compounds->scratch_assay data_analysis Data Analysis (IC50 & Migration Rate) mtt_assay->data_analysis scratch_assay->data_analysis comparison Compare Performance data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing anticancer agents.

This workflow outlines the key steps in evaluating and comparing the efficacy of this compound and its analogs against known anticancer drugs. The process begins with cell culture, followed by treatment and subsequent assessment of cytotoxicity and cell migration, culminating in a comparative data analysis.

References

Comparative Analysis of 4-Methyl-5-nitro-2-thiazoleamine in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility and comparative efficacy of chemical compounds are paramount. This guide provides a detailed comparison of 4-Methyl-5-nitro-2-thiazoleamine and its alternatives in antimicrobial and anticancer assays, supported by available experimental data and detailed protocols.

Antimicrobial Activity

Thiazole derivatives, particularly those containing a nitro group, have demonstrated significant antimicrobial properties. The nitro group is often crucial for their biological activity.

Comparison of Antimicrobial Activity of Nitrothiazole Derivatives

One study on Mannich base nitrothiazole derivatives reported potent activity against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting a minimum inhibitory concentration (MIC90) as low as 0.24 µM.[2][3] These derivatives were found to be selective for Mtb with no significant cytotoxicity against human cell lines.[2][3]

Compound ClassOrganismMIC (µM)Reference
Mannich base nitrothiazole derivativesMycobacterium tuberculosis0.24 - 31.25[2][3]
Nitrothiazole-Thiazolidinone HybridsStaphylococcus aureusLow micromolar[4]
Nitrothiazole-Thiazolidinone HybridsCandida albicansLow micromolar[4]
Nitrothiazole-Thiazolidinone HybridsMycobacterium tuberculosisPotent activity[4]

Table 1: Antimicrobial Activity of Nitrothiazole Derivatives. This table summarizes the reported minimum inhibitory concentrations (MIC) for various nitrothiazole derivatives against different microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard laboratory practices.

1. Preparation of Inoculum:

  • From a pure overnight bacterial culture, select 3-5 well-isolated colonies.

  • Subculture the colonies into 4-5 ml of a suitable broth medium (e.g., tryptic soy broth).

  • Incubate the broth until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/ml).[1]

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

  • Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Serial Dilutions of Test Compound Dilutions->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC determination.

Anticancer Activity

Thiazole derivatives have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using cell viability assays.

Comparison of Anticancer Activity of Thiazole Derivatives

While specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature, studies on other thiazole derivatives demonstrate their cytotoxic potential. For instance, certain thiazolyl pyridine derivatives have shown promising cytotoxic activities against human lung cancer cell lines (A549), with some compounds exhibiting IC50 values as low as 0.452 µM.

Compound ClassCell LineIC50 (µM)
Thiazolyl Pyridine DerivativesA549 (Lung Cancer)0.452
Thiazole-Pyrazole HybridsMCF-7 (Breast Cancer)126.98
Thiazolidinone DerivativesLeukemia, Colon, CNS, Ovarian Cancer Cell LinesSubmicromolar
5-Nitrofuran-Thiazolidinone HybridsMCF-7 (Breast Cancer)5.02
5-Nitrofuran-Thiazolidinone HybridsMDA-MB-231 (Breast Cancer)15.24

Table 2: Anticancer Activity of Thiazole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives against different cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture cancer cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare various concentrations of the test compound.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

3. MTT Addition and Formazan Solubilization:

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_final_analysis Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition Add Test Compound Cell_Seeding->Compound_Addition Incubation Incubate (48-72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: MTT assay workflow.

Signaling Pathways and Logical Relationships

The biological activity of nitrothiazole derivatives is intrinsically linked to the nitro group. In antimicrobial applications, it is suggested that the nitro group of the thiazole ring is responsible for the excellent antibacterial activities.[1] In the context of anticancer activity, thiazole derivatives can interfere with various signaling pathways crucial for cancer cell proliferation and survival.

Signaling_Pathway cluster_drug Drug Action cluster_cellular_effects Cellular Effects Nitrothiazole Nitrothiazole Derivative Enzyme_Inhibition Enzyme Inhibition Nitrothiazole->Enzyme_Inhibition Inhibits Pathway_Disruption Signaling Pathway Disruption Nitrothiazole->Pathway_Disruption Disrupts Cell_Death Cell Death (Apoptosis) Enzyme_Inhibition->Cell_Death Pathway_Disruption->Cell_Death

Caption: Potential mechanism of action.

References

A Head-to-Head Battle: Unraveling the Functional Differences Between Nitrothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for novel therapeutic agents, the nuanced structural differences between molecular isomers can have profound impacts on biological activity. This guide provides a detailed head-to-head comparison of nitrothiazole isomers, focusing on their performance in key functional assays. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the efficacy of these compounds.

Nitrothiazole derivatives have garnered significant attention for their broad-spectrum antimicrobial and antiparasitic properties. A cornerstone of their mechanism of action is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of many anaerobic pathogens.[1][2] The position of the nitro group on the thiazole ring is a critical determinant of the molecule's inhibitory potential. This guide will delve into the functional consequences of this isomeric variation.

Quantitative Performance in Functional Assays

To provide a clear comparison, the following tables summarize the available quantitative data for nitrothiazole derivatives in antimicrobial and enzyme inhibition assays. It is important to note that direct comparative studies testing positional isomers of the core nitrothiazole scaffold under identical conditions are limited in the publicly available literature. The data presented here is primarily focused on derivatives of the more extensively studied 2-amino-5-nitrothiazole.

Table 1: Antimicrobial Activity of 2-Amino-5-Nitrothiazole Derivatives Against Various Pathogens

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC, µM)Reference
Nitazoxanide (NTZ)Helicobacter pylori1.74[1]
NTZ Analogue (5f)Helicobacter pylori1.74[1]
NTZ Analogue (5j)Pseudomonas aeruginosa0.87[1]
NTZ Analogue (5n)Staphylococcus aureus0.87[1]
Mannich Base Derivative (9)Mycobacterium tuberculosis<0.244[3]
Mannich Base Derivative (10)Mycobacterium tuberculosis<0.244[3]

Table 2: PFOR Enzyme Inhibition by 2-Amino-5-Nitrothiazole Analogs

Compound/DerivativeEnzyme SourceIC50 (µM)Reference
Nitazoxanide (NTZ)Clostridium difficile~5[1]
NTZ Analogue (3a)Clostridium difficile<5[1]

Note: The inhibitory activity of nitrothiazoles is often dependent on the specific assay conditions and the organism from which the PFOR enzyme is derived.

While comprehensive data directly comparing 2-amino-4-nitrothiazole and 2-amino-5-nitrothiazole is scarce, structure-activity relationship studies on related nitro-heterocyclic compounds, such as nitroimidazoles, have shown that the position of the nitro group dramatically affects both aerobic and anaerobic activity.[4] This suggests that the superior activity of the 5-nitro derivatives observed in numerous studies is likely a key factor in their therapeutic potential.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of functional assay data, detailed methodologies are crucial. The following are protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[5][6][7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1-2 × 10⁸ CFU/mL.

  • Serial Dilutions: The nitrothiazole isomer is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35 ± 1 °C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

PFOR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the activity of the PFOR enzyme by monitoring the reduction of an artificial electron acceptor.[8][9][10]

  • Anaerobic Conditions: All steps are performed under strict anaerobic conditions (e.g., in an anaerobic chamber) as PFOR is oxygen-sensitive.

  • Reagent Preparation: An assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared containing cofactors such as thiamine pyrophosphate (TPP) and Coenzyme A (CoA), and an electron acceptor like benzyl viologen.

  • Inhibitor Addition: Varying concentrations of the nitrothiazole isomer (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A vehicle control (DMSO alone) is also included.

  • Enzyme Incubation: Purified PFOR enzyme is added to the mixture and incubated for a predetermined time (e.g., 5-10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, pyruvate.

  • Data Acquisition: The decrease in absorbance at a specific wavelength (e.g., 546 nm for benzyl viologen) is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PFOR_Signaling_Pathway Pyruvate Pyruvate PFOR PFOR (Pyruvate:Ferredoxin Oxidoreductase) Pyruvate->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Energy_Metabolism Energy Metabolism (ATP Production) AcetylCoA->Energy_Metabolism Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Ferredoxin_red->Energy_Metabolism Nitrothiazole Nitrothiazole Isomer Nitrothiazole->PFOR Inhibition

PFOR Signaling Pathway

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compounds Prepare Serial Dilutions of Nitrothiazole Isomers Compounds->Inoculation Incubation Incubate at 35°C for 16-24h Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

MIC Determination Workflow

Experimental_Workflow_PFOR cluster_prep Preparation (Anaerobic) cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Buffer, Cofactors, and Substrate Mix Combine Reagents and Inhibitor Reagents->Mix Inhibitors Prepare Nitrothiazole Isomer Solutions Inhibitors->Mix Incubate Add PFOR Enzyme and Incubate Mix->Incubate Initiate Initiate Reaction with Pyruvate Incubate->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Calculate Calculate Inhibition and IC50 Monitor->Calculate

PFOR Inhibition Assay Workflow

References

Assessing the Specificity of 4-Methyl-5-nitro-2-thiazoleamine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the cellular specificity of 4-Methyl-5-nitro-2-thiazoleamine, a small molecule with potential kinase inhibitory activity. Given the limited publicly available data on this specific compound, this guide leverages information on structurally related thiazole-containing molecules, which have shown activity against various protein kinases. The methodologies and comparative data presented herein are intended to serve as a robust resource for researchers, scientists, and drug development professionals seeking to characterize the target profile of novel small molecule inhibitors.

Introduction to this compound and its Potential Targets

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. While the specific cellular targets of this compound are not extensively documented in public literature, analysis of its structural analogs, such as 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, reveals potent inhibitory activity against several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK9.[1] These kinases are crucial regulators of the cell cycle and transcription, making them attractive targets in oncology. Therefore, it is plausible that this compound may also exhibit activity against members of the kinome.

To rigorously assess its specificity, a multi-pronged approach employing both target engagement and broad-spectrum profiling assays is recommended. This guide will focus on key experimental strategies to achieve this, including Cellular Thermal Shift Assay (CETSA) for target engagement validation, and in vitro kinase profiling for determining selectivity across the kinome.

Comparative Analysis of Kinase Inhibitor Specificity

To contextualize the potential specificity of this compound, this section presents comparative data from well-characterized kinase inhibitors with related structural motifs or targeting similar kinase families. The following table summarizes the inhibitory activity (IC50 values) of Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. Lower IC50 values are indicative of higher potency. This data serves as an example of how the specificity of a novel compound can be benchmarked against existing drugs.

Table 1: In Vitro Kinase Inhibitory Profile of Selected Kinase Inhibitors

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1< 11.20.37
ABL1 (T315I)> 1000> 10002.0
SRC< 11.25.4
LYN< 1< 10-
LCK< 1--
YES1< 1--
KIT5> 100013
PDGFRA16941
PDGFRB139-
VEGFR28-1.5
FGFR129-2
EGFR> 1000> 1000-

Data compiled from publicly available sources. Assay conditions may vary.[2]

Experimental Protocols for Specificity Assessment

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[3][4] The principle lies in the ligand-induced thermal stabilization of the target protein.[3]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^6 cells/mL.

    • Aliquot the cell suspension and treat with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 1 hour to allow for compound uptake and target binding.[5]

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.[5][6] An unheated control (37°C) should be included.

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.[6][7]

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[5][7]

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities to generate a thermal stability curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[5]

In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This assay determines the inhibitory activity of a compound against a broad panel of purified kinases by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for kinase activity (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase of interest and its specific substrate in the reaction buffer.

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, substrate, and ATP.

    • Add the test compound at various concentrations. Include a DMSO control for uninhibited kinase activity.

    • Initiate the reaction and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase-luciferin reaction, producing light.

    • Incubate for 30-60 minutes at room temperature.[2]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

    • Plot the kinase activity against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cetra Cellular Thermal Shift Assay (CETSA) Workflow cell_treatment Cell Treatment with This compound heating Heat Challenge cell_treatment->heating lysis Cell Lysis & Protein Extraction heating->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot Analysis of Target Protein centrifugation->western_blot data_analysis_cetra Generation of Thermal Stability Curve western_blot->data_analysis_cetra kinase_profiling_workflow cluster_kinase In Vitro Kinase Profiling Workflow (ADP-Glo™) compound_dilution Serial Dilution of This compound kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) compound_dilution->kinase_reaction adp_glo_reagent Addition of ADP-Glo™ Reagent (Depletes ATP) kinase_reaction->adp_glo_reagent kinase_detection Addition of Kinase Detection Reagent (Converts ADP to ATP, Luminescence) adp_glo_reagent->kinase_detection luminescence_measurement Luminescence Measurement kinase_detection->luminescence_measurement ic50_determination IC50 Value Determination luminescence_measurement->ic50_determination cdk_signaling_pathway cluster_pathway Simplified CDK-Mediated Cell Cycle Progression cyclin_d_cdk46 Cyclin D / CDK4/6 rb_phosphorylation Rb Phosphorylation cyclin_d_cdk46->rb_phosphorylation e2f_release E2F Release rb_phosphorylation->e2f_release cyclin_e_cdk2 Cyclin E / CDK2 e2f_release->cyclin_e_cdk2 g1_s_transition G1/S Transition cyclin_e_cdk2->g1_s_transition inhibitor This compound (Potential Inhibitor) inhibitor->cyclin_d_cdk46 inhibitor->cyclin_e_cdk2

References

Correlating In Vitro and In Vivo Data for 4-Methyl-5-nitro-2-thiazoleamine: A Comparative Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vitro or in vivo experimental data for the compound 4-Methyl-5-nitro-2-thiazoleamine. Therefore, this guide provides a comparative analysis based on published data for structurally related 2-amino-5-nitrothiazole derivatives to offer insights into potential biological activities and the general workflow for correlating preclinical data. The information presented herein is intended for research and informational purposes and should not be directly extrapolated to this compound without specific experimental validation.

Introduction to 2-Amino-5-Nitrothiazole Derivatives

The 2-amino-5-nitrothiazole scaffold is a key pharmacophore found in a variety of biologically active compounds.[1][2][3] Derivatives of this core structure have been investigated for a range of therapeutic applications, including antimicrobial, antiparasitic, and anticancer activities.[4][5][6] The nitro group at the 5-position is often crucial for the biological activity of these compounds, which can act as bioreducible prodrugs, particularly under hypoxic conditions.[7][8] This guide summarizes available in vitro data for several 2-amino-5-nitrothiazole derivatives and outlines the general experimental protocols and conceptual frameworks used to bridge the gap between laboratory findings and preclinical in vivo studies.

Comparative In Vitro Activity of 2-Amino-5-nitrothiazole Derivatives

The following table summarizes the in vitro biological activity of various 2-amino-5-nitrothiazole derivatives from published studies. This data provides a baseline for understanding the potential efficacy of this class of compounds against different biological targets.

Compound ClassTarget Organism/Cell LineEndpointActivity MetricReference
5-Nitro-2-aminothiazole-based amidesTrypanosoma cruzi (amastigotes)Antiparasitic ActivityIC50 (Compound 6 ): ~4-fold more potent than benznidazole[1]
5-Nitro-2-aminothiazole-based amidesTrypanosoma brucei bruceiAntiparasitic ActivityModerately Active[1]
5-Nitro-2-aminothiazole-based amidesLeishmania donovani (axenic amastigotes)Antiparasitic ActivityModerately Active[1]
2-Amino-5-nitrothiazole derivativesMDA-MB-231 (human breast cancer cell line)Cell Migration InhibitionCompound 1 : 64.52% inhibition at 10 µM after 24h[4]
Mannich base nitrothiazole derivativesMycobacterium tuberculosisAntitubercular ActivityMIC90 (Compounds 9 & 10 ): 0.24 µM[6]
2-Amino-5-nitrothiazole amide analoguesHelicobacter pylori, Campylobacter jejuni, Clostridium difficileAntibacterial ActivityActive, some with improved activity over Nitazoxanide[2][3]
2-Amino-5-nitrothiazoleHistomonas meleagridisAntiprotozoal ActivityGrowth Inhibition[9]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and interpretation of scientific data. Below are generalized protocols for key in vitro assays typically employed for compounds like 2-amino-5-nitrothiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with appropriate growth medium.

  • Inoculum Preparation: Bacterial or fungal cultures are grown to a specific optical density and then diluted to achieve a standardized final concentration in the wells.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmospheric conditions, e.g., aerobic or anaerobic).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Controls: Positive (no compound) and negative (no inoculum) controls are included to validate the assay.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer or normal cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Cell Migration Assay (Scratch Assay)
  • Cell Monolayer: A confluent monolayer of cells is created in a culture plate.

  • Creating the "Scratch": A sterile pipette tip is used to create a "scratch" or gap in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound at a non-toxic concentration is added.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours).

  • Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time.

Correlation of In Vitro and In Vivo Data: A Conceptual Framework

The ultimate goal of preclinical studies is to predict the clinical efficacy and safety of a drug candidate. This requires a careful correlation between in vitro potency and in vivo pharmacological effects.

G in_vitro In Vitro Assays (e.g., MIC, IC50) pk_pd_modeling In Silico PK/PD Modeling in_vitro->pk_pd_modeling Potency Data adme In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) adme->pk_pd_modeling ADME Properties in_vivo_pk In Vivo Pharmacokinetics (Animal Models) pk_pd_modeling->in_vivo_pk Predicts Exposure in_vivo_efficacy In Vivo Efficacy Studies (Disease Models) in_vivo_pk->in_vivo_efficacy informs Dosing Regimen dose_prediction Human Dose Prediction in_vivo_pk->dose_prediction PK Parameters in_vivo_efficacy->dose_prediction Efficacy Data clinical_trials Clinical Trials dose_prediction->clinical_trials Phase I Starting Dose G cluster_cell Target Cell (e.g., Pathogen, Cancer Cell) compound This compound (Extracellular) intracellular_compound Intracellular Compound compound->intracellular_compound Passive Diffusion cell_membrane Cell Membrane nitroreductase Nitroreductase Enzymes intracellular_compound->nitroreductase reactive_species Reactive Nitrogen Species nitroreductase->reactive_species Reduction of Nitro Group dna_damage DNA Damage reactive_species->dna_damage oxidative_stress Oxidative Stress reactive_species->oxidative_stress apoptosis Apoptosis / Cell Death dna_damage->apoptosis oxidative_stress->apoptosis

References

Safety Operating Guide

Navigating the Disposal of 4-Methyl-5-nitro-2-thiazoleamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on information for similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to your location and the unique circumstances of your work. Always refer to the official Safety Data Sheet for any chemical before handling.

Key Safety and Disposal Parameters

When handling and disposing of 4-Methyl-5-nitro-2-thiazoleamine, it is crucial to be aware of its hazard classifications and handling precautions. The following table summarizes the type of information that should be sought from a comprehensive SDS.

ParameterGuidelineSource Citation
Hazard Classification Considered hazardous. May cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Handling Precautions Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, and acid chlorides.[1][4]
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Store locked up.[1][2][3][5]
Spill Containment Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[2]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final hand-off to waste management professionals.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "this compound".
  • Do not mix with other chemical waste streams to prevent potentially hazardous reactions.

2. Container Management:

  • Use a sturdy, leak-proof container that is chemically compatible with the compound.
  • If possible, use the original container.
  • Keep the container tightly sealed when not in use.

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, when handling the waste.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.
  • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.
  • Carefully collect the absorbed material using non-sparking tools and place it into the designated waste container.

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
  • Ensure all institutional and local regulations for hazardous waste disposal are followed.
  • The final disposal of the material should be handled by a licensed professional waste disposal service.[6]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

Figure 1. General workflow for hazardous chemical disposal.

References

Safeguarding Your Research: A Guide to Handling 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational guidelines, and disposal plans for the handling of 4-Methyl-5-nitro-2-thiazoleamine are critical for ensuring personnel safety and minimizing environmental impact. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE) and procedural steps for researchers, scientists, and drug development professionals. The following information is synthesized from safety data for structurally similar compounds, including other thiazole derivatives and nitroaromatic compounds, to provide a robust safety framework in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this chemical. Based on the hazard profiles of related compounds, which are often classified as skin, eye, and respiratory irritants, the following PPE is required.[1][2][3]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[1][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling this compound, from preparation to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Use spark-proof tools and avoid actions that could generate dust.[5]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][6]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][2] For a liquid spill, use an inert absorbent material.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the contained spill and any contaminated materials as hazardous waste.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including unused material and contaminated PPE, in clearly labeled, sealed containers.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Incineration is a recommended method for similar nitroaromatic compounds.[7]

  • Regulatory Compliance: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_spill Spill Response prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Label all Containers handle2->handle3 spill1 Evacuate Area handle2->spill1 If Spill Occurs clean1 Decontaminate Work Area handle3->clean1 clean2 Store in a Cool, Dry, Ventilated Area clean1->clean2 disp1 Collect Waste in Labeled Containers clean2->disp1 disp2 Contact Hazardous Waste Disposal disp1->disp2 spill2 Don PPE spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Dispose as Hazardous Waste spill3->spill4

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.